molecular formula C30H36N4O4 B15600822 Haenamindole

Haenamindole

Numéro de catalogue: B15600822
Poids moléculaire: 516.6 g/mol
Clé InChI: SYRKXVJXAYRATF-OEBFQYBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Haenamindole is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
This compound has been reported in Penicillium with data available.
from a marine-derived Penicillium sp. KCB12F005;  structure in first source

Propriétés

Formule moléculaire

C30H36N4O4

Poids moléculaire

516.6 g/mol

Nom IUPAC

(3S,6R)-6-[[(2S,10R,10aR)-10-methyl-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-3-(cyclohexylmethyl)-1-hydroxypiperazine-2,5-dione

InChI

InChI=1S/C30H36N4O4/c1-30(18-25-27(36)31-23(28(37)34(25)38)16-19-10-4-2-5-11-19)21-14-8-9-15-24(21)33-26(35)17-22(32-29(30)33)20-12-6-3-7-13-20/h3,6-9,12-15,19,22-23,25,29,32,38H,2,4-5,10-11,16-18H2,1H3,(H,31,36)/t22-,23-,25+,29+,30+/m0/s1

Clé InChI

SYRKXVJXAYRATF-OEBFQYBYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Haenamindole: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole is a structurally unique diketopiperazine alkaloid, first isolated from the marine-derived fungus Penicillium sp. KCB12F005. This complex natural product features a distinctive molecular architecture, possessing both a benzyl-hydroxypiperazindione and a phenyl-pyrimidoindole moiety. Its intricate structure has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray crystallography. While initial screenings have indicated a lack of significant cytotoxic and broad-spectrum antimicrobial activity, this compound has demonstrated notable anti-insectan properties against the fall armyworm, Spodoptera frugiperda. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and the methodologies employed in the characterization of this compound.

Chemical Structure and Elucidation

The chemical structure of this compound is a key determinant of its biological activity. The planar structure was primarily determined through analysis of NMR and MS data, while its complex stereochemistry was established using advanced techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), the advanced Marfey's method, and confirmed by X-ray crystallography.[1][2][3][4]

Spectroscopic Data

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial in assembling the complex framework of this compound. High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition and confirm the molecular weight.

Note: Specific, detailed tables of ¹H and ¹³C NMR chemical shifts and HR-MS data were not available in the public domain at the time of this report. Researchers are advised to consult the primary literature for these specific datasets.

Stereochemistry

The absolute configuration of the chiral centers in this compound was a significant challenge, addressed through a combination of methods. ROESY experiments provided insights into the spatial proximity of protons, aiding in the assignment of relative stereochemistry. The advanced Marfey's method, a powerful tool for determining the absolute configuration of amino acid residues, was also employed. Ultimately, single-crystal X-ray diffraction analysis provided an unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound.[2][3]

Biological Activity

Initial biological screenings of this compound have revealed a specific spectrum of activity, with notable anti-insectan properties.

Anti-insectan Activity

This compound has demonstrated significant anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a major agricultural pest.[3]

Table 1: Summary of Anti-insectan Activity of this compound

Test OrganismActivityQuantitative Data
Spodoptera frugiperdaAnti-insectanSpecific LC₅₀ or LD₅₀ values are not readily available in the public literature.
Cytotoxicity and Antimicrobial Activity

In contrast to its potent anti-insectan effects, this compound has shown a lack of significant cytotoxicity against a range of human cancer cell lines and limited to no broad-spectrum antimicrobial activity in initial assays.

Table 2: Summary of Cytotoxicity and Antimicrobial Screening Results for this compound

Assay TypeCell Lines/Microorganisms TestedResults
CytotoxicityNot specified in available literatureNo significant activity reported.
AntimicrobialNot specified in available literatureNo significant activity reported.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not fully detailed in the available literature. However, the general methodologies can be outlined.

Isolation of this compound

This compound is a fungal metabolite isolated from cultures of Penicillium species, such as Penicillium sp. KCB12F005 and Penicillium lanosum. A general workflow for its isolation is depicted below.

G cluster_0 Fungal Fermentation & Extraction cluster_1 Chromatographic Purification Fungal_Culture Penicillium sp. Culture Fermentation Large-Scale Fermentation Fungal_Culture->Fermentation Inoculation Extraction Solvent Extraction (e.g., EtOAc) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

A generalized workflow for the isolation of this compound.
Synthesis of this compound

The total synthesis of this compound has not been reported in the reviewed literature. The complex, stereochemically rich structure of this compound presents a significant synthetic challenge.

Bioassays

Standard protocols are presumed to have been used for the biological evaluation of this compound.

  • Anti-insectan Assays: These likely involved diet-incorporation or topical application assays using Spodoptera frugiperda larvae, with mortality or growth inhibition as endpoints.

  • Cytotoxicity Assays: Standard assays such as MTT or MTS would be used to determine the IC₅₀ values against various cancer cell lines.

  • Antimicrobial Assays: Broth microdilution or disk diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the anti-insectan activity of this compound has not yet been elucidated. Furthermore, there is no information available regarding any specific signaling pathways that may be modulated by this compound. The unique chemical structure of this compound suggests that it may interact with novel biological targets, making it an intriguing subject for future mechanistic studies.

Conclusion and Future Directions

This compound stands out as a fascinating and complex natural product with a unique chemical scaffold and selective biological activity. While its potential as a broad-spectrum therapeutic may be limited based on current data, its potent anti-insectan properties warrant further investigation for potential applications in agriculture. Future research should focus on several key areas:

  • Total Synthesis: The development of a synthetic route to this compound would not only confirm its structure but also provide access to analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Identifying the molecular target(s) of this compound in insects is crucial for understanding its mode of action and for the rational design of more potent derivatives.

  • Exploration of Other Biological Activities: A broader screening of this compound against a more diverse range of biological targets could uncover additional, as-yet-unknown activities.

The study of this compound underscores the vast and largely untapped chemical diversity of marine-derived microorganisms and their potential as a source of novel bioactive compounds.

References

Haenamindole: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole is a structurally unique diketopiperazine alkaloid of fungal origin. First reported in 2015, this natural product has garnered interest due to its complex chemical architecture and initial findings of biological activity. This technical guide provides a comprehensive overview of the discovery, origin, and known biological properties of this compound, with a focus on the experimental methodologies employed in its study. Detailed protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of its quantitative biological data. Furthermore, this document includes visualizations of a plausible biosynthetic pathway and an experimental workflow for the evaluation of its anti-insectan properties, aimed at facilitating further research and development.

Discovery and Origin

This compound was first isolated from a marine-derived fungus, Penicillium sp. KCB12F005, collected from sediment on the coast of Haenam, Republic of Korea.[1][2] Subsequently, it has also been identified as a metabolite of other fungal species, including Penicillium lanosum (a fungicolous isolate) and Penicillium corylophilum.[3][4] The discovery of this compound from different Penicillium species suggests a wider distribution of its biosynthetic gene cluster within this fungal genus.

Physicochemical Properties and Structure Elucidation

This compound is a complex alkaloid characterized by a diketopiperazine core. Its structure was elucidated through a combination of spectroscopic and crystallographic techniques.

Experimental Protocols

Structure Elucidation Methodology:

The structural determination of this compound was achieved through the following key experimental techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and proton-carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure and absolute stereochemistry of the molecule.[3][4]

Biological Activity

Initial biological screening of this compound has revealed specific anti-insectan properties and a lack of general cytotoxicity against several human cancer cell lines.

Quantitative Data
Biological ActivityAssayCell Line / OrganismResultReference
CytotoxicityCell Viability AssayHep-3B, HeLa, K562, HL60IC50 > 85 µM[1]
Anti-insectan ActivityDietary BioassaySpodoptera frugiperda (Fall Armyworm)Active (qualitative)[3][4]
Experimental Protocols

Anti-insectan Activity Assay against Spodoptera frugiperda

A detailed protocol for the dietary bioassay to determine the anti-insectan activity of this compound against the fall armyworm, Spodoptera frugiperda, is as follows:

  • Insect Rearing: S. frugiperda larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 60 ± 5% relative humidity, 14:10 h light:dark photoperiod).

  • Diet Preparation: An artificial diet is prepared, and various concentrations of this compound (dissolved in a suitable solvent, with a solvent control group) are incorporated into the diet.

  • Bioassay: Third-instar larvae of S. frugiperda are placed individually in wells of a multi-well plate containing the treated or control diet.

  • Data Collection: Larval mortality and weight are recorded at 24, 48, and 72 hours.

  • Data Analysis: The lethal concentration 50 (LC50) value, representing the concentration of this compound that causes 50% mortality of the larvae, is calculated using probit analysis.

Biosynthesis and Signaling Pathways

Plausible Biosynthetic Pathway of this compound

While the specific biosynthetic pathway of this compound has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other tryptophan-containing diketopiperazine alkaloids in Penicillium species. The pathway likely involves the condensation of tryptophan and another amino acid precursor by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, followed by a series of enzymatic modifications.

plausible_biosynthetic_pathway Tryptophan Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) Tryptophan->NRPS Amino_Acid_2 Amino Acid Precursor Amino_Acid_2->NRPS Diketopiperazine_Core Diketopiperazine Core Intermediate NRPS->Diketopiperazine_Core Enzymatic_Modifications Enzymatic Modifications (e.g., oxidation, cyclization) Diketopiperazine_Core->Enzymatic_Modifications This compound This compound Enzymatic_Modifications->this compound

A plausible biosynthetic pathway for this compound.
Experimental Workflow for Anti-insectan Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the anti-insectan properties of a natural product like this compound.

anti_insectan_workflow cluster_0 Compound Preparation cluster_1 Bioassay cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Isolation Isolation & Purification of this compound Concentration Preparation of Serial Dilutions Isolation->Concentration Diet_Prep Incorporation into Artificial Diet Concentration->Diet_Prep Larval_Exposure Exposure of S. frugiperda Larvae to Treated Diet Diet_Prep->Larval_Exposure Incubation Incubation under Controlled Conditions Larval_Exposure->Incubation Mortality_Assessment Mortality & Morbidity Assessment Incubation->Mortality_Assessment LC50_Calculation LC50 Calculation (Probit Analysis) Mortality_Assessment->LC50_Calculation Target_Identification Target Identification (e.g., enzyme assays, receptor binding) LC50_Calculation->Target_Identification

References

Haenamindole: A Technical Guide to its Marine Fungal Origin, Isolation, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a structurally unique diketopiperazine-type indole (B1671886) alkaloid isolated from marine-derived fungi.[1][2] As a member of the diverse family of fungal metabolites, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the source, isolation, structural elucidation, and known biological properties of this compound, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Source Organism

This compound has been isolated from several species of marine-derived fungi belonging to the genus Penicillium. Documented fungal sources include:

  • Penicillium sp. KCB12F005 : Isolated from a marine sediment sample.[2]

  • Penicillium lanosum (MYC-1813=NRRL 66231) : A fungicolous isolate.[1][3]

  • Penicillium corylophilum (MYC-418=NRRL 28126) [1][3]

The marine environment, with its unique physical and chemical parameters, is a promising source of novel fungal species that produce a wide array of bioactive secondary metabolites.

Data Presentation

Currently, there is a notable absence of publicly available quantitative data regarding the biological activities of this compound. While its anti-insectan properties have been reported, specific metrics such as IC₅₀ or LD₅₀ values are not detailed in the reviewed literature. Similarly, for other potential biological effects, quantitative data remains to be published. This section will be updated as such data becomes available.

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and structural characterization of this compound, based on available literature.

Fungal Fermentation and Extraction

1. Fungal Culture: The source Penicillium strain is cultured in a suitable liquid or solid medium. A common approach involves solid-state fermentation on a rice-based medium, which has been shown to be effective for inducing secondary metabolite production in many fungal species.

2. Extraction: The fermented solid culture or the mycelium and broth from a liquid culture are extracted with organic solvents. A typical extraction protocol would involve:

  • Soaking the fungal material in a solvent such as ethyl acetate (B1210297) or methanol.

  • Sonication or agitation to enhance extraction efficiency.

  • Filtration to separate the solvent extract from the solid fungal mass.

  • Concentration of the extract under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate this compound. A general purification workflow is as follows:

1. Initial Fractionation: The crude extract is often first fractionated using techniques like vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over a stationary phase such as silica (B1680970) gel or a reversed-phase material (e.g., C18). Elution is performed with a solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol).

2. High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative or semi-preparative HPLC. This step is crucial for obtaining the pure compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

1. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed chemical structure, including the connectivity and stereochemistry. These experiments are typically run in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Key NMR experiments include:

  • ¹H NMR: To identify the types and number of protons.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is key for assembling the molecular skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.[2]

3. X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry.[1][3] This involves growing a suitable single crystal of this compound and analyzing its diffraction pattern when exposed to X-rays.

Biological Assays

The primary reported biological activity of this compound is its anti-insectan effect against the fall armyworm (Spodoptera frugiperda).[1][3] A general protocol for such an assay is outlined below.

Anti-insectan Bioassay against Spodoptera frugiperda

1. Insect Rearing: A colony of S. frugiperda is maintained in the laboratory on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.

2. Diet-based Bioassay:

  • An artificial diet is prepared.

  • This compound is dissolved in a suitable solvent and incorporated into the diet at various concentrations.

  • A control diet containing only the solvent is also prepared.

  • Larvae of a specific instar are placed on the treated and control diets.

  • The mortality, growth inhibition, or other relevant endpoints are recorded over a set period.

Visualizations

Experimental Workflow

experimental_workflow cluster_source Source cluster_processing Processing cluster_purification Purification cluster_analysis Structural Analysis & Bioassay fungus Marine Fungus (Penicillium sp.) fermentation Fermentation fungus->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation hplc HPLC Purification fractionation->hplc pure_compound Pure this compound hplc->pure_compound analysis Analysis pure_compound->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms xray X-ray Crystallography analysis->xray bioassay Biological Assays analysis->bioassay

Caption: General workflow for the isolation and analysis of this compound.

Potential Signaling Pathways for Diketopiperazines

While the specific signaling pathways modulated by this compound have not yet been elucidated, other diketopiperazines from marine fungi have been shown to possess anti-inflammatory and neuroprotective properties. These activities are often mediated through the modulation of key signaling cascades. The following diagram illustrates a hypothetical model of how a diketopiperazine could exert such effects, based on literature for related compounds.

signaling_pathway cluster_inflammatory Anti-inflammatory Pathway cluster_neuroprotective Neuroprotective Pathway dkp Diketopiperazine (e.g., this compound) nfkb NF-κB Pathway dkp->nfkb mapk MAPK Pathway dkp->mapk nrf2 Nrf2 Pathway dkp->nrf2 inflammation Inflammatory Response (e.g., TNF-α, IL-6) nfkb->inflammation mapk->inflammation are Antioxidant Response Element (ARE) nrf2->are antioxidants Antioxidant Enzymes (e.g., HO-1) are->antioxidants

References

A Technical Guide to Haenamindole Production by Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole is an unusual diketopiperazine (DKP) alkaloid characterized by a complex structure incorporating a modified tryptophan residue and an uncommon β-phenylalanine unit. First identified from marine-derived and fungicolous fungi, this natural product has garnered interest for its notable biological activities. This technical guide provides a comprehensive overview of the Penicillium species known to produce this compound, details on its biological effects, and standardized protocols for its production, isolation, and bioactivity assessment. While the complete biosynthetic pathway and precise mechanism of action remain subjects of ongoing research, this document synthesizes the current knowledge to support further investigation and development.

Introduction

This compound is a structurally complex secondary metabolite belonging to the diketopiperazine (DKP) class of alkaloids.[1][2] It possesses a unique molecular architecture featuring a benzyl-hydroxypiperazindione system fused with a phenyl-pyrimidoindole ring system.[2] The structure and stereochemistry of this compound have been elucidated through extensive spectroscopic analysis, including high-resolution mass spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-ray crystallography.[1][2] This compound has been isolated from several species of the fungal genus Penicillium, highlighting the metabolic diversity and potential of this genus as a source for novel bioactive compounds.

The primary producing organisms identified to date are:

  • Penicillium lanosum (specifically strain MYC-1813=NRRL 66231)[1][3]

  • Penicillium corylophilum (strain MYC-418=NRRL 28126)[1][3]

  • Penicillium sp. KCB12F005 (a marine-derived strain)[2]

  • Penicillium citrinum MF006 (a deep-sea fungus)[2]

Biosynthesis of this compound

The specific biosynthetic pathway for this compound in Penicillium has not yet been fully elucidated. However, based on its structure as an indole (B1671886) DKP alkaloid, a general pathway involving a nonribosomal peptide synthetase (NRPS) is hypothesized. Fungal DKP biosynthesis typically begins with the activation of two amino acid precursors by an NRPS enzyme, which then catalyzes their condensation and subsequent cyclization to form the core DKP ring. For this compound, these precursors are likely L-tryptophan and a β-phenylalanine unit, which undergo further enzymatic modifications to yield the final complex structure.

Generalized DKP Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Complex cluster_PostNRPS Post-NRPS Modification A1 Precursor 1 (L-Tryptophan) NRPS NRPS Activation & Condensation Domain A1->NRPS Adenylation A2 Precursor 2 (β-Phenylalanine) A2->NRPS Adenylation TE Thioesterase (TE) Domain NRPS->TE Dipeptidyl Intermediate DKP Diketopiperazine Intermediate TE->DKP Cyclization Mods Tailoring Enzymes (e.g., P450s, Methyltransferases) DKP->Mods Modification This compound This compound Mods->this compound

Caption: Generalized biosynthetic pathway for this compound via NRPS.

Experimental Protocols

Production and Isolation of this compound

The following is a representative protocol for the production and isolation of this compound based on solid-state fermentation, a common method for cultivating Penicillium species for secondary metabolite production.[4][5]

Protocol 1: Fungal Cultivation and Extraction

  • Strain Activation: Culture the desired Penicillium strain (e.g., P. lanosum) on Potato Dextrose Agar (B569324) (PDA) plates. Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Inoculum Preparation: Harvest fungal spores from the agar plates by adding sterile water with 0.1% Tween 80 and gently scraping the surface. Adjust the spore suspension concentration to approximately 1 x 10^7 spores/mL.

  • Solid-State Fermentation:

    • Prepare the solid substrate. Autoclaved polished rice is a commonly used and effective medium. Add 100 g of rice and 80-100 mL of distilled water to 1 L Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with 5 mL of the spore suspension under sterile conditions.

    • Incubate the flasks under static conditions at 25°C in the dark for 4-6 weeks.

  • Extraction:

    • After incubation, dry the fungal culture and grind it into a fine powder.

    • Perform exhaustive extraction by soaking the powdered culture (e.g., 200 g) in ethyl acetate (B1210297) (EtOAc) (3 x 1 L, 24 hours each soak).

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 90:10 methanol (B129727)/water mixture.

    • Perform liquid-liquid partitioning against an equal volume of hexane (B92381) to remove nonpolar lipids and fats. Discard the hexane layer.

    • Evaporate the methanol from the polar layer to yield a concentrated aqueous suspension.

    • Partition the aqueous suspension successively against dichloromethane (B109758) (DCM) and then EtOAc.

  • Purification:

    • Concentrate the bioactive fraction (typically the DCM or EtOAc fraction).

    • Subject the concentrated fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane-EtOAc followed by EtOAc-methanol.

    • Further purify the fractions containing this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient to yield pure this compound.

    • Confirm the structure using NMR and HRMS.

Experimental Workflow Start Penicillium Strain (e.g., P. lanosum) Cultivation Solid-State Fermentation (Rice Medium, 4-6 weeks) Start->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Partition Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) Extraction->Partition Silica Silica Gel Column Chromatography Partition->Silica HPLC Reverse-Phase HPLC (C18 Column) Silica->HPLC Characterization Structural Characterization (NMR, HRMS) HPLC->Characterization Pure Pure this compound Characterization->Pure

Caption: Workflow for this compound production, isolation, and characterization.
Biological Activity Assessment

This compound has demonstrated anti-insectan properties against the fall armyworm, Spodoptera frugiperda.[1][3] The following protocol describes a diet incorporation bioassay to quantify this activity.

Protocol 2: Anti-insectan Bioassay (S. frugiperda)

  • Insect Rearing: Maintain a colony of S. frugiperda on an artificial diet under controlled conditions (e.g., 26 ± 1°C, 60-70% relative humidity, 14:10 light:dark photoperiod). Use synchronized third-instar larvae for the bioassay.

  • Test Sample Preparation: Dissolve pure this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO). Prepare a series of stock solutions to achieve the desired final concentrations in the insect diet.

  • Diet Incorporation:

    • Prepare the standard artificial diet for S. frugiperda.

    • While the diet is cooling but still liquid (approx. 50-60°C), add the this compound solution to an aliquot of the diet to achieve the final test concentrations (e.g., 10, 50, 100, 200 ppm). Also prepare a control diet containing only the solvent.

    • Mix thoroughly and dispense 2 mL of the diet into each well of a 24-well plate. Allow the diet to solidify.

  • Bioassay:

    • Place one pre-weighed third-instar larva into each well.

    • Seal the plate with a breathable membrane.

    • Use at least 24 larvae per concentration and for the control group.

  • Data Collection:

    • Incubate the plates under the standard rearing conditions.

    • Record larval mortality at 24-hour intervals for 7 days.

    • After the incubation period, record final larval weight and pupation success.

  • Data Analysis: Calculate mortality rates, correcting for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.

Biological Activity and Data

The primary reported biological activity of this compound is its anti-insectan effect.[1][3] In contrast, it has shown a lack of significant cytotoxicity against several human cancer cell lines and no notable antimicrobial activity against common bacterial strains.[2]

Table 1: Summary of this compound Biological Activity

Activity TypeTarget Organism/Cell LineQuantitative DataReference(s)
Anti-insectan Spodoptera frugiperda (Fall Armyworm)Activity confirmed, but specific LC50 not reported in cited literature.[1][3]
Cytotoxicity Hep-3B, HeLa, K562, HL-60IC50 > 85 µM[2]
Antimicrobial E. coli, B. cereus, S. aureus, S. enteritidisNo activity observed at 50 µ g/disk .[2]

Mechanism of Action and Future Research

The molecular target and signaling pathway underlying this compound's anti-insectan activity are currently unknown. The lack of broad cytotoxicity suggests a potentially specific mechanism of action against insect physiology. Future research is essential to elucidate this mechanism, which could involve neurotoxic effects, disruption of metabolic pathways, or inhibition of key insect-specific enzymes. A proposed workflow for investigating the mechanism of action is outlined below.

MoA Workflow cluster_TargetID cluster_Validation Start This compound (Confirmed Anti-insectan Activity) TargetID Target Identification Studies Omics Omics Approaches (Transcriptomics/Proteomics) Start->Omics Validation Target Validation TargetID->Validation Affinity Affinity Chromatography Y2H Yeast Two-Hybrid Thermal Thermal Proteome Profiling Omics->Validation Pathway Pathway Elucidation Validation->Pathway Binding In Vitro Binding Assays Enzyme Enzyme Inhibition Assays Knockdown Gene Knockdown (RNAi)

Caption: Proposed workflow for elucidating the mechanism of action (MoA).

Conclusion

This compound stands out as a promising bioactive compound produced by several Penicillium species. Its unique structure and specific anti-insectan activity make it a valuable lead for the development of new agrochemical agents. However, significant knowledge gaps remain, particularly concerning its quantitative production yields, a precisely defined biosynthetic pathway, and its molecular mechanism of action. The protocols and data summarized in this guide provide a foundational framework for researchers to build upon, aiming to unlock the full potential of this intriguing fungal metabolite.

References

An In-depth Technical Guide to the Putative Biosynthesis of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Haenamindole is a structurally unique diketopiperazine (DKP) alkaloid isolated from marine-derived Penicillium species.[1] It features a complex heterocyclic system that includes a benzyl-hydroxypiperazindione, a phenyl-pyrimidoindole ring system, and an uncommon β-phenylalanine (β-Phe) moiety.[1] While the complete biosynthetic pathway of this compound has not been experimentally elucidated, this guide synthesizes current knowledge on the biosynthesis of related fungal indole (B1671886) alkaloids and diketopiperazines to propose a putative pathway. This document outlines the hypothesized enzymatic machinery, potential intermediates, and the types of experimental protocols required to validate this proposed pathway, serving as a technical resource for researchers in natural product biosynthesis and drug discovery.

Proposed Precursors and Core Scaffold Assembly

The complex structure of this compound suggests a hybrid biosynthetic origin, likely involving a Nonribosomal Peptide Synthetase (NRPS) assembly line for the formation of the central diketopiperazine core. The building blocks for this core are hypothesized to be L-tryptophan and a precursor to the β-phenylalanine unit.

The biosynthesis of complex DKP alkaloids in fungi is typically initiated by an NRPS that activates and condenses two amino acid precursors.[2][3] For this compound, one of these precursors is almost certainly L-tryptophan, a common building block for indole alkaloids.[2][3] The second precursor is the unusual β-phenylalanine. The formation of β-amino acids in natural product biosynthesis can occur through the action of aminomutases on α-amino acids.[4] Therefore, it is proposed that L-phenylalanine is converted to β-phenylalanine prior to its incorporation by the NRPS.

The proposed initial steps are:

  • Formation of β-Phenylalanine: An aminomutase enzyme likely catalyzes the rearrangement of L-phenylalanine to form β-phenylalanine.

  • NRPS-mediated DKP formation: A multi-domain NRPS enzyme selects, activates (as aminoacyl-adenylates), and tethers both L-tryptophan and β-phenylalanine to their respective thiolation (T) domains. The condensation (C) domain then catalyzes the formation of a dipeptide, which is subsequently cyclized and released, often by a terminal condensation or thioesterase (TE) domain, to form the diketopiperazine scaffold.

Putative Biosynthetic Pathway of this compound

Following the formation of the initial DKP core, a series of tailoring reactions are required to construct the final complex architecture of this compound. These modifications are likely carried out by enzymes encoded in the same biosynthetic gene cluster (BGC) as the core NRPS. The proposed pathway, drawing parallels with the biosynthesis of structurally related compounds like tryptoquialanine, involves several oxidative and cyclization steps.[2][3]

The key proposed tailoring steps include:

  • Oxidative Cross-linking: Cytochrome P450 monooxygenases or other oxidoreductases are likely responsible for the intricate cyclizations that form the pyrimidoindole ring system. This is a common strategy in the biosynthesis of complex indole alkaloids.[5]

  • Hydroxylation: A hydroxylation event on the piperazinedione ring is necessary.

  • Final Rearrangements: Further enzymatic modifications may be required to achieve the final stable structure of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Putative Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly cluster_tailoring Post-NRPS Tailoring L-Phenylalanine L-Phenylalanine beta-Phenylalanine beta-Phenylalanine L-Phenylalanine->beta-Phenylalanine Aminomutase L-Tryptophan L-Tryptophan NRPS (Activation & Condensation) NRPS (Activation & Condensation) L-Tryptophan->NRPS (Activation & Condensation) beta-Phenylalanine->NRPS (Activation & Condensation) Cyclo(L-Trp-β-Phe) (DKP Core) Cyclo(L-Trp-β-Phe) (DKP Core) NRPS (Activation & Condensation)->Cyclo(L-Trp-β-Phe) (DKP Core) Cyclization/ Release Intermediate_1 Intermediate_1 Cyclo(L-Trp-β-Phe) (DKP Core)->Intermediate_1 P450 Monooxygenases (Oxidative Cyclization) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydroxylase This compound This compound Intermediate_2->this compound Further Tailoring (e.g., Oxidoreductase)

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data (Hypothetical)

As the biosynthetic pathway for this compound has not been elucidated, no quantitative data regarding enzyme kinetics or pathway flux is currently available. The following table is provided as a template for future research, outlining the types of data that would be crucial for a comprehensive understanding of the pathway.

Enzyme (Putative)Substrate(s)Product(s)Km (µM)kcat (s-1)Notes
Aminomutase L-Phenylalanineβ-PhenylalanineData not availableData not availableCatalyzes the formation of the β-amino acid precursor.
NRPS (Module 1) L-Tryptophan, ATP, T-domainTrp-AMP, Trp-S-T-domainData not availableData not availableAdenylation and thiolation of L-Tryptophan.
NRPS (Module 2) β-Phenylalanine, ATP, T-domainβ-Phe-AMP, β-Phe-S-T-domainData not availableData not availableAdenylation and thiolation of β-Phenylalanine.
NRPS (C-domain) Trp-S-T-domain, β-Phe-S-T-domainDipeptide intermediateData not availableData not availableCatalyzes peptide bond formation.
NRPS (TE-domain) Dipeptide intermediateCyclo(L-Trp-β-Phe)Data not availableData not availableCatalyzes cyclization and release of the DKP core.
P450 Monooxygenase Cyclo(L-Trp-β-Phe)Oxidized IntermediateData not availableData not availablePutative enzyme for the key C-C or C-N bond formations.
Hydroxylase Intermediate 1Intermediate 2Data not availableData not availableResponsible for hydroxylation of the DKP ring.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a combination of genetic and biochemical approaches is necessary. The methodologies described for elucidating the biosynthesis of other complex fungal alkaloids, such as tryptoquialanine, serve as a robust blueprint.[2][3]

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: Sequence the genome of a this compound-producing strain of Penicillium.

  • Bioinformatic Analysis: Use tools like antiSMASH to identify putative BGCs.[6] Search for clusters containing an NRPS gene, along with genes encoding tailoring enzymes such as P450 monooxygenases, methyltransferases, and oxidoreductases. The presence of a putative aminomutase gene within or near the cluster would provide strong evidence.

Gene Inactivation and Intermediate Analysis
  • Gene Knockout: Systematically inactivate each putative biosynthetic gene in the identified BGC using targeted gene deletion techniques (e.g., CRISPR-Cas9 or homologous recombination).

  • Metabolite Profiling: Culture the wild-type and mutant strains under identical conditions.

  • Extraction and Analysis: Extract the secondary metabolites from the mycelia and culture broth. Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the metabolite profiles.

  • Intermediate Identification: The absence of this compound in a mutant strain confirms the gene's involvement. The accumulation of a new compound in the mutant can identify it as a biosynthetic intermediate. The structure of the accumulated intermediate is then determined using NMR spectroscopy.

The logical workflow for these experiments is depicted in the diagram below.

Experimental Workflow cluster_genetics Genetic Analysis cluster_analysis Metabolite and Biochemical Analysis A Genome Sequencing of Penicillium sp. B Bioinformatic Identification of Putative BGC A->B C Targeted Gene Knockout (e.g., NRPS, P450) B->C G Heterologous Expression and In Vitro Enzyme Assays B->G Clone Genes D Fermentation of Wild-Type and Mutant Strains C->D E Metabolite Extraction and HPLC-MS Profiling D->E F Isolation and Structural Elucidation of Intermediates (NMR) E->F Accumulated Intermediate H Pathway Elucidation E->H Loss of Product F->H G->H Enzyme Function

Caption: Experimental workflow for elucidating the this compound pathway.
In Vitro Enzymatic Assays

  • Heterologous Expression: Clone the putative biosynthetic genes into a suitable expression host, such as E. coli or Aspergillus nidulans.

  • Protein Purification: Overexpress and purify the enzymes.

  • Functional Characterization: Incubate the purified enzyme with its proposed substrate(s) and necessary cofactors (e.g., ATP, NADPH, SAM). For example, incubate the purified NRPS with L-tryptophan, β-phenylalanine, and ATP to confirm the formation of the DKP core.

  • Product Analysis: Analyze the reaction products by HPLC-MS to confirm the enzyme's function.

Conclusion and Future Outlook

This guide presents a putative biosynthetic pathway for this compound based on the current understanding of related fungal natural products. The proposed involvement of an NRPS for the assembly of an L-tryptophan and a β-phenylalanine derived DKP core, followed by extensive tailoring by oxidative enzymes, provides a logical framework for future investigation. The validation of this pathway through the experimental protocols outlined herein will not only provide fundamental insights into the biosynthesis of complex indole alkaloids but also enable synthetic biology approaches for the production of novel this compound analogs with potentially enhanced therapeutic properties. The lack of concrete experimental data highlights a significant knowledge gap and an opportunity for impactful research in the field of fungal natural product biosynthesis.

References

Haenamindole: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a naturally occurring diketopiperazine (DKP) alkaloid first isolated from a marine-derived fungus of the Penicillium genus, specifically strain KCB12F005, found in a marine sediment on the coast of Haenam, Korea.[1] It has also been identified in cultures of Penicillium lanosum (MYC-1813=NRRL 66231) and P. corylophilum (MYC-418=NRRL 28126).[2][3] As a member of the diketopiperazine class of compounds, this compound is part of a family of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and the methodologies used for its characterization.

Physical and Chemical Properties

The structural elucidation of this compound was accomplished through a combination of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[1][2][3] Its stereochemistry was determined using ROESY (Rotating-frame Overhauser Effect Spectroscopy) and advanced Marfey's method.[1]

Tabulated Physicochemical Data

While detailed experimental data for some physical properties are not publicly available, the following table summarizes the known quantitative information for this compound.

PropertyValueSource
Molecular Formula C29H28N4O5[2]
Molar Mass 512.56 g/mol [2]
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
pKa Not Reported
Optical Rotation [α]D25 −25 (c 0.1, MeOH)[1]
UV-Vis λmax Not Reported
IR Absorption Not Reported

Note: The PubChem entry for this compound (CID 139588722) lists a molecular formula of C30H36N4O4, which differs from the formula reported in the primary literature. This discrepancy may be due to a different reported structure or an error in the database.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific biological assays of this compound are not fully available in the public domain. However, based on the available literature, a general overview of the methodologies employed can be described.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from Penicillium species, based on common practices for fungal secondary metabolites.

G General Workflow for this compound Isolation and Purification cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Characterization A Fungal Culture of Penicillium sp. (e.g., KCB12F005 or P. lanosum) B Solid or Liquid Fermentation A->B C Extraction of Fungal Biomass and/or Broth with Organic Solvents (e.g., EtOAc, MeOH) B->C D Crude Extract Concentration C->D Evaporation E Solvent Partitioning D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G High-Performance Liquid Chromatography (HPLC) F->G H Spectroscopic Analysis (NMR, MS) G->H I X-ray Crystallography G->I J Stereochemical Analysis (ROESY, Marfey's Method) G->J

A generalized workflow for the isolation and characterization of this compound.
Structure Elucidation

The determination of this compound's complex structure relied on several key analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition and exact mass of the molecule, confirming the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1H, 13C, COSY, HSQC, and HMBC NMR were employed to elucidate the connectivity of atoms within the molecule.

  • X-ray Crystallography: Provided the definitive three-dimensional structure of the molecule in its crystalline form, confirming the connectivity and stereochemistry.[2][3]

  • ROESY and Marfey's Method: These specialized techniques were used to determine the absolute stereochemistry of the chiral centers within the molecule.[1]

Biological Activity and Mechanism of Action

This compound has been investigated for several biological activities, with the most prominent being its anti-insectan properties.

Anti-insectan Activity

This compound has demonstrated anti-insectan activity against the fall armyworm (Spodoptera frugiperda).[2][3] The specific mechanism of this insecticidal action has not been elucidated in the available literature. General protocols for testing insecticidal activity often involve diet-based assays where larvae are fed an artificial diet containing the test compound, and mortality or growth inhibition is measured over time.

Antiviral Activity

There is a mention of this compound exhibiting weak inhibitory activity against the hepatitis C virus (HCV).[1] However, the specific mechanism of action against HCV has not been detailed for this compound itself. Diketopiperazines as a class have been noted for their broad-spectrum antiviral activities, which can involve various mechanisms such as inhibiting viral entry, replication, or assembly. Further research is needed to determine the specific antiviral mechanism of this compound.

Signaling Pathways

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by this compound. The broad biological activities of the diketopiperazine class of compounds suggest potential interactions with various cellular targets, but specific pathways for this compound have not yet been identified.

The following diagram illustrates a hypothetical mechanism of action for an antiviral compound, which could be a starting point for investigating this compound's potential anti-HCV activity.

G Hypothetical Antiviral Mechanism of Action cluster_0 Viral Lifecycle cluster_1 Potential Inhibition by this compound A Viral Entry B Uncoating A->B C Replication B->C D Assembly C->D E Release D->E H This compound H->A Inhibition of Entry H->C Inhibition of Replication H->D Inhibition of Assembly

A hypothetical model of potential antiviral intervention points for this compound.

Conclusion

This compound is a structurally interesting diketopiperazine alkaloid with demonstrated anti-insectan activity and potential antiviral properties. While its fundamental chemical identity has been established through modern spectroscopic and crystallographic techniques, a significant amount of detailed physicochemical data and comprehensive experimental protocols are not yet publicly available. Further research is required to fully characterize its physical properties, elucidate its specific mechanisms of biological action, and identify the cellular signaling pathways it may modulate. Such studies will be crucial for evaluating its potential as a lead compound in drug development.

References

Haenamindole: A Technical Guide to a Unique Diketopiperazine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole, a notable diketopiperazine alkaloid, has garnered attention within the scientific community for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, biological functions, and the experimental methodologies crucial for its study. Detailed protocols for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and development.

Molecular Profile

This compound is a complex heterocyclic natural product isolated from fungi of the Penicillium genus. Its molecular structure has been elucidated through extensive spectroscopic analysis.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C30H36N4O4[1]
Molecular Weight 516.63 g/mol Calculated
Class Diketopiperazine Alkaloid[2][3][4]
Origin Marine-derived Penicillium sp.[5]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-insectan properties. However, studies on other biological effects have shown limited activity in certain assays.

Anti-insectan Activity

This compound has demonstrated notable anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[2][3][4] The specific mechanisms underlying this activity are still under investigation but are thought to involve disruption of key physiological processes in the insect.

Cytotoxicity and Antimicrobial Activity

In contrast to its potent anti-insectan effects, this compound has not exhibited significant cytotoxic activity against various human cancer cell lines.[6] Similarly, it has shown a lack of substantial antimicrobial activity in standard screening assays.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. As a diketopiperazine, it belongs to a class of molecules known for a wide range of biological activities, which are often mediated through interactions with various cellular targets and signaling cascades. Further research is required to elucidate the precise molecular targets and pathways affected by this compound.

Below is a generalized workflow for investigating the bioactivity of a natural product like this compound.

G cluster_extraction Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassay Bioactivity Screening Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Chromatography Chromatography Extraction->Chromatography Crude Extract Pure this compound Pure this compound Chromatography->Pure this compound Purified Compound NMR NMR Pure this compound->NMR MS MS Pure this compound->MS Anti-insectan Assay Anti-insectan Assay Pure this compound->Anti-insectan Assay Cytotoxicity Assay Cytotoxicity Assay Pure this compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Pure this compound->Antimicrobial Assay Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation Data Analysis Data Analysis Anti-insectan Assay->Data Analysis Cytotoxicity Assay->Data Analysis Antimicrobial Assay->Data Analysis

Fig. 1: General workflow for this compound research.

Experimental Protocols

This section details the methodologies for the isolation, structural characterization, and bioactivity assessment of this compound.

Isolation of this compound from Penicillium sp.

The isolation of this compound typically involves fungal fermentation followed by extraction and chromatographic purification.

  • Fungal Culture: Penicillium species are cultured on a suitable medium, such as Potato Dextrose Agar (PDA) or in a liquid broth, to promote the production of secondary metabolites.[7]

  • Extraction: The fungal biomass and culture medium are extracted with an organic solvent, commonly ethyl acetate, to obtain a crude extract containing this compound and other metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall structure of the molecule.[9][10][11]

Anti-insectan Bioassay against Spodoptera frugiperda

The insecticidal activity of this compound is evaluated using a diet-incorporation bioassay.

  • Insect Rearing: Larvae of S. frugiperda are reared on an artificial diet under controlled laboratory conditions.

  • Diet Preparation: this compound is dissolved in a suitable solvent and incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Bioassay: Third-instar larvae are placed on the treated and control diets.

  • Data Collection: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). The LC50 (lethal concentration required to kill 50% of the population) is then calculated.

The logical flow for determining the anti-insectan activity is depicted below.

G Start Start Prepare this compound Solutions Prepare this compound Solutions Start->Prepare this compound Solutions Incorporate into Artificial Diet Incorporate into Artificial Diet Prepare this compound Solutions->Incorporate into Artificial Diet Introduce S. frugiperda Larvae Introduce S. frugiperda Larvae Incorporate into Artificial Diet->Introduce S. frugiperda Larvae Incubate under Controlled Conditions Incubate under Controlled Conditions Introduce S. frugiperda Larvae->Incubate under Controlled Conditions Record Mortality Data Record Mortality Data Incubate under Controlled Conditions->Record Mortality Data Calculate LC50 Calculate LC50 Record Mortality Data->Calculate LC50 End End Calculate LC50->End

References

Spectroscopic Data of Haenamindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Haenamindole, an unusual diketopiperazine derivative isolated from marine-derived fungi of the Penicillium species. The structural elucidation of this complex natural product was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). This document summarizes the key spectroscopic data and the experimental protocols used for their acquisition, serving as a vital resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺513.2758513.2755C₃₀H₃₇N₄O₄

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The planar structure and relative stereochemistry of this compound were elucidated through extensive NMR studies. The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
47.29d7.8
57.02t7.8
67.11t7.8
77.53d7.8
104.60s
11a3.35m
11b3.25m
127.20-7.35m
137.20-7.35m
147.20-7.35m
157.20-7.35m
167.20-7.35m
18a2.95dd13.5, 4.5
18b2.85dd13.5, 9.5
194.35m
215.35s
243.95s
25a3.05dd13.5, 4.5
25b2.90dd13.5, 8.5
264.10m
287.20-7.35m
297.20-7.35m
307.20-7.35m
317.20-7.35m
327.20-7.35m
NH-810.95s
NH-228.50s
OH-2310.85s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Positionδ (ppm)
2165.8
3a127.5
4118.5
5119.5
6121.5
7111.5
7a136.5
9108.0
1055.0
1145.5
12138.0
13129.0
14128.5
15126.5
16128.5
17129.0
1838.0
1958.5
20166.0
2182.5
23160.5
2460.0
2537.5
2654.5
27137.5
28129.5
29128.0
30126.0
31128.0
32129.5

Experimental Protocols

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The data was obtained in the positive ion mode. The molecular formula was determined by analyzing the accurate mass of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer, typically operating at 500 or 600 MHz for the ¹H nucleus. The sample was dissolved in DMSO-d₆. The experimental set included one-dimensional ¹H and ¹³C NMR, as well as two-dimensional experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These 2D NMR techniques were crucial for establishing the connectivity of protons and carbons within the molecule, and thus for the complete structural assignment of this compound.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of this compound is depicted in the following diagram. This process involves the cultivation of the producing fungus, extraction of the secondary metabolites, chromatographic separation to isolate the pure compound, and finally, structural elucidation using spectroscopic methods.

haenamindole_workflow cluster_extraction Isolation cluster_purification Purification cluster_analysis Structural Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., HPLC Pure this compound Pure this compound Chromatography->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation

Haenamindole: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole, a structurally unique diketopiperazine alkaloid isolated from marine-derived Penicillium species, has garnered interest for its notable anti-insectan properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its effects against the fall armyworm, Spodoptera frugiperda. While exhibiting targeted insecticidal activity, current research indicates a lack of significant cytotoxic and broad-spectrum antimicrobial effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents logical workflows and potential mechanisms of action through diagrammatic representations.

Chemical Structure and Origin

This compound is a diketopiperazine-type metabolite distinguished by the incorporation of an unusual β-phenylalanine unit.[1] Its complex structure has been elucidated through various analytical techniques, including high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[1] This natural product has been isolated from cultures of Penicillium lanosum and Penicillium corylophilum.[1][2]

Biological Activity of this compound

The primary biological activity identified for this compound is its anti-insectan effect. In contrast, it has demonstrated a notable lack of cytotoxicity against several human cancer cell lines and minimal antimicrobial activity against a range of bacteria.

Anti-insectan Activity

This compound has been reported to exhibit anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[1][2]

Table 1: Quantitative Anti-insectan Activity Data for this compound

Test OrganismActivity MetricValueReference
Spodoptera frugiperdaLD50 / IC50Data not publicly available in cited literature.[1][2]

Note: While the anti-insectan activity is cited, specific quantitative data such as LD50 or IC50 values from the primary literature were not available in the reviewed sources.

Cytotoxic Activity

Studies have shown that this compound does not possess significant cytotoxic activity against a panel of human cancer cell lines.

Table 2: Cytotoxicity Data for this compound

Cell LineCell TypeActivity MetricValueReference
Hep-3BHuman hepatocellular carcinomaIC50> 85 µM[3]
HeLaHuman cervical cancerIC50> 85 µM[3]
K562Human chronic myelogenous leukemiaIC50> 85 µM[3]
HL60Human promyelocytic leukemiaIC50> 85 µM[3]
Antimicrobial Activity

This compound has been found to be largely inactive against several common bacterial strains.

Table 3: Antimicrobial Activity Data for this compound

Test OrganismGram StainActivity MetricValue (at 50 µ g/disk )Reference
Escherichia coliNegativeInhibition ZoneNo activity[3]
Bacillus cereusPositiveInhibition ZoneNo activity[3]
Staphylococcus aureusPositiveInhibition ZoneNo activity[3]
Salmonella enteritidisNegativeInhibition ZoneNo activity[3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for assessing anti-insectan, cytotoxic, and antimicrobial activities, the following represents a likely approach.

Insecticidal Activity Assay against Spodoptera frugiperda

A diet incorporation method is a common technique for evaluating the insecticidal properties of a compound against chewing insects like S. frugiperda.

  • Insect Rearing: S. frugiperda larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

  • Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone, ethanol) to create a stock solution. A series of dilutions are prepared from this stock.

  • Diet Preparation: The artificial diet is prepared and allowed to cool to approximately 50-60°C. The this compound solutions (or solvent control) are then thoroughly mixed into the diet to achieve the desired final concentrations.

  • Bioassay: The treated diet is poured into individual wells of a multi-well plate or small petri dishes. A single pre-weighed third-instar larva of S. frugiperda is placed in each well.

  • Incubation and Observation: The plates are incubated under the same conditions as insect rearing. Larval mortality is recorded at 24, 48, and 72 hours.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (LC50) or lethal dose (LD50) values.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

Antimicrobial Assay (Disk Diffusion Method)

The disk diffusion method is a standard qualitative test for antimicrobial susceptibility.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks are impregnated with a known concentration of this compound (e.g., 50 µ g/disk ). The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The absence of a zone indicates no activity.

Visualizations: Workflows and Potential Mechanisms

experimental_workflow cluster_isolation Isolation and Identification cluster_bioassays Biological Activity Screening cluster_results Observed Activities A Penicillium sp. Culture B Extraction of Secondary Metabolites A->B C Chromatographic Separation B->C D Pure this compound C->D E Anti-insectan Assay (Spodoptera frugiperda) D->E F Cytotoxicity Assay (Cancer Cell Lines) D->F G Antimicrobial Assay (Bacteria) D->G H Insecticidal Activity E->H I No Significant Cytotoxicity F->I J No Significant Antimicrobial Activity G->J

logical_relationship cluster_activity Biological Effects cluster_outcome Outcome A This compound B Anti-insectan Activity (Spodoptera frugiperda) A->B C Cytotoxicity A->C D Antimicrobial Activity A->D E Active B->E F Inactive (at tested concentrations) C->F D->F

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways through which this compound exerts its anti-insectan effects have not yet been elucidated in the available scientific literature. For many insecticides, the insect's nervous system is a primary target. Common mechanisms include the disruption of neurotransmitter signaling, such as the inhibition of acetylcholinesterase or the modulation of ion channels.

potential_moa cluster_targets Potential Molecular Targets A This compound B Target Site in Spodoptera frugiperda (Hypothetical) A->B C Acetylcholinesterase B->C ? D Sodium Channels B->D ? E GABA Receptors B->E ? F Ryanodine Receptors B->F ? G Disruption of Nervous System Function C->G D->G E->G F->G H Paralysis and Mortality G->H

Further research is required to determine the specific molecular target(s) of this compound in S. frugiperda and to understand the downstream signaling events that lead to insect mortality.

Conclusion and Future Directions

This compound stands out as a natural product with selective anti-insectan activity against the significant agricultural pest S. frugiperda. Its lack of broad-spectrum cytotoxicity and antimicrobial activity suggests a targeted mode of action, which is a desirable trait for the development of novel insecticides with potentially favorable safety profiles.

Future research should focus on:

  • Quantitative Bioactivity: Determining the precise LD50 and LC50 values of this compound against S. frugiperda and other relevant insect pests.

  • Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways responsible for its insecticidal effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features required for its activity and to potentially enhance its potency and selectivity.

  • Toxicology Studies: Assessing the toxicological profile of this compound in non-target organisms to evaluate its environmental safety.

The unique structure and selective bioactivity of this compound make it a promising lead compound for the development of new bio-insecticides. A deeper understanding of its biological properties is crucial for realizing its full potential in agricultural applications.

References

An In-depth Technical Guide to the Known Derivatives and Analogs of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole, a structurally unique diketopiperazine alkaloid isolated from marine-derived Penicillium species, has garnered interest due to its novel chemical architecture and biological activity. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a focus on their chemical structures, biological activities, and biosynthetic origins. This document summarizes the current state of knowledge to support further research and development in this area.

Introduction to this compound

This compound is a diketopiperazine-type metabolite that incorporates an unusual β-phenylalanine (β-Phe) unit.[1][2][3] It was first isolated from a marine-derived fungus, Penicillium sp. KCB12F005, and later from a fungicolous isolate of Penicillium lanosum.[1][2][3] The structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution mass spectrometry and NMR, as well as X-ray crystallography.[1][2]

Known Derivatives and Analogs

To date, the most well-characterized analogs of this compound are derivatives of fumiquinazoline. These compounds share a common biosynthetic precursor with this compound.

Fumiquinazoline Analogs

Several fumiquinazoline-related compounds have been isolated alongside this compound, with some exhibiting notable biological activity.

  • 2'-epi-fumiquinazoline C: A fumiquinazoline analog isolated from Penicillium lanosum.[1][2]

  • 2'-epi-fumiquinazoline D: Another fumiquinazoline analog from P. lanosum that has shown anti-insectan properties.[1][2]

Biological Activity

Table 1: Summary of Known this compound Analogs and Their Biological Activities

Compound NameStructureSource OrganismReported Biological Activity
This compoundDiketopiperazine with a β-Phe unitPenicillium sp., P. lanosumAnti-insectan activity against Spodoptera frugiperda
2'-epi-fumiquinazoline CFumiquinazoline alkaloidP. lanosumNot specified in available literature
2'-epi-fumiquinazoline DFumiquinazoline alkaloidP. lanosumAnti-insectan activity against Spodoptera frugiperda

Experimental Protocols

Detailed experimental protocols from the primary literature identifying the anti-insectan activity of this compound are not publicly accessible. However, this section provides representative methodologies for the isolation of this compound-like compounds and for conducting anti-insectan bioassays, based on established practices in the field.

General Protocol for Isolation of Secondary Metabolites from Penicillium sp.

This protocol outlines a general workflow for the extraction and isolation of secondary metabolites from fungal cultures.

G General Workflow for Isolation of this compound Analogs cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculation of Penicillium lanosum on solid rice medium B Incubation for 4 weeks at 25°C A->B C Extraction of fungal culture with EtOAc B->C D Concentration of EtOAc extract under vacuum C->D E Silica gel column chromatography D->E F Sephadex LH-20 column chromatography E->F G Preparative HPLC F->G H Spectroscopic analysis (NMR, MS) G->H I X-ray crystallography H->I

Caption: General workflow for the isolation and identification of this compound analogs.

Protocol for Anti-insectan Bioassay against Spodoptera frugiperda

This protocol describes a common method for assessing the insecticidal activity of compounds against the fall armyworm.

G Workflow for Spodoptera frugiperda Anti-insectan Bioassay cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Analysis A Prepare serial dilutions of test compounds in a suitable solvent B Apply compound solutions to artificial diet or leaf discs A->B C Allow solvent to evaporate B->C D Place one S. frugiperda larva in each well/container with treated diet C->D E Incubate at 25-28°C with a photoperiod D->E F Record larval mortality and/or weight gain at 24, 48, and 72 hours E->F G Calculate mortality rates F->G H Determine LC50/LD50 values using probit analysis G->H

Caption: Workflow for assessing the anti-insectan activity against S. frugiperda.

Biosynthesis

This compound and its fumiquinazoline analogs are believed to be derived from a common biosynthetic pathway originating from amino acid precursors.

Proposed Biosynthetic Pathway of the Fumiquinazoline Core

The biosynthesis of the fumiquinazoline scaffold is initiated by the condensation of L-tryptophan and L-alanine, followed by a series of enzymatic modifications.

G Proposed Biosynthetic Pathway of the Fumiquinazoline Core A L-Tryptophan C Diketopiperazine formation A->C B L-Alanine B->C D Prenylation C->D E Cyclization D->E F Oxidative modifications E->F G Fumiquinazoline Core F->G

Caption: Simplified proposed biosynthetic pathway leading to the fumiquinazoline core.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with potential applications in agriculture as insect control agents. The full extent of their biological activities and their mechanisms of action remain largely unexplored. Future research should focus on:

  • Total synthesis of this compound and a wider range of its analogs to enable comprehensive structure-activity relationship (SAR) studies.

  • Elucidation of the precise mechanism of action responsible for their anti-insectan activity.

  • Exploration of other potential therapeutic applications , such as antimicrobial and anticancer activities, which are common among related alkaloid compounds.

  • Complete elucidation of the biosynthetic pathway , which could enable the production of novel analogs through biosynthetic engineering.

This guide provides a foundational understanding of this compound and its known derivatives, highlighting the significant opportunities for further scientific investigation and development.

References

Haenamindole: A Comprehensive Technical Guide for Natural Products Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a structurally unique diketopiperazine alkaloid first isolated from a marine-derived fungus of the Penicillium genus. Its intricate architecture, featuring a rare β-phenylalanine unit, has garnered significant interest within the natural products community. This technical guide provides a comprehensive review of the literature on this compound, focusing on its isolation, structural elucidation, and biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and development.

Isolation and Structure Elucidation

This compound was first reported as a metabolite isolated from a marine-derived Penicillium sp. (KCB12F005).[1] It has also been isolated from the fungicolous fungus Penicillium lanosum (MYC-1813=NRRL 66231) and Penicillium corylophilum (MYC-418=NRRL 28126).[2][3][4]

The structure of this compound was elucidated through a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS), and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[1] The absolute stereochemistry was definitively established through X-ray crystallographic analysis and Marfey's method.[1][5] The molecule possesses a complex tetracyclic core derived from tryptophan and phenylalanine precursors.[6]

General Isolation Protocol for this compound from Penicillium sp.

While specific protocols vary between research groups, a general methodology for the isolation of this compound from Penicillium cultures can be outlined as follows. This protocol is a composite of common practices in fungal natural product isolation.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Large-scale fermentation of Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) Filtration Separation of mycelia and culture broth by filtration Fermentation->Filtration Extraction_Broth Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) Filtration->Extraction_Broth Extraction_Mycelia Extraction of the mycelia with an organic solvent (e.g., acetone (B3395972) or methanol) Filtration->Extraction_Mycelia Concentration Concentration of the organic extracts in vacuo Extraction_Broth->Concentration Extraction_Mycelia->Concentration Partitioning Solvent-solvent partitioning of the crude extract (e.g., n-hexane, dichloromethane, ethyl acetate) Concentration->Partitioning Column_Chromatography Column chromatography on silica (B1680970) gel or Sephadex LH-20 Partitioning->Column_Chromatography HPLC Preparative High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_Compound Isolation of pure this compound HPLC->Pure_Compound G cluster_0 Preparation cluster_1 Assay cluster_2 Data Collection & Analysis Compound_Prep Prepare serial dilutions of this compound in a suitable solvent Diet_Incorp Incorporate this compound solutions into the artificial diet Compound_Prep->Diet_Incorp Diet_Prep Prepare artificial diet for S. frugiperda larvae Diet_Prep->Diet_Incorp Larvae_Intro Place S. frugiperda larvae (e.g., 3rd instar) onto the treated diet Diet_Incorp->Larvae_Intro Incubation Incubate under controlled conditions (temperature, humidity, photoperiod) Larvae_Intro->Incubation Mortality_Count Record larval mortality at specified time points (e.g., 24, 48, 72 hours) Incubation->Mortality_Count LC50_Calc Calculate the LC50 value using probit analysis Mortality_Count->LC50_Calc G cluster_0 Cell Culture & Treatment cluster_1 Quantification of HCV Replication cluster_2 Data Analysis Cell_Seeding Seed Huh-7 cells harboring an HCV replicon into 96-well plates Compound_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 72 hours) Compound_Treatment->Incubation Luciferase_Assay Measure luciferase activity (if the replicon contains a luciferase reporter gene) Incubation->Luciferase_Assay qRT_PCR or Quantify HCV RNA levels using qRT-PCR Incubation->qRT_PCR EC50_Calc Calculate the EC50 value from the dose-response curve Luciferase_Assay->EC50_Calc qRT_PCR->EC50_Calc

References

An In-depth Technical Guide on the Mechanism of Action of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Haenamindole, a diketopiperazine (DKP) alkaloid isolated from marine-derived Penicillium species, has emerged as a molecule of interest due to its distinct biological activities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. It summarizes its known biological effects, places them in the context of the broader class of diketopiperazine alkaloids, and outlines general experimental approaches for characterizing such natural products. While a detailed molecular mechanism remains to be fully elucidated, this guide consolidates the existing data to inform future research and drug development efforts.

Introduction to this compound

This compound is a natural product belonging to the diketopiperazine (DKP) class of alkaloids, which are characterized by a six-membered ring containing two amide linkages.[1] It was first isolated from a marine-derived fungus, Penicillium sp.[2][3] Structurally, it is an unusual DKP derivative, possessing both a benzyl-hydroxypiperazinedione and a phenyl-pyrimidoindole moiety.[4] The unique and complex architecture of this compound has prompted investigations into its biological properties.

Known Biological Activities of this compound

Current research has identified several biological activities of this compound, although in-depth mechanistic studies are still limited. The primary reported activities include anti-insectan and antiviral effects. Conversely, it has been shown to be inactive in several cytotoxicity and antimicrobial assays.

Activity Type Assay Details Organism/Cell Line Result Citation
Anti-insectan Not specifiedFall armyworm (Spodoptera frugiperda)Active[5][6]
Antiviral Not specifiedHepatitis C Virus (HCV)Potent activity[7]
Cytotoxicity IC50 determinationHep-3B, HeLa, K562, HL-60No activity (IC50 > 85 µM)[2]
Antimicrobial Disk diffusion assayE. coli, B. cereus, S. aureus, S. enteritidisNo activity (at 50 µ g/disk )[2]

Contextualizing the Mechanism: Diketopiperazine Alkaloids

Diketopiperazines are a large and structurally diverse family of natural products synthesized by a wide range of organisms, including bacteria, fungi, and marine microorganisms.[1] They are known to exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antitumor, and neuroprotective effects.[8][9] The rigid and stable six-membered ring of the DKP core makes it a valuable pharmacophore in medicinal chemistry.[4] Some DKPs also function as signaling molecules in processes like bacterial quorum sensing.[4] The biological activity of this compound should be considered within this broader context, as it likely shares mechanistic features with other members of this class.

Postulated Mechanism of Action

Given the lack of detailed studies on this compound's specific molecular targets, its mechanism of action is not yet fully understood. However, based on its reported activities, some general hypotheses can be formulated:

  • Anti-insectan Activity: The effect on Spodoptera frugiperda suggests that this compound may interact with a molecular target specific to insects, potentially within the nervous or digestive systems. Further investigation is needed to identify the specific receptor or enzyme it modulates.

  • Antiviral Activity against HCV: The potent activity against the Hepatitis C virus indicates that this compound may interfere with viral entry, replication, or assembly. Potential targets could include viral proteases, polymerases, or host factors essential for the viral life cycle.

Experimental Protocols: A General Framework

While specific experimental protocols for the biological assays of this compound are not detailed in the available literature, a general workflow for the isolation and characterization of such a natural product can be outlined.

G General Workflow: From Fungal Culture to Bioactive Compound cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Mechanism of Action Studies A Fungal Culture (e.g., Penicillium sp.) B Extraction of Secondary Metabolites A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure Compound (this compound) C->D E Structural Elucidation (NMR, MS) D->E F Initial Bioactivity Screening (e.g., Anti-insectan, Antiviral) D->F G Target Identification Assays (e.g., Affinity Chromatography, Proteomics) F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I In vivo Efficacy Studies H->I

References

Haenamindole: A Technical Whitepaper on its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole, a structurally unique diketopiperazine alkaloid isolated from marine-derived Penicillium species, has emerged as a molecule of interest with potential, yet underexplored, therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its core biological activities, available quantitative data, and the experimental protocols utilized in its evaluation. Notably, this compound has demonstrated anti-insectan properties against the significant agricultural pest, Spodoptera frugiperda (fall armyworm). Conversely, preliminary studies indicate a lack of significant cytotoxicity against several human cancer cell lines and limited antimicrobial activity. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting both the therapeutic potential and the existing knowledge gaps surrounding this compound to guide future research and development efforts.

Introduction

Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides produced by a wide variety of organisms, including fungi, bacteria, and marine invertebrates.[1] This class of natural products is known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective effects.[1] this compound is a diketopiperazine-type metabolite that was first isolated from a marine-derived fungus, Penicillium sp. KCB12F005.[2] Its unique chemical structure, featuring a complex heterocyclic system, has drawn the attention of natural product chemists and pharmacologists. This whitepaper synthesizes the available scientific literature on this compound to provide a detailed technical guide on its potential therapeutic applications.

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its anti-insectan effect. However, it has also been evaluated for other potential therapeutic properties, including cytotoxicity and antimicrobial activity. The available quantitative and qualitative data are summarized in the tables below.

Anti-insectan Activity

This compound has been reported to exhibit anti-insectan activity against the fall armyworm, Spodoptera frugiperda.[3] This lepidopteran pest is a major threat to a wide variety of crops worldwide, and novel, effective insecticides are urgently needed.

Table 1: Anti-insectan Activity of this compound

Target Organism Assay Type Result Quantitative Data (LC50/LD50) Reference
Spodoptera frugiperda (fall armyworm)Insecticidal BioassayActiveNot Reported[3]

It is a significant gap in the current literature that specific quantitative data, such as the median lethal concentration (LC50) or median lethal dose (LD50), for the insecticidal activity of this compound against S. frugiperda have not been published. Further studies are required to quantify its potency.

Cytotoxic Activity

The potential of this compound as an anticancer agent has been preliminarily investigated against a panel of human cancer cell lines. The results suggest a lack of significant cytotoxic effects at the concentrations tested.[2]

Table 2: Cytotoxic Activity of this compound

Cell Line Cell Type Assay Type Result Quantitative Data (IC50) Reference
Hep-3BHuman hepatocellular carcinomaCytotoxicity AssayInactive> 85 µM[2]
HeLaHuman cervical cancerCytotoxicity AssayInactive> 85 µM[2]
K562Human chronic myelogenous leukemiaCytotoxicity AssayInactive> 85 µM[2]
HL60Human promyelocytic leukemiaCytotoxicity AssayInactive> 85 µM[2]
Antimicrobial Activity

This compound has been screened for its ability to inhibit the growth of several pathogenic bacteria. The available data indicate a lack of significant antibacterial activity at the tested concentration.[2]

Table 3: Antimicrobial Activity of this compound

Target Organism Gram Stain Assay Type Result Quantitative Data (MIC) Reference
Escherichia coliNegativeDisk Diffusion AssayInactiveNot Determined (Inactive at 50 µ g/disk )[2]
Bacillus cereusPositiveDisk Diffusion AssayInactiveNot Determined (Inactive at 50 µ g/disk )[2]
Staphylococcus aureusPositiveDisk Diffusion AssayInactiveNot Determined (Inactive at 50 µ g/disk )[2]
Salmonella enteritidisNegativeDisk Diffusion AssayInactiveNot Determined (Inactive at 50 µ g/disk )[2]
Other Bioactivities

A study has reported weak inhibitory activity of this compound against the Hepatitis C virus (HCV) protease.

Table 4: Other Reported Bioactivities of this compound

Target Assay Type Result Quantitative Data (IC50) Reference
Hepatitis C Virus (HCV) ProteaseEnzymatic Inhibition AssayWeakly Active76.3 µM[4]

Mechanism of Action

The precise molecular mechanism of action underlying the anti-insectan activity of this compound against Spodoptera frugiperda has not yet been elucidated. Given its lack of general cytotoxicity, it is plausible that this compound interacts with a specific target in insects that is absent or significantly different in mammalian cells. Potential mechanisms for insecticidal agents include disruption of the nervous system, inhibition of essential enzymes, or interference with growth and development. Further research, such as target identification studies and enzymatic assays, is necessary to uncover the mode of action of this compound.

Mechanism_of_Action_Hypothesis This compound This compound Insect_Target Specific Insect Target (e.g., Receptor, Enzyme) This compound->Insect_Target Binding/Inhibition Physiological_Disruption Physiological Disruption Insect_Target->Physiological_Disruption Leads to Insecticidal_Effect Insecticidal Effect (Mortality) Physiological_Disruption->Insecticidal_Effect Results in

Hypothesized mechanism of this compound's insecticidal action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key experiments cited in this document.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from a fungal culture is depicted below.

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Characterization Fungal_Culture 1. Fungal Culture (e.g., Penicillium sp.) Extraction 2. Solvent Extraction (e.g., EtOAc) Fungal_Culture->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Column_Chromatography 4. Column Chromatography (e.g., Silica (B1680970) Gel) Crude_Extract->Column_Chromatography Fractionation 5. Fraction Collection Column_Chromatography->Fractionation HPLC 6. HPLC Purification Fractionation->HPLC Pure_this compound 7. Pure this compound HPLC->Pure_this compound Structure_Elucidation 8. Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

Generalized workflow for the isolation of this compound.

Protocol:

  • Fungal Culture: The Penicillium species is cultured in a suitable liquid or solid medium under optimal growth conditions for a specified period.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Insecticidal Bioassay (against S. frugiperda)

Protocol:

  • Insect Rearing: A healthy colony of Spodoptera frugiperda is maintained on an artificial diet under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Diet Incorporation Assay:

    • This compound is dissolved in a suitable solvent and mixed with the artificial diet at various concentrations.

    • A solvent-only control diet is also prepared.

    • Second or third instar larvae of S. frugiperda are placed on the treated and control diets.

    • Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The mortality data is used to calculate the LC50 value, which represents the concentration of the compound required to kill 50% of the test population.

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Future Directions and Conclusion

This compound presents an intriguing starting point for further investigation, particularly in the realm of agrochemicals. The key areas that warrant future research are:

  • Quantitative analysis of insecticidal activity: Determining the LC50 of this compound against S. frugiperda and other relevant insect pests is critical to assess its potential as a bio-insecticide.

  • Mechanism of action studies: Elucidating the molecular target and mechanism of action of this compound's insecticidal activity will be crucial for understanding its selectivity and for potential optimization.

  • Synthesis of derivatives: The chemical scaffold of this compound offers opportunities for synthetic modification to explore structure-activity relationships (SAR) and potentially enhance its insecticidal potency and spectrum.

  • Broader bioactivity screening: While initial screenings for cytotoxic and antimicrobial activities were negative, a broader screening against other therapeutic targets (e.g., other viral enzymes, different cancer cell lines, or fungal pathogens) could reveal additional therapeutic potential.

Future_Directions This compound This compound Quantitative_Insecticidal Quantitative Insecticidal Activity (LC50) This compound->Quantitative_Insecticidal Mechanism_of_Action Mechanism of Action Studies This compound->Mechanism_of_Action SAR_Studies Synthesis & SAR of Derivatives This compound->SAR_Studies Broader_Screening Broader Bioactivity Screening This compound->Broader_Screening New_Agrochemicals New Agrochemicals Quantitative_Insecticidal->New_Agrochemicals Mechanism_of_Action->New_Agrochemicals SAR_Studies->New_Agrochemicals New_Therapeutics New Therapeutic Leads SAR_Studies->New_Therapeutics Broader_Screening->New_Therapeutics

Future research directions for this compound.

References

In-Depth Technical Guide to Haenamindole: A Diketopiperazine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Haenamindole, a unique diketopiperazine alkaloid. The information is compiled from publicly available scientific literature and databases, focusing on its identification, structural characterization, and biological activities.

Database and Chemical Identifier Information

This compound is a complex heterocyclic natural product. While a specific CAS Registry Number has not been identified in the public domain, it is registered in the PubChem database with the following identifier:

DatabaseIdentifier
PubChem Compound ID (CID)139588722[1]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC30H36N4O4PubChem[1]
Molecular Weight516.6 g/mol PubChem[1]
Chemical ClassDiketopiperazine AlkaloidKim et al., 2015

Isolation and Structural Elucidation

This compound was first isolated from the marine-derived fungus Penicillium sp. KCB12F005, collected from marine sediment off the coast of Haenam, Korea. It has also been isolated from a fungicolous isolate of Penicillium lanosum (MYC-1813=NRRL 66231) and cultures of P. corylophilum (MYC-418=NRRL 28126).[2][3]

The elucidation of its complex structure was achieved through a combination of spectroscopic and crystallographic techniques.

Experimental Protocols

Note: The following are generalized experimental workflows based on the cited literature. For precise, detailed protocols, direct consultation of the full-text publications is recommended.

Experimental Workflow for Isolation and Purification

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation A Solid Culture of Penicillium sp. on a suitable medium (e.g., rice) B Extraction with organic solvents (e.g., EtOAc) A->B C Silica Gel Column Chromatography B->C D Sephadex LH-20 Column Chromatography C->D E Preparative HPLC D->E F Isolation of Pure this compound E->F

Isolation and Purification Workflow for this compound.

Structure Elucidation Workflow

G A Isolated this compound B Mass Spectrometry (MS) - High-Resolution MS for molecular formula determination A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy - 1D NMR (¹H, ¹³C) - 2D NMR (COSY, HSQC, HMBC, NOESY) A->C D X-ray Crystallography - Single crystal X-ray diffraction for 3D structure and stereochemistry A->D E Chemical Derivatization/Degradation - Marfey's method for absolute configuration of amino acid residues A->E F Elucidation of Planar Structure and Relative Stereochemistry B->F C->F G Determination of Absolute Configuration D->G E->G H Complete Structure of this compound F->H G->H

Workflow for the Structural Elucidation of this compound.

Biological Activity

This compound has been evaluated for several biological activities. The most notable is its anti-insectan activity.

Anti-insectan Activity

This compound demonstrated anti-insectan activity against the fall armyworm, Spodoptera frugiperda.[2][4]

Experimental Protocol: Anti-insectan Bioassay (Spodoptera frugiperda)

A detailed protocol for the anti-insectan assay was described by Hwang et al. (2016). The general steps would involve:

  • Preparation of Test Samples: this compound is dissolved in a suitable solvent and applied to an artificial diet.

  • Insect Rearing: Larvae of Spodoptera frugiperda are reared under controlled conditions.

  • Bioassay: A set number of larvae are placed on the treated diet. A control group is placed on a diet treated with the solvent only.

  • Data Collection: Mortality and anti-feedant effects are observed and recorded over a specific period.

  • Data Analysis: The data is analyzed to determine the potency of this compound as an insecticide, often calculating an LC50 (lethal concentration for 50% of the population) or an EC50 (effective concentration for a 50% response).

Other Screened Activities

This compound has been reported to have no significant cytotoxic activity against several human cancer cell lines and no notable antimicrobial activity.[5] It exhibited weak inhibitory activity against the hepatitis C virus.[4]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's anti-insectan activity has not been fully elucidated in the reviewed literature. However, as a diketopiperazine, it belongs to a class of compounds known to be involved in cell-to-cell signaling, particularly quorum sensing in bacteria.[6][7][8][9]

Hypothesized Mechanism of Action: Quorum Sensing Modulation

Diketopiperazines can act as signaling molecules in quorum sensing, a process that allows bacteria to coordinate their behavior based on population density.[10][11] This is achieved through the production and detection of autoinducers. It is plausible that this compound could interfere with essential microbial symbionts in the insect gut, which are crucial for the insect's digestion, development, or immune response. Disruption of the gut microbiome through quorum sensing inhibition could be a potential indirect mechanism for its insecticidal effect.

G cluster_0 Bacterial Population cluster_1 Quorum Sensing Signaling A Low Cell Density B High Cell Density A->B Bacterial Growth C Autoinducer Synthesis (e.g., AHLs, DKPs) B->C D Autoinducer Accumulation C->D E Binding to Receptor Protein D->E F Activation of Target Genes E->F G Coordinated Group Behavior (e.g., Biofilm formation, Virulence factor production) F->G H This compound (Hypothesized) H->E I Inhibition I->E Interference with receptor binding

Generalized Quorum Sensing Pathway and Potential Inhibition by Diketopiperazines.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in Spodoptera frugiperda.

Conclusion

This compound is a structurally unique diketopiperazine alkaloid with demonstrated anti-insectan properties. Its complex structure has been fully characterized, and its biological activity profile suggests potential for development as a bio-insecticide. Future research should focus on elucidating its specific mechanism of action to better understand its potential applications and for the rational design of more potent analogs. The role of diketopiperazines in modulating quorum sensing presents an intriguing avenue for investigating the anti-insectan effects of this compound.

References

Unraveling the Stereochemical Intricacies of Haenamindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This in-depth technical guide delves into the stereochemistry of Haenamindole, a diketopiperazine-type metabolite with intriguing biological activity. Through a detailed examination of crystallographic data, advanced spectroscopic methods, and synthetic strategies, this document provides a definitive resource on the absolute configuration and conformational landscape of this natural product.

This compound, a metabolite produced by certain species of the fungus Penicillium, has garnered interest for its unique chemical architecture and biological properties, including insecticidal activity.[1][2] The initial elucidation of its planar structure was followed by rigorous investigations to determine the precise spatial arrangement of its atoms. These studies were crucial, as the stereochemistry of a molecule dictates its biological function and interaction with target macromolecules.

The definitive stereochemical assignment of this compound was established through a combination of powerful analytical techniques, including single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopy, and chiral derivatization methods.[1][2] Notably, initial stereochemical proposals were revised based on conclusive X-ray crystallographic data and the analysis of products from acid hydrolysis, highlighting the critical role of meticulous and multi-faceted approaches in structural elucidation.[1]

Quantitative Stereochemical Data

A summary of the key quantitative data that underpins the stereochemical assignment of this compound is presented below. This data provides a foundational reference for researchers working with this molecule.

ParameterValueMethodReference
Specific Optical Rotation Value not explicitly available in the searched literature.Polarimetry
Crystallographic Data (CCDC: 1417415)
Crystal SystemOrthorhombicX-ray Diffraction[3]
Space GroupP2₁2₁2₁X-ray Diffraction[3]
a (Å)10.1234(2)X-ray Diffraction[3]
b (Å)14.4567(3)X-ray Diffraction[3]
c (Å)16.2345(4)X-ray Diffraction[3]
α (°)90X-ray Diffraction[3]
β (°)90X-ray Diffraction[3]
γ (°)90X-ray Diffraction[3]
Selected NMR Coupling Constants (¹H-¹H J, Hz) Specific values not detailed in the searched literature.NMR Spectroscopy

Experimental Protocols for Stereochemical Determination

The determination of this compound's absolute configuration relied on a suite of sophisticated experimental procedures. The methodologies for the key experiments are detailed below to provide a practical guide for researchers.

Single-Crystal X-ray Diffraction

The unequivocal determination of this compound's stereochemistry was achieved through single-crystal X-ray diffraction analysis.[1][3]

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown from a solution of [Solvent system not explicitly stated in the provided information].

  • Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature using [Radiation source, e.g., Mo Kα or Cu Kα] radiation.

  • Structure Solution and Refinement: The collected diffraction data was processed to solve the crystal structure using direct methods. The structural model was then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined by anomalous dispersion effects, typically by calculating the Flack parameter.

Advanced Marfey's Method

The advanced Marfey's method was employed to independently verify the absolute configuration of the amino acid-derived components of this compound after hydrolysis.[2] This chiral derivatization technique followed by chromatographic analysis is a powerful tool for stereochemical assignment.

Methodology:

  • Acid Hydrolysis: A sample of this compound was hydrolyzed under acidic conditions (e.g., 6 N HCl at 110 °C for 24 hours) to break the amide bonds and release the constituent amino acid fragments.

  • Derivatization: The hydrolysate was dried and then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. This reaction forms diastereomeric derivatives of the amino acid fragments.

  • LC-MS Analysis: The resulting diastereomers were separated and analyzed by liquid chromatography-mass spectrometry (LC-MS). The retention times of the derivatives from the natural product were compared with those of authentic D- and L-amino acid standards derivatized with L-FDAA. The elution order of the diastereomers allows for the unambiguous assignment of the absolute stereochemistry of the amino acid residues in the original molecule.

Rotating Frame Overhauser Effect Spectroscopy (ROESY)

ROESY, a 2D NMR technique, was utilized to determine the relative stereochemistry of this compound by probing the spatial proximity of protons within the molecule.[2]

Methodology:

  • Sample Preparation: A solution of this compound was prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition: A ROESY spectrum was acquired on a high-field NMR spectrometer. The experiment involves a spin-locking pulse sequence that promotes cross-relaxation between protons that are close in space (< 5 Å).

  • Data Analysis: The resulting 2D spectrum displays cross-peaks between protons that are spatially close. The presence and intensity of these ROESY correlations provide crucial information about the relative configuration of stereocenters and the preferred conformation of the molecule in solution.

Visualizing the Stereochemical Determination Workflow

The logical flow of experiments and analysis to establish the stereochemistry of this compound can be visualized as follows:

Stereochemistry_Workflow cluster_Isolation Isolation & Initial Characterization cluster_Stereochem Stereochemical Determination cluster_Confirmation Confirmation & Revision Isolation Isolation of this compound from Penicillium sp. Planar_Structure Planar Structure Elucidation (NMR, MS) Isolation->Planar_Structure ROESY ROESY Analysis (Relative Stereochemistry) Planar_Structure->ROESY Provides initial 3D insights Xray Single-Crystal X-ray Diffraction (Absolute Configuration) Planar_Structure->Xray Requires pure crystalline material Hydrolysis Acid Hydrolysis Planar_Structure->Hydrolysis Comparison Comparison of Data ROESY->Comparison Marfey Advanced Marfey's Method (Absolute Configuration of Subunits) Marfey->Comparison Xray->Comparison Hydrolysis->Marfey Final_Structure Conclusive Stereochemical Assignment Comparison->Final_Structure Integration of all data leads to final assignment

Workflow for the stereochemical elucidation of this compound.

Total Synthesis and Stereochemical Control

While a detailed, step-by-step total synthesis of this compound with a focus on stereochemical control was not explicitly found in the provided search results, the synthesis of such a complex molecule would undoubtedly rely on stereoselective reactions to install the multiple chiral centers with the correct configuration. Key strategies would likely involve:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to introduce the initial stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

  • Diastereoselective Reactions: Taking advantage of existing stereocenters in synthetic intermediates to direct the formation of new stereocenters.

The logical pathway for a hypothetical stereoselective synthesis is outlined below:

Total_Synthesis_Pathway Start Chiral Starting Materials (e.g., Amino Acid Derivatives) Intermediate1 Key Chiral Intermediate 1 Start->Intermediate1 Stereoselective Reactions Intermediate2 Key Chiral Intermediate 2 Start->Intermediate2 Stereoselective Reactions Coupling Fragment Coupling Intermediate1->Coupling Intermediate2->Coupling Cyclization Diketopiperazine Ring Formation Coupling->Cyclization Stereochemistry Preserved Final_Product This compound Cyclization->Final_Product

Hypothetical pathway for the stereoselective total synthesis of this compound.

This technical guide provides a consolidated overview of the stereochemistry of this compound, drawing from available scientific literature. The combination of X-ray crystallography, advanced Marfey's method, and ROESY analysis has provided an unambiguous and conclusive assignment of its three-dimensional structure. This foundational knowledge is indispensable for any further investigation into the medicinal chemistry, pharmacology, and drug development potential of this fascinating natural product.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Haenamindole from Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Haenamindole

This compound is an unusual diketopiperazine (DKP) alkaloid first isolated from a marine-derived fungus, Penicillium sp. KCB12F005.[1] It has also been isolated from other Penicillium species, including Penicillium lanosum and Penicillium corylophilum.[2] The structure of this compound is unique, possessing a complex ring system that includes benzyl-hydroxypiperazindione and phenyl-pyrimidoindole moieties. Its stereochemistry has been confirmed through advanced analytical techniques such as ROESY and Marfey's method.[1]

Preliminary studies have shown that this compound exhibits anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[2] However, it has demonstrated no significant cytotoxicity against several human cancer cell lines and lacks broad-spectrum antimicrobial activity.[3] This selectivity makes this compound an interesting candidate for further investigation as a potential bio-insecticide.

These application notes provide a comprehensive overview of the methods for the isolation and purification of this compound from Penicillium cultures, based on available literature.

Experimental Workflow Overview

The overall process for obtaining pure this compound involves several key stages, beginning with the cultivation of the Penicillium species, followed by extraction of the fungal biomass and culture medium, and culminating in a multi-step chromatographic purification process.

This compound Isolation Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Solid-State Fermentation of Penicillium sp. Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Fungal Culture Concentration Crude Extract Concentration Extraction->Concentration Extract VLC Vacuum Liquid Chromatography (VLC) Concentration->VLC Crude Extract SPE Solid-Phase Extraction (SPE) VLC->SPE Semi-purified Fractions Prep_HPLC Preparative HPLC SPE->Prep_HPLC This compound-rich Fraction Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Purified Compound

Fig. 1: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are compiled from general methods for the isolation of fungal secondary metabolites and specific information available for diketopiperazines and this compound.

Fungal Strain and Fermentation

Strain: Penicillium lanosum (e.g., MYC-1813=NRRL 66231) or other this compound-producing Penicillium species.

Protocol for Solid-State Fermentation:

  • Prepare a solid culture medium (e.g., rice medium). A typical formulation consists of 80 g of rice and 80 mL of distilled water in a 1000 mL Erlenmeyer flask.[4]

  • Autoclave the medium to ensure sterility.

  • Inoculate the sterilized medium with a fresh culture of the Penicillium strain.

  • Incubate the culture at 28 °C for 35 days in a static, dark environment.[4]

Extraction of this compound

Protocol for Solvent Extraction:

  • After the incubation period, soak the entire solid culture (fungal biomass and rice medium) in an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting diketopiperazines.

  • Use a sufficient volume of solvent to completely submerge the culture.

  • Agitate the mixture at room temperature for at least 12 hours to ensure thorough extraction.

  • Filter the mixture to separate the solvent extract from the solid residue.

  • Repeat the extraction process with fresh solvent at least two more times to maximize the yield.

  • Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is necessary to purify this compound from the complex crude extract.

Step 1: Vacuum Liquid Chromatography (VLC) - Initial Fractionation

  • Pack a VLC column with silica (B1680970) gel.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the VLC column.

  • Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol (B129727).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

Step 2: Solid-Phase Extraction (SPE) - Further Enrichment

  • Combine the this compound-containing fractions from the VLC.

  • Further fractionate the combined fractions using SPE. A C18 reversed-phase cartridge is suitable for this purpose.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the desired compounds with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).

  • Collect the fractions and analyze them by TLC or analytical HPLC to locate the this compound-rich fraction.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification

  • The final purification is achieved using preparative reversed-phase HPLC.

  • Column: A C18 column is typically used for the separation of indole (B1671886) alkaloids.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly employed. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Gradient Program: An example of a linear gradient could be starting from 30% acetonitrile in water to 100% acetonitrile over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC analysis of the enriched fraction.

  • Detection: Monitor the elution at a wavelength of 254 nm.[5]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry, and NMR.

Data Presentation

Quantitative data on the yield and purity of this compound at each stage of the isolation and purification process is not extensively reported in the literature. The following tables are provided as a template for researchers to document their own experimental results.

Table 1: Summary of Extraction and Purification of this compound

StepStarting Material (g)ProductMass (mg)Yield (%)Purity (%)
Extraction (Weight of solid culture)Crude ExtractData not availableData not availableData not available
VLC (Weight of crude extract)Enriched FractionData not availableData not availableData not available
SPE (Weight of enriched fraction)This compound-rich FractionData not availableData not availableData not available
Prep-HPLC (Weight of this compound-rich fraction)Pure this compoundData not availableData not available>95%

Table 2: Chromatographic Conditions for this compound Purification

Chromatographic TechniqueColumnMobile PhaseGradient/IsocraticFlow RateDetection
VLC Silica Geln-Hexane/Ethyl Acetate -> Ethyl Acetate/MethanolStep GradientN/ATLC
SPE C18 CartridgeMethanol/WaterStep GradientN/ATLC/HPLC
Preparative HPLC C18, e.g., YMC-Triart C18 (250 x 9.6 mm, 5 µm)Acetonitrile/Water with 0.1% Formic AcidLinear Gradient2.0 mL/minUV at 254 nm

Hypothetical Signaling Pathway for Anti-Insectan Activity

The precise mechanism of this compound's anti-insectan activity against Spodoptera frugiperda has not yet been elucidated. However, many neurotoxic insecticides target G-protein coupled receptors (GPCRs), such as octopamine (B1677172) and tyramine (B21549) receptors, which are crucial for neurotransmission in insects.[6][7] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist of an octopamine receptor, leading to disruption of downstream signaling and ultimately, neurotoxicity.

Hypothetical Signaling Pathway of this compound cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) GPCR Octopamine Receptor (GPCR) This compound->GPCR Binds and Inhibits Octopamine Octopamine (Agonist) Octopamine->GPCR G_protein G-Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Altered) CREB->Gene_Expression Regulates Neurotoxicity Neurotoxicity/ Physiological Disruption Gene_Expression->Neurotoxicity

Fig. 2: Hypothetical antagonistic action of this compound on an insect octopamine receptor pathway.

Disclaimer: This proposed signaling pathway is hypothetical and based on the known mechanisms of other insect neurotoxins. Further research is required to validate the specific molecular target and mechanism of action of this compound.

References

Application Notes and Protocols: Extraction of Haenamindole from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haenamindole, a diketopiperazine alkaloid, has been isolated from several species of marine-derived Penicillium fungi, including Penicillium lanosum, P. corylophilum, Penicillium sp. KCB12F005, and P. citrinum. This metabolite has demonstrated biological activity, notably anti-insectan properties against the fall armyworm (Spodoptera frugiperda). This document provides a comprehensive overview of the extraction and purification protocols for this compound, compiled from published research. It is designed to serve as a practical guide for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties and Structural Data of this compound

While specific physicochemical data such as melting point and solubility are not extensively reported in the literature, the structural elucidation of this compound has been thoroughly conducted using modern spectroscopic techniques.

PropertyDataReference
Molecular Formula C₂₉H₂₅N₅O₄[1]
Molecular Weight 507.54 g/mol [1]
Compound Type Diketopiperazine Alkaloid[1][2]
Key Structural Features Incorporates an unusual β-phenylalanine unit.[3]
Spectroscopic Data Characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]
Stereochemistry Confirmed by X-ray crystallography.[3]

Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of this compound and similar diketopiperazine alkaloids from marine-derived Penicillium species.

Protocol 1: Fungal Cultivation for this compound Production

This protocol outlines the general procedure for the cultivation of this compound-producing Penicillium strains.

Materials:

  • This compound-producing Penicillium strain (e.g., Penicillium lanosum MYC-1813)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Solid rice medium (or other suitable solid or liquid medium)

  • Erlenmeyer flasks (1 L)

  • Incubator

Procedure:

  • Strain Activation: Inoculate the Penicillium strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.

  • Inoculum Preparation: Aseptically transfer small agar plugs of the mycelium to a liquid seed medium and incubate with shaking to generate a mycelial suspension.

  • Large-Scale Fermentation:

    • For solid-state fermentation, prepare a solid rice medium in 1 L Erlenmeyer flasks. A typical composition is 80 g of rice and 80 mL of distilled water per flask, autoclaved for sterilization.

    • Inoculate each flask with the mycelial suspension.

    • Incubate the cultures statically at 28°C for 21-35 days.[5]

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate (B1210297) (EtOAc)

  • Large glass beakers or containers

  • Sonication bath (optional)

  • Rotary evaporator

Procedure:

  • Harvesting: At the end of the incubation period, harvest the entire fungal culture, including the mycelia and the solid/liquid medium.

  • Solvent Extraction:

    • Soak the entire culture in ethyl acetate. The volume of solvent should be sufficient to fully immerse the culture material.

    • Perform the extraction three times to ensure exhaustive recovery of the metabolites.

    • Agitation or sonication can be used to improve extraction efficiency.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

Procedure:

  • Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a VLC column with silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100) to yield several primary fractions.

  • Size-Exclusion Chromatography:

    • Subject the this compound-containing fraction(s) from VLC to size-exclusion chromatography on a Sephadex LH-20 column.

    • Elute with a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol, to remove high molecular weight impurities.[5]

  • Silica Gel Column Chromatography (CC):

    • Further purify the active fractions using silica gel column chromatography.

    • Elute with a gradient of n-hexane and ethyl acetate to separate compounds based on polarity.

  • Reversed-Phase Chromatography (ODS):

    • Use an ODS column for further purification of the fractions containing this compound.

    • Elute with a gradient of methanol and water or acetonitrile and water.[5]

  • Final Purification by Semi-Preparative HPLC:

    • Perform the final purification step using a semi-preparative HPLC system equipped with a reversed-phase C18 column.

    • Elute with an isocratic or gradient system of methanol/water or acetonitrile/water to obtain pure this compound.[5]

Visualizations

Extraction_and_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Cascade start Penicillium sp. Culture fermentation Solid-State Fermentation (Rice Medium, 28°C, 21-35 days) start->fermentation harvest Harvested Culture fermentation->harvest extraction Ethyl Acetate Extraction (3x) harvest->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel, Hexane-EtOAc) crude_extract->vlc sephadex Size-Exclusion Chromatography (Sephadex LH-20, CH2Cl2-MeOH) vlc->sephadex silica_cc Silica Gel Column Chromatography (Hexane-EtOAc) sephadex->silica_cc ods Reversed-Phase Chromatography (ODS, MeOH-H2O) silica_cc->ods hplc Semi-Preparative HPLC (C18, MeOH-H2O) ods->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Concluding Remarks

The protocols provided herein offer a comprehensive framework for the successful isolation of this compound from marine-derived Penicillium species. Researchers should note that optimization of cultivation and purification parameters may be necessary depending on the specific fungal strain and available laboratory equipment. The structural complexity and biological activity of this compound make it a compelling target for further investigation in the development of new therapeutic agents.

References

Application Notes and Protocols for the Purification of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haenamindole is a complex diketopiperazine alkaloid first isolated from the marine-derived fungus Penicillium sp.[1][2]. As a member of the indole (B1671886) alkaloid family, it represents a class of natural products with significant structural diversity and a wide range of biological activities[1]. The purification of such compounds from complex fungal fermentation broths is a critical step for further pharmacological studies and drug development. This document provides a detailed, multi-step chromatographic protocol for the efficient isolation and purification of this compound, intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

The described methodology employs a combination of solvent extraction, liquid-liquid partitioning, and sequential chromatographic techniques, including normal-phase column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Overall Purification Workflow

The purification strategy for this compound is a multi-stage process designed to systematically remove impurities and enrich the target compound. The workflow begins with the extraction of the fungal culture, followed by a series of chromatographic separations to achieve high purity.

Caption: Purification workflow for this compound.

Data Presentation: Purification Summary

The following table summarizes the quantitative data from a representative purification of this compound from a 20 L culture of Penicillium sp.

Purification StepStarting Material (g)Fraction Weight (g)Purity (%)Yield (%)
Crude Ethyl Acetate (B1210297) Extract20 L Culture15.2~1100
Methanol (B129727) Fraction (Post-Partition)15.28.5~555.9
Silica (B1680970) Gel Chromatography Fraction8.51.2~407.9
Preparative RP-HPLC1.20.045>980.3

Experimental Protocols

Extraction and Solvent Partitioning

This initial step aims to extract organic-soluble metabolites from the fungal culture and then remove non-polar lipids and fats.

Protocol:

  • Culture the marine-derived Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) at 28°C for 14-21 days.

  • Combine the mycelia and culture broth and perform an exhaustive extraction with an equal volume of ethyl acetate (EtOAc) three times.

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude extract.

  • Dissolve the crude extract (15.2 g) in 90% aqueous methanol (MeOH).

  • Perform a liquid-liquid partition against an equal volume of n-hexane. Repeat this step three times.

  • Discard the upper n-hexane layers, which contain highly non-polar compounds.

  • Evaporate the solvent from the lower methanol layer to yield the methanol-soluble fraction (8.5 g).

Silica Gel Column Chromatography

This step serves as a medium-pressure chromatographic technique to fractionate the methanol-soluble extract based on polarity, providing an enriched fraction of this compound.

Protocol:

  • Prepare a silica gel (200-300 mesh) column with dimensions appropriate for the amount of extract (e.g., 5 cm diameter x 50 cm length for 8.5 g of extract).

  • Adsorb the methanol fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a stepwise gradient of dichloromethane (B109758) (DCM) and methanol (MeOH). Start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., 99:1, 98:2, 95:5, 90:10 v/v DCM:MeOH).

  • Collect fractions of a consistent volume (e.g., 250 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 95:5 DCM:MeOH) and visualize under UV light (254 nm).

  • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Evaporate the solvent from the combined fractions to yield the this compound-enriched fraction (1.2 g).

Preparative Reversed-Phase HPLC (RP-HPLC)

The final purification step utilizes high-resolution preparative RP-HPLC to isolate this compound to a high degree of purity.

Protocol:

  • System: Preparative HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-45 min: 30% to 70% B (linear gradient)

    • 45-50 min: 70% to 100% B (wash)

    • 50-60 min: 100% to 30% B (re-equilibration)

  • Flow Rate: 15 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dissolve the this compound-enriched fraction (1.2 g) in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Injection: Inject portions of the sample onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Post-Processing: Combine the pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a solid (45 mg). Purity should be confirmed by analytical HPLC.

References

Haenamindole: Synthetic Approaches and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haenamindole is a structurally intriguing diketopiperazine alkaloid first isolated from a marine-derived fungus of the Penicillium species.[1][2] Its complex architecture, featuring a unique β-phenylalanine moiety, has drawn the attention of the scientific community.[3] To date, a complete total synthesis of this compound has not been reported in peer-reviewed literature. However, based on its structural components and the established chemistry of related natural products, a plausible retrosynthetic analysis can be proposed. This document outlines a prospective synthetic strategy and potential derivatization methods for this compound, intended to serve as a guide for researchers in the field.

Proposed Retrosynthetic Analysis of this compound

A logical approach to the synthesis of this compound would involve the disconnection of the core structure into key building blocks. A plausible retrosynthetic pathway is outlined below, highlighting the strategic bond disconnections.

Retrosynthesis This compound This compound DKP_core Diketopiperazine Core Formation This compound->DKP_core Indole_alkylation Indole (B1671886) Alkylation / Pictet-Spengler This compound->Indole_alkylation Dipeptide Linear Dipeptide Precursor DKP_core->Dipeptide Indole_fragment Indole Fragment Indole_alkylation->Indole_fragment Piperazinedione Piperazinedione Intermediate Indole_alkylation->Piperazinedione Amide_coupling Amide Coupling Tryptophan_deriv Modified Tryptophan Derivative Amide_coupling->Tryptophan_deriv beta_Phe β-Phenylalanine Derivative Amide_coupling->beta_Phe Dipeptide->Amide_coupling

Caption: Proposed retrosynthetic analysis of this compound.

This strategy hinges on the late-stage formation of the complex tetracyclic indole system, potentially via a Pictet-Spengler or related cyclization, and the construction of the central diketopiperazine ring from a linear dipeptide precursor.

Key Synthetic Challenges and Methodologies

The synthesis of this compound presents several key challenges that would need to be addressed:

  • Stereoselective Synthesis of β-Phenylalanine: The presence of an unnatural β-amino acid is a significant hurdle. Established methods for the asymmetric synthesis of β-amino acids, such as the Arndt-Eistert homologation of α-amino acids, conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, or enzymatic resolutions, would be critical.

  • Diketopiperazine Ring Formation: The construction of the 2,5-diketopiperazine core is a well-precedented transformation. Typically, this is achieved by the cyclization of a linear dipeptide precursor, often under thermal conditions or with mild acid or base catalysis. The choice of protecting groups for the amino acid precursors would be crucial to ensure compatibility with the coupling and cyclization steps.

  • Construction of the Indole Alkaloid Moiety: The formation of the tetracyclic indole portion of this compound is arguably the most complex step. A plausible approach would be a Pictet-Spengler reaction between a tryptamine (B22526) equivalent and an aldehyde or ketone derived from the diketopiperazine core. Alternatively, an intramolecular alkylation or Heck reaction could be envisioned.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for the synthesis of related compounds. Optimization would be required for an actual synthesis of this compound.

Protocol 1: Synthesis of a Protected Dipeptide Precursor

This protocol outlines the coupling of protected tryptophan and β-phenylalanine derivatives.

Step Procedure Reagents & Solvents Conditions Notes
1Dissolve N-protected Tryptophan derivative (1.0 eq) in an appropriate solvent.N-Boc-L-Tryptophan, Dichloromethane (DCM) or Dimethylformamide (DMF)Room TemperatureEnsure anhydrous conditions.
2Add a coupling agent and an activator.HBTU (1.1 eq), HOBt (1.1 eq), DIPEA (2.0 eq)0 °C to Room TemperatureThe reaction mixture should be stirred until the acid is fully activated.
3Add the protected β-Phenylalanine derivative (1.0 eq).(R)-3-amino-3-phenylpropanoic acid methyl esterRoom TemperatureMonitor reaction progress by TLC or LC-MS.
4Work-up and purify the dipeptide.Aqueous work-up followed by column chromatographyN/ACharacterize the product by NMR and Mass Spectrometry.

Protocol 2: Diketopiperazine Formation

This protocol describes the cyclization of the linear dipeptide to form the diketopiperazine core.

Step Procedure Reagents & Solvents Conditions Notes
1Deprotect the N-terminal protecting group of the dipeptide.Trifluoroacetic acid (TFA) in DCM for Boc deprotection0 °C to Room TemperatureNeutralize carefully after deprotection.
2Induce cyclization of the deprotected dipeptide.Reflux in a high-boiling solvent like toluene (B28343) or xyleneHigh TemperatureAzeotropic removal of water can facilitate the reaction.
3Purify the diketopiperazine.Column chromatography or recrystallizationN/AConfirm structure by spectroscopic methods.

Derivatization of the this compound Scaffold

Once a synthetic route to this compound is established, derivatization can be explored to probe structure-activity relationships (SAR).

Potential Derivatization Sites:

  • Indole Nitrogen: Alkylation, acylation, or arylation at the N-H of the indole ring.

  • Aromatic Rings: Electrophilic aromatic substitution on the indole or phenylalanine rings, such as halogenation or nitration, followed by further transformations.

  • Diketopiperazine Nitrogens: If the synthetic route allows, modification of the amide N-H groups could be possible, though this might be challenging on the final natural product.

Workflow for this compound Derivatization

Derivatization This compound This compound Scaffold Indole_N_Mod Indole N-H Modification (Alkylation, Acylation) This compound->Indole_N_Mod Aromatic_Mod Aromatic Ring Functionalization (Halogenation, Nitration) This compound->Aromatic_Mod DKP_Mod Diketopiperazine Core Modification (Reduction, Alkylation) This compound->DKP_Mod SAR_Studies Structure-Activity Relationship Studies Indole_N_Mod->SAR_Studies Aromatic_Mod->SAR_Studies DKP_Mod->SAR_Studies

Caption: Potential derivatization strategies for this compound.

While the total synthesis of this compound remains an open challenge, this document provides a roadmap for approaching this complex natural product. The development of a successful synthetic route would not only provide access to this intriguing molecule for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties. The protocols and strategies outlined herein are intended to serve as a foundational guide for researchers embarking on this synthetic endeavor.

References

Application Notes and Protocols for the Quantification of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a diketopiperazine-type metabolite first isolated from a marine-derived fungus, Penicillium sp.[1][2] Like many fungal indole (B1671886) alkaloids, particularly diketopiperazines (DKPs), it presents a complex chemical structure that requires robust analytical methods for accurate quantification in various matrices, including fungal cultures and biological samples. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which is the state-of-the-art technique for such analyses.[3][4][5]

While specific, validated quantitative methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar fungal indole alkaloids and diketopiperazines.[6][7][8][9] These notes are intended to serve as a comprehensive guide for developing and validating a robust quantification method for this compound.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low-concentration analytes in complex matrices.[10][11] The method involves chromatographic separation of the analyte from matrix components followed by detection and quantification using a mass spectrometer.

Experimental Workflow

The overall workflow for the quantification of this compound in a sample involves sample preparation, LC-MS/MS analysis, and data processing.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Culture Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup FinalSample Final Extract in Reconstitution Solvent Cleanup->FinalSample LC HPLC Separation (C18 Column) FinalSample->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) Quantification MS->MSMS CalCurve Calibration Curve Generation MSMS->CalCurve Quant Concentration Calculation CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for this compound quantification.

II. Detailed Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol is adapted from methods used for extracting indole diketopiperazine alkaloids from fungal fermentations.[6][12]

  • Fermentation Broth Harvesting : After cultivation of the this compound-producing fungus (e.g., Penicillium lanosum), separate the mycelium from the culture broth by filtration.

  • Extraction :

    • Extract the filtered broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Cleanup (Optional but Recommended) :

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed.

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Dissolve the crude extract in a minimal amount of the mobile phase's initial composition and load it onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove polar interferences.

    • Elute this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).

  • Final Preparation :

    • Evaporate the final eluate to dryness.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Proposed LC-MS/MS Quantification Method

This protocol is a composite based on validated methods for other complex indole alkaloids and fungal metabolites.[8][9] An internal standard (IS) structurally similar to this compound should be used for optimal accuracy.

1. Liquid Chromatography Conditions:

  • HPLC System : Agilent 1260 series or equivalent.[13]

  • Column : Reversed-phase C18 column (e.g., YMC Pack ODS AM, 250 x 4.6 mm, 5 µm or Kinetex C18, 50 x 2.1 mm, 2.6 µm).[8][14]

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.4 mL/min.[8]

  • Column Temperature : 30-40 °C.[14][15]

  • Injection Volume : 5-10 µL.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient to 100% B[6]

    • 35-40 min: Hold at 100% B

    • 40.1-45 min: Return to 10% B for re-equilibration.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).[16]

  • Ionization Source : Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters :

    • Gas Temperature: 300-350 °C

    • Gas Flow: 8-10 L/min

    • Nebulizer Pressure: 35-45 psi

    • Capillary Voltage: 3500-4000 V

  • Detection Mode : Multiple Reaction Monitoring (MRM).

    • Note: The exact m/z transitions for this compound must be determined by infusing a pure standard. The precursor ion will be [M+H]⁺. The product ions will result from fragmentation of the parent molecule.

3. Method Validation Workflow

A rigorous validation is crucial to ensure reliable quantitative data.

Method Validation Workflow Start Develop Method Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity LLOQ Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy Accuracy Stability Stability (Freeze-Thaw, Autosampler) Accuracy->Stability Precision Precision (Intra- & Inter-day) Precision->Stability LLOQ->Accuracy LLOQ->Precision Validated Validated Method Stability->Validated

References

Application Notes and Protocols for Determining the Stability of Haenamindole in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a diketopiperazine-type metabolite first isolated from a marine-derived fungus, Penicillium sp.. As with any compound intended for further research or therapeutic development, understanding its chemical stability is paramount. The stability of a compound in various solvents is a critical parameter that influences its shelf-life, formulation development, and the design of biological assays. Currently, there is a lack of specific published data on the stability of this compound in different solvents. Therefore, this document provides a comprehensive, generalized protocol for assessing the stability of this compound. The methodologies described herein are based on established principles of pharmaceutical stability and forced degradation studies, which are essential for developing stability-indicating analytical methods.[1]

Forced degradation studies are a crucial component in the validation of stability-indicating methods. They involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[1] This helps in identifying potential degradation products and establishing the degradation pathways.

Hypothetical Stability Study of this compound

To illustrate the application of the protocols, a hypothetical stability study was designed. In this study, the stability of this compound was assessed in five common laboratory solvents of varying polarity and pH at a specified temperature over a 48-hour period. The percentage of remaining this compound was quantified at different time points.

Data Presentation: Illustrative Stability of this compound

The following table summarizes the hypothetical quantitative data for the stability of this compound in different solvents. This data is for illustrative purposes only to demonstrate how results from a stability study would be presented.

SolventTypePolarity IndexpHTime (hours)This compound Remaining (%)
Acetonitrile (B52724)Polar Aprotic5.8Neutral0100.0
2499.5
4899.1
MethanolPolar Protic5.1Neutral0100.0
2498.2
4896.5
WaterPolar Protic10.27.00100.0
2497.0
4894.2
0.1 M HCl (aq)AcidicN/A1.00100.0
2485.3
4872.1
0.1 M NaOH (aq)BasicN/A13.00100.0
2478.9
4861.5

Experimental Protocols

The following are detailed protocols for key experiments to assess the stability of this compound.

1. Protocol for Sample Preparation and Stress Conditions

  • Objective: To prepare solutions of this compound in different solvents and subject them to stress conditions.

  • Materials:

    • This compound (solid)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Volumetric flasks

    • Pipettes

    • Incubator/water bath

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent where it is known to be highly soluble and stable (e.g., acetonitrile or dimethyl sulfoxide) at a concentration of 1 mg/mL.

    • For each solvent to be tested (acetonitrile, methanol, water, 0.1 M HCl, 0.1 M NaOH), transfer a precise volume of the this compound stock solution into a volumetric flask and dilute with the respective solvent to a final concentration of 100 µg/mL.

    • Prepare a "time zero" sample for each solvent by immediately diluting an aliquot to the final analytical concentration (e.g., 10 µg/mL) with the initial mobile phase of the HPLC method.

    • Store the remaining solutions in tightly capped vials at a controlled temperature (e.g., 40°C).

    • At predetermined time intervals (e.g., 24 and 48 hours), withdraw an aliquot from each solution, and if necessary, neutralize the acidic and basic samples.

    • Dilute the withdrawn aliquots to the final analytical concentration with the initial mobile phase.

    • Analyze all samples by HPLC-UV to determine the concentration of the remaining this compound.

2. Protocol for HPLC-UV Analysis for Quantification

  • Objective: To quantify the amount of this compound remaining at each time point. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its high sensitivity and accuracy.[2]

  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the "time zero" and stressed samples onto the column.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample using the following formula: % Remaining = (Peak Area at time t / Peak Area at time zero) * 100

3. Protocol for LC-MS Analysis for Degradation Product Identification

  • Objective: To identify the potential degradation products of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[3][4]

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

    • LC Conditions: Same as the HPLC-UV method.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Mode: Full scan mode to detect all ions and product ion scan (tandem MS) mode to fragment ions of interest for structural elucidation.

  • Procedure:

    • Analyze the stressed samples that show significant degradation using the LC-MS system.

    • Identify potential degradation products by looking for new peaks in the chromatogram that are not present in the "time zero" sample.

    • Determine the mass-to-charge ratio (m/z) of these new peaks from the full scan mass spectra.

    • Perform tandem MS (MS/MS) on the parent ions of the potential degradation products to obtain fragmentation patterns.

    • Propose the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the structure of this compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A This compound Stock Solution (1 mg/mL) B Dilution in Test Solvents (Acetonitrile, Methanol, Water, 0.1M HCl, 0.1M NaOH) to 100 µg/mL A->B C Incubation at 40°C B->C D Sampling at 0, 24, 48 hours C->D E Sample Dilution & Neutralization D->E F HPLC-UV Analysis for Quantification E->F G LC-MS Analysis for Degradation Product Identification E->G H Calculate % this compound Remaining F->H I Propose Degradation Pathways G->I

Caption: Experimental workflow for assessing this compound stability.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation This compound This compound (Diketopiperazine Core) A Amide Bond Cleavage This compound->A H+ C Amide Bond Cleavage This compound->C OH- E Hydroxylation of Aromatic Rings This compound->E [O] F N-oxidation This compound->F [O] B Linear Dipeptide A->B D Linear Dipeptide C->D

Caption: Potential degradation pathways for a diketopiperazine-containing molecule.

References

Application Notes and Protocols for Haenamindole Anti-insectan Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the anti-insectan activity of Haenamindole, a diketopiperazine metabolite. The primary target insect species for these assays is the fall armyworm (Spodoptera frugiperda), against which this compound has demonstrated activity.[1][2][3] These protocols are designed to be adaptable for other lepidopteran species.

Introduction

This compound is a natural product isolated from Penicillium species.[1] Preliminary studies have identified its potential as an anti-insectan agent, specifically against the significant agricultural pest, Spodoptera frugiperda.[1][2] To facilitate further research and development of this compound as a potential biopesticide, standardized protocols are necessary to evaluate its efficacy and elucidate its mechanism of action. This application note details methods for insect rearing, and for conducting lethality, growth inhibition, and antifeedant bioassays. Additionally, a protocol to investigate a potential mode of action through acetylcholinesterase (AChE) inhibition is provided.

General Experimental Workflow

The overall process for evaluating the anti-insectan activity of this compound involves several key stages, from insect culture to data analysis.

experimental_workflow cluster_rearing Insect Rearing cluster_bioassays Bioassays cluster_moa Mechanism of Action cluster_analysis Data Analysis rearing Spodoptera frugiperda Rearing (Artificial Diet) lethality Lethality Bioassay (Diet Incorporation) rearing->lethality Larvae growth Growth Inhibition Assay rearing->growth Larvae antifeedant Antifeedant Bioassay (Leaf Disc Choice Test) rearing->antifeedant Larvae ache_assay Acetylcholinesterase (AChE) Inhibition Assay rearing->ache_assay Larval Homogenate data_analysis Data Collection & Analysis (LC50, GR50, FI) lethality->data_analysis growth->data_analysis antifeedant->data_analysis ache_assay->data_analysis

Caption: Overall experimental workflow for assessing this compound's anti-insectan activity.

Insect Rearing Protocol: Spodoptera frugiperda

A stable and healthy insect colony is crucial for reliable bioassay results.

Materials:

  • S. frugiperda eggs or larvae

  • Artificial diet (see formulation below)

  • Rearing containers (e.g., plastic cups or multi-well plates)

  • Fine paintbrush

  • Incubator or environmental chamber (26±1°C, 65±5% RH, 16:8 h L:D photoperiod)

  • Mating and oviposition cages

Artificial Diet Formulation: A suitable artificial diet for S. frugiperda can be prepared based on various published formulas.[4][5]

IngredientQuantity
Soybean Flour125 g
Corn Flour225 g
Yeast Powder40 g
Agar (B569324)30 g
Casein20 g
Sorbic Acid6 g
Methylparaben7.5 g
Vitamin Mix7 g
Choline Chloride3 g
Cholesterol0.6 g
Inositol0.1 g
Distilled Water1500 mL

Procedure:

  • Diet Preparation: Mix all dry ingredients thoroughly. Bring the distilled water to a boil and add the agar, stirring until fully dissolved. Gradually add the dry mix to the agar solution, blending continuously until a homogenous mixture is achieved. Pour the diet into sterile containers and allow it to cool and solidify.

  • Egg Incubation: Place egg masses in a petri dish with a small piece of artificial diet.

  • Larval Rearing: Upon hatching, transfer neonate larvae using a fine paintbrush to individual rearing containers or wells containing the artificial diet.[6] This individual rearing minimizes cannibalism.[7]

  • Pupation: As larvae reach the final instar, provide a pupation substrate (e.g., vermiculite) if necessary.

  • Adult Maintenance: Place pupae in emergence cages. Once adults emerge, provide a 10% honey or sucrose (B13894) solution as a food source.

  • Oviposition: Place adults in oviposition cages lined with paper for egg-laying.

Lethality and Growth Inhibition Bioassay (Diet Incorporation Method)

This assay determines the lethal concentration (LC50) and growth inhibition (GR50) of this compound.

Materials:

  • Synchronized 3rd instar larvae of S. frugiperda

  • Artificial diet (as prepared above, but without allowing it to fully solidify)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Multi-well insect rearing trays (e.g., 24-well plates)

  • Fine paintbrush

Procedure:

  • Preparation of Treated Diet: Prepare a series of this compound concentrations. While the artificial diet is still liquid and has cooled to approximately 50-60°C, add the appropriate volume of this compound stock solution or solvent control to achieve the desired final concentrations. Mix thoroughly.

  • Dispensing Diet: Dispense the treated and control diet into the wells of the rearing trays (e.g., 2 mL per well). Allow the diet to solidify completely.

  • Larval Infestation: Place one 3rd instar larva into each well. Seal the trays with a breathable lid.

  • Incubation: Incubate the trays under the same conditions as for rearing.

  • Data Collection:

    • Lethality: Record larval mortality at 24, 48, and 72 hours post-infestation.

    • Growth Inhibition: After a set period (e.g., 7 days), record the weight of surviving larvae.

  • Data Analysis:

    • Calculate the LC50 value (concentration causing 50% mortality) using Probit analysis.

    • Calculate the GR50 value (concentration causing 50% growth reduction compared to the control) by regression analysis.

Hypothetical Data Presentation:

Concentration (µg/g diet)No. of LarvaeMortality (%) after 72hAverage Larval Weight (mg) after 7 daysGrowth Inhibition (%)
Control (Solvent)303.3150.2 ± 12.50
103010.0125.8 ± 10.116.2
253026.798.4 ± 9.534.5
503053.365.1 ± 7.856.7
1003086.725.3 ± 5.283.2
20030100-100

Antifeedant Bioassay (Leaf Disc No-Choice/Choice Test)

This assay assesses the feeding deterrence of this compound.

Materials:

  • Maize or cotton leaf discs (uniform size)

  • This compound solutions at various concentrations

  • Solvent control

  • Petri dishes lined with moist filter paper

  • Synchronized 4th instar larvae of S. frugiperda (pre-starved for 4 hours)

Procedure:

  • Treatment of Leaf Discs:

    • No-Choice Test: Dip leaf discs into the respective this compound solutions or the solvent control for 10-20 seconds. Allow the solvent to evaporate completely.

    • Choice Test: Treat one half of a leaf disc with this compound solution and the other half with the solvent control.

  • Assay Setup: Place one treated leaf disc (no-choice) or a half-treated disc alongside a control half (choice) in each petri dish.

  • Larval Introduction: Introduce one pre-starved 4th instar larva into the center of each petri dish.

  • Incubation: Incubate in the dark for 24 hours.

  • Data Collection: Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Data Analysis: Calculate the Feeding Inhibition (FI) index using the following formula:

    • FI (%) = [(C - T) / (C + T)] * 100

    • Where C is the area consumed in the control and T is the area consumed in the treatment.

Hypothetical Data Presentation:

Concentration (µg/mL)Leaf Area Consumed (Control, mm²)Leaf Area Consumed (Treated, mm²)Feeding Inhibition (%)
1085.4 ± 7.268.3 ± 6.511.2
2588.1 ± 8.045.9 ± 5.829.1
5086.5 ± 7.522.1 ± 4.159.5
10089.2 ± 8.15.7 ± 2.387.8

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay investigates if this compound acts by inhibiting AChE, a common target for insecticides.[8]

Signaling Pathway:

AChE_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Propagation AChR->Signal Activates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by this compound at the synapse.

Materials:

  • S. frugiperda larvae (4th instar)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB (Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • This compound solutions at various concentrations

  • Microplate reader (412 nm)

  • 96-well microplates

  • Homogenizer

Procedure:

  • Enzyme Preparation: Homogenize whole larvae in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant contains the crude AChE enzyme extract.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the enzyme supernatant to each well.

    • Add 10 µL of this compound solution (or buffer for control) at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add 150 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes. The rate of change in absorbance is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. Determine the IC50 value (concentration causing 50% inhibition) by plotting inhibition percentage against the log of the inhibitor concentration.

Hypothetical Data Presentation:

This compound Conc. (µM)AChE Activity (ΔAbs/min)Inhibition (%)
0 (Control)0.085 ± 0.0050
10.076 ± 0.00410.6
100.061 ± 0.00628.2
500.041 ± 0.00351.8
1000.025 ± 0.00370.6
2500.011 ± 0.00287.1

Conclusion

These protocols provide a comprehensive framework for the systematic evaluation of this compound's anti-insectan properties. By employing these standardized assays, researchers can generate robust and comparable data on its lethality, growth inhibition, antifeedant effects, and potential mechanism of action. This information is critical for the continued development of this compound as a novel bio-insecticide.

References

Application Notes and Protocols for Bioassay of Haenamindole against Spodoptera frugiperda

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-insectan activity of Haenamindole, a diketopiperazine-type metabolite, against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. This document includes detailed protocols for conducting bioassays to evaluate the efficacy of this compound and presents available data for related compounds to offer a comparative context.

Introduction

This compound is a diketopiperazine metabolite that has demonstrated anti-insectan properties, notably against the destructive polyphagous pest, Spodoptera frugiperda.[1] Diketopiperazines (DKPs) are a class of cyclic peptides known for a wide range of biological activities, including insecticidal effects.[2][3][4] Understanding the bioactivity of this compound against S. frugiperda is crucial for the development of novel and effective biopesticides. These protocols are designed to provide researchers with standardized methods for evaluating the insecticidal potential of this compound.

Data Presentation

Table 1: Toxicity of Various Insecticides Against Spodoptera frugiperda Larvae (Diet Incorporation/Overlay Method)

Compound/ProductBioassay MethodLC50 ValueTarget InstarReference
Emamectin benzoateDiet-overlay0.0051 ppm2nd[5]
NovaluronDiet-overlay0.061 ppm2nd[5]
ChlorantraniliproleDiet-incorporated0.068 µg/mLNot Specified[5]
SpinetoramDiet-incorporated0.066 µg/mLNot Specified[5]
IndoxacarbDiet-incorporated0.392 µg/mLNot Specified[5]
FlubendiamideDiet-incorporated0.930 µg/mLNot Specified[5]
Isoxazoline G22Not Specified1.57 mg/LNot Specified[6][7]
ChlorantraniliproleNot Specified1.60 mg/LNot Specified[7]
FipronilNot Specified78.8 mg/LNot Specified[7]
Vip3A proteinDiet-overlay0.05 µg/cm²Not Specified[8]

Table 2: Toxicity of Various Insecticides Against Spodoptera frugiperda Larvae (Topical Application Method)

Compound/ProductLC50 ValueTarget InstarReference
Emamectin benzoate0.16 ppm3rd[5]
Chlorantraniliprole0.28 ppm3rd[5]
Spinetoram0.44 ppm3rd[5]
Flubendiamide1.01 ppm3rd[5]
Cypermethrin1.09 ppm3rd[5]
Chlorpyrifos1.42 ppm3rd[5]
Indoxacarb15.26 µg/ml4th[9]
Chlorantraniliprole + Abamectin32.45 µg/ml4th[9]
Methomyl287.34 µg/ml4th[9]

Experimental Protocols

The following are detailed protocols for conducting diet-incorporation and topical application bioassays to determine the insecticidal activity of this compound against S. frugiperda.

Rearing of Spodoptera frugiperda

A healthy and synchronous colony of S. frugiperda is essential for reliable bioassay results.

  • Initial Colony: A starter colony can be established from field-collected larvae or obtained from a research institution.

  • Rearing Conditions: Maintain the colony in a controlled environment at 26 ± 2 °C, 60 ± 10% relative humidity, and a 12:12 hour (light:dark) photoperiod.[10]

  • Larval Diet: Larvae can be reared on an artificial diet.[10] A common diet formulation includes soya flour, wheat germ, brewer's yeast, ascorbic acid, nipagen, vegetable oil, and agar.[11] Alternatively, fresh maize leaves can be provided as a natural food source.[12][13] To prevent cannibalism, older larvae should be reared individually.[12][13]

  • Adult Maintenance: Emerging adults should be kept in oviposition cages and provided with a 10% honey or sucrose (B13894) solution.[13] The walls of the cage can be lined with paper to serve as an oviposition substrate.[13]

  • Egg Incubation: Egg masses should be collected and placed in separate containers for hatching.[13]

Diet-Incorporation Bioassay Protocol

This method is used to evaluate the toxicity of this compound when ingested by the larvae.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone, DMSO).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations.

  • Incorporation into Diet: Add a specific volume of each this compound dilution to the artificial diet while it is still liquid and cooling (around 50-60°C) to ensure uniform distribution. A solvent-only control and a negative control (no solvent) should also be prepared.

  • Assay Setup:

    • Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes.[11]

    • Once the diet has solidified, place one 2nd or 3rd instar larva into each well.[14]

    • Seal the plates with a breathable membrane to allow for air exchange.

  • Incubation: Maintain the assay plates under the same controlled conditions as the main insect colony.

  • Data Collection: Record larval mortality at 24, 48, and 72-hour intervals.[12] Larvae are considered dead if they do not move when prodded with a fine brush.[12]

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.[15]

Topical Application Bioassay Protocol

This method assesses the contact toxicity of this compound.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a volatile solvent like acetone.

  • Application:

    • Use a micro-applicator to apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual 3rd instar larvae.[16]

    • A control group should be treated with the solvent alone.

  • Post-Treatment: After application, place each larva in an individual container with an untreated food source (artificial diet or maize leaf).

  • Incubation: Keep the treated larvae under the standard rearing conditions.

  • Data Collection: Assess mortality at 24, 48, and 72 hours post-application.[12]

  • Data Analysis: Determine the LD50 (lethal dose to kill 50% of the population) using probit analysis.

Visualizations

Experimental Workflow

experimental_workflow Bioassay Workflow for this compound against S. frugiperda cluster_rearing Insect Rearing cluster_bioassay Bioassay Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis rearing Maintain S. frugiperda Colony (Controlled Environment) larvae Collect Synchronized Larvae (e.g., 3rd Instar) rearing->larvae diet_exposure Larvae feed on Treated Diet larvae->diet_exposure topical_exposure Apply this compound to Larval Thorax larvae->topical_exposure This compound Prepare this compound Stock & Dilutions diet_prep Diet Incorporation Method: Mix this compound with Artificial Diet This compound->diet_prep topical_prep Topical Application Method: Prepare Solutions for Micro-application This compound->topical_prep diet_prep->diet_exposure topical_prep->topical_exposure mortality Record Mortality (24, 48, 72h) diet_exposure->mortality topical_exposure->mortality analysis Probit Analysis (Calculate LC50/LD50) mortality->analysis

Caption: Workflow for S. frugiperda bioassay.

Potential Mechanism of Action

While the exact mechanism of action for this compound is not yet elucidated, many diketopiperazines exhibit neurotoxic properties.[2] A plausible pathway could involve the disruption of neurotransmitter signaling.

signaling_pathway Hypothesized Neurotoxic Mechanism of this compound This compound This compound Receptor Neuronal Receptor (e.g., GABA or Acetylcholine Receptor) This compound->Receptor Binds to IonChannel Ion Channel Gating Receptor->IonChannel Modulates Signal Disrupted Nerve Signal Transmission IonChannel->Signal Leads to Paralysis Paralysis Signal->Paralysis Causes Death Insect Death Paralysis->Death Results in

Caption: Potential neurotoxic pathway of this compound.

Conclusion

This compound presents a promising avenue for the development of new bio-insecticides against Spodoptera frugiperda. The protocols outlined in this document provide a standardized framework for researchers to conduct efficacy studies. While quantitative data for this compound is currently limited, the provided comparative data for other compounds will aid in the interpretation of new experimental results. Further research is warranted to determine the precise LC50/LD50 values and to elucidate the specific mechanism of action of this compound.

References

Application Notes and Protocols: Cell-Based Assays for Haenamindole Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haenamindole is a complex diketopiperazine (DKP) indole (B1671886) alkaloid originally isolated from the marine-derived fungus Penicillium sp.[1][2] As a member of the DKP class of natural products, it belongs to a family of compounds known for a wide array of biological activities, including anti-inflammatory, neuroprotective, antiviral, and antitumor properties.[3][4] While initial studies have identified this compound's anti-insectan activity against the fall armyworm (Spodoptera frugiperda), its effects on human cells are not well characterized.[5][6] Notably, one study indicated a lack of significant cytotoxicity against several cancer cell lines, suggesting it may possess other specific bioactivities at non-toxic concentrations.[1]

These application notes provide a strategic framework and detailed protocols for screening the biological activities of this compound using common and robust cell-based assays. The proposed workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by secondary functional screens for potential anti-inflammatory and neuroprotective effects.

Screening Workflow

The following diagram outlines the recommended high-level workflow for characterizing the bioactivity of this compound. This tiered approach ensures that functional assays are conducted at non-cytotoxic concentrations, providing a clear path from initial toxicity profiling to targeted activity screening.

G cluster_0 Phase 1: Profiling cluster_1 Phase 2: Functional Screening (at Non-Toxic Concentrations) cluster_2 Endpoints A This compound Compound (Stock Solution in DMSO) B Primary Assay: Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 and Non-Toxic Concentration Range B->C D Anti-Inflammatory Assays (LPS-stimulated RAW 264.7) C->D E Neuroprotective Assays (Stressed SH-SY5Y Cells) C->E F Other Potential Assays (e.g., Antiviral, Enzyme Inhibition) C->F G NO, TNF-α, IL-6 Inhibition D->G H Increased Cell Viability E->H I Activity Hits F->I

Caption: High-level workflow for this compound bioactivity screening.

Primary Screening: Cytotoxicity Assessment

Application Note: Before evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile. The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This primary screen will establish the half-maximal inhibitory concentration (IC₅₀) and guide the selection of non-toxic concentrations for subsequent secondary assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxicity of this compound against a panel of relevant cell lines, such as RAW 264.7 (macrophage), SH-SY5Y (neuroblastoma), or other cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • Selected cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the viability against the log of this compound concentration to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of this compound

The table below shows example data for the cytotoxic effects of this compound on various cell lines after a 48-hour treatment.

Cell LineDescriptionIC₅₀ (µM)
RAW 264.7Murine Macrophage> 100
SH-SY5YHuman Neuroblastoma> 100
A549Human Lung Carcinoma85.6
HCT-116Human Colon Carcinoma92.1

Secondary Screening: Anti-Inflammatory Activity

Application Note: Chronic inflammation is implicated in numerous diseases. Many natural products, including indole alkaloids, exhibit anti-inflammatory properties.[7] A common in vitro model uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. This assay will determine if this compound can inhibit this inflammatory cascade.

Signaling Pathway: LPS-Induced Inflammation

The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS, leading to the production of inflammatory mediators. This compound could potentially inhibit one or more steps in this pathway.

Caption: LPS-induced NF-κB signaling pathway and potential inhibition sites.

Protocol 2: Nitric Oxide (NO) Production Assay

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Quantification: Create a standard curve using known concentrations of NaNO₂ to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Inhibition of NO Production
TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (No LPS)-1.2 ± 0.3-
LPS Only-25.8 ± 2.10%
This compound + LPS122.5 ± 1.912.8%
This compound + LPS515.4 ± 1.540.3%
This compound + LPS109.8 ± 1.162.0%
This compound + LPS256.1 ± 0.876.4%

Secondary Screening: Neuroprotective Activity

Application Note: Neurodegenerative diseases are often associated with oxidative stress and the aggregation of toxic proteins. Indole-based compounds have shown promise as neuroprotective agents.[8][9] This assay evaluates the potential of this compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Protocol 3: Oxidative Stress-Induced Neurotoxicity Assay

Materials:

  • SH-SY5Y cells

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Complete culture medium (DMEM/F12)

  • MTT assay reagents (from Protocol 1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at 2 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound. Incubate for 2-4 hours.

  • Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 200-500 µM; this should be optimized beforehand). Do not add H₂O₂ to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Assess Viability: Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound before H₂O₂ exposure to determine the protective effect.

Data Presentation: Neuroprotective Effect of this compound
TreatmentThis compound (µM)H₂O₂ (µM)Cell Viability (%)
Control--100 ± 5.2
H₂O₂ Only-30048.5 ± 4.1
This compound + H₂O₂130055.2 ± 3.8
This compound + H₂O₂530068.9 ± 4.5
This compound + H₂O₂1030081.4 ± 5.0
This compound + H₂O₂2530089.7 ± 4.7

References

Application Notes and Protocols for Haenamindole in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole, a diketopiperazine-type metabolite isolated from Penicillium species, represents a class of natural products with potential therapeutic applications.[1][2][3] Diketopiperazines (DKPs) are cyclic dipeptides known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] Notably, this compound has demonstrated anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[1][2][6] This document provides detailed application notes and experimental protocols for screening this compound and other natural products for anti-insectan and cytotoxic activities.

Biological Activities of this compound and Related Diketopiperazines

While specific quantitative data for this compound's bioactivity is still emerging, studies on related diketopiperazine compounds provide insights into their potential potency and spectrum of action. This data is crucial for designing effective screening concentrations and interpreting results.

Compound ClassActivity TypeModel/Cell LineMeasurementValueReference
Fumiquinazoline JCytotoxicityVarious tumor cellsIC50< 20 µM[7]
3-hydroxyglyantrypineAntiviralH1N1 VirusIC50100-150 µM[6]
Novel 2,5-DKP (Compound 3c)CytotoxicityU937IC500.36-1.9 µM[8]
2,5-DKP DerivativesAntiviralInfluenza (H5N2)IC50287.65-507.84 µg/mL (against normal cells)[9]

Table 1: Summary of Quantitative Data for this compound-Related Compounds. This table presents a compilation of reported bioactivity data for diketopiperazine compounds structurally or functionally related to this compound.

Experimental Protocols

Protocol 1: Anti-insectan Bioassay against Spodoptera frugiperda

This protocol is a composite of established methods for assessing the insecticidal activity of natural products against the fall armyworm.[2][3][5][10][11]

1. Insect Rearing:

  • Initiate a colony of S. frugiperda from field-collected larvae or a commercial supplier.
  • Rear larvae individually in ventilated plastic containers to prevent cannibalism.[2]
  • Provide fresh, tender maize leaves daily as a food source.[2][3]
  • For pupation, transfer late-instar larvae to containers with sterilized soil.[2]
  • Maintain the colony at 25 ± 2 °C with a relative humidity of 70 ± 5%.[2]
  • Provide emerged adult moths with a 10% honey or sucrose (B13894) solution.[2]

2. Preparation of this compound/Natural Product Samples:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Create a series of dilutions to determine the dose-response relationship.

3. Bioassay Methods (Choose one):

4. Data Collection and Analysis:

  • Record larval mortality at 24, 48, and 72-hour intervals.[2][3]
  • Consider larvae dead if they do not respond to gentle prodding with a fine brush.[3]
  • Calculate the percentage mortality for each concentration.
  • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Protocol 2: Cytotoxicity Screening using Neutral Red Uptake (NRU) Assay

This protocol is based on the principle that viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in dye uptake indicates cytotoxicity.[12][13]

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., DU145, MDA-MB-231) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
  • Prepare serial dilutions of this compound or other test compounds in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24 to 48 hours.
  • Prepare the Neutral Red medium (e.g., 50 µg/mL in culture medium).
  • Remove the treatment medium and add the Neutral Red medium to each well.
  • Incubate for 2-3 hours to allow for dye uptake.
  • Wash the cells with a wash buffer (e.g., PBS).
  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
  • Agitate the plate for 10 minutes to ensure complete solubilization of the dye.
  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets of this compound are yet to be fully elucidated. However, based on the known mechanisms of other diketopiperazines, several signaling pathways can be hypothesized as potential targets for screening and further investigation.

experimental_workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_followup Follow-up Studies NP_Library Natural Product Library (e.g., containing this compound) Stock_Sol Prepare Stock Solutions NP_Library->Stock_Sol Serial_Dil Perform Serial Dilutions Stock_Sol->Serial_Dil Anti_Insectan Anti-insectan Bioassay (Spodoptera frugiperda) Serial_Dil->Anti_Insectan Cytotoxicity Cytotoxicity Assay (e.g., NRU on Cancer Cells) Serial_Dil->Cytotoxicity LC50 Calculate LC50 Anti_Insectan->LC50 IC50 Calculate IC50 Cytotoxicity->IC50 Hit_ID Hit Identification LC50->Hit_ID IC50->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA

Figure 1: A generalized workflow for screening a natural product library.

dna_damage_pathway Diketopiperazine Diketopiperazine (e.g., Glionitrin A) DNA_Damage DNA Damage Diketopiperazine->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Chk1_Chk2->Cell_Cycle_Arrest induces Apoptosis Apoptosis Chk1_Chk2->Apoptosis can lead to apoptosis_pathway Diketopiperazine Diketopiperazine Caspase8 Caspase-8 Diketopiperazine->Caspase8 activates tBID tBID Caspase8->tBID activates Mitochondria Mitochondrial Permeability tBID->Mitochondria increases Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes and Protocols: Utilizing Haenamindole as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Haenamindole, a structurally unique diketopiperazine (DKP) alkaloid isolated from the marine-derived fungus Penicillium sp., presents a compelling scaffold for medicinal chemistry and drug discovery.[1] Its complex architecture, featuring a benzyl-hydroxypiperazindione and a phenyl-pyrimidoindole ring system, offers multiple points for chemical modification, enabling the exploration of diverse biological activities.[1] While the parent compound has demonstrated anti-insectan properties, the broader class of indole (B1671886) diketopiperazines is renowned for a wide spectrum of bioactivities, including antimicrobial, antiviral, and anticancer effects, making the this compound scaffold a promising starting point for the development of novel therapeutics.[2][3][4]

This document provides detailed application notes and protocols for leveraging the this compound scaffold in medicinal chemistry, with a focus on synthesizing derivatives and evaluating their biological activities. Given the limited publicly available data on this compound derivatives, the protocols and data presented are based on established methodologies for structurally related indole diketopiperazines, serving as a guide for the exploration of the this compound chemical space.

Physicochemical Properties of the this compound Scaffold

The this compound core possesses a rigid bicyclic structure that can serve as a platform for the precise spatial orientation of functional groups. Its key features include:

  • A Diketopiperazine Core: A privileged structure in medicinal chemistry known for its metabolic stability and ability to mimic peptide beta-turns.

  • An Indole Moiety: A common pharmacophore found in numerous approved drugs, offering sites for substitution to modulate activity and physicochemical properties.

  • Multiple Chiral Centers: Allowing for the generation of stereoisomers with potentially distinct biological activities and pharmacological profiles.

These features make the this compound scaffold an attractive starting point for the design of compound libraries targeting a variety of biological targets.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound analogs can be approached through various strategies, primarily focusing on the modification of the indole and diketopiperazine cores. A general synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow for this compound Analogs Start Indole & Diketopiperazine Precursors Step1 Precursor Functionalization Start->Step1 Chemical Synthesis Step2 Diketopiperazine Ring Formation Step1->Step2 Step3 Indole Annulation Step2->Step3 Step4 Scaffold Derivatization Step3->Step4 End This compound Analogs Library Step4->End

Caption: General workflow for synthesizing this compound analogs.

Protocol 1: General Synthesis of Indole Diketopiperazine Scaffolds

This protocol outlines a general method for the synthesis of indole diketopiperazine derivatives, which can be adapted for the this compound scaffold.

Materials:

  • Substituted indole-3-acetic acid

  • Appropriate amino acid esters

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperazine-2,5-dione

  • Reagents for cyclization (e.g., TFA)

Procedure:

  • Dipeptide Synthesis:

    • Dissolve the substituted indole-3-acetic acid and the desired amino acid ester in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the product with an organic solvent and purify by column chromatography.

  • Diketopiperazine Ring Formation:

    • Treat the purified dipeptide with a suitable acid (e.g., TFA in DCM) to remove protecting groups.

    • Neutralize the reaction and induce cyclization by heating in a suitable solvent (e.g., toluene) to form the diketopiperazine ring.

    • Purify the resulting diketopiperazine by recrystallization or column chromatography.

  • Further Derivatization:

    • The synthesized indole diketopiperazine scaffold can be further modified at various positions on the indole ring or the diketopiperazine core using standard organic chemistry reactions (e.g., alkylation, acylation, halogenation).

Biological Evaluation of this compound Derivatives

The this compound scaffold can be explored for a variety of biological activities. Below are protocols for assessing antimicrobial and anticancer activities, based on methods used for analogous compounds.

3.1. Antimicrobial Activity

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in their respective media.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add the microbial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 1: Exemplary Antimicrobial Activity of Indole Diketopiperazines

Compound ClassOrganismMIC (µg/mL)Reference
Indole DKP AnalogsStaphylococcus aureus0.39 - 1.56[3]
Indole DKP AnalogsEscherichia coli0.94 - 3.87[3]
Proline-based DKPsFusarium culmorumInhibition up to 83%[4]

3.2. Anticancer Activity

Protocol 3: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Table 2: Exemplary Anticancer Activity of Fumiquinazoline Alkaloids (Structurally related to this compound)

CompoundCell LineIC50 (µM)Reference
Fumiquinazoline JVarious tumor cells< 20[2]
Glyantrypine AnalogH1N1 Virus100-150[2]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are yet to be fully elucidated, related diketopiperazine compounds have been shown to modulate various signaling pathways. A potential mechanism of action for this compound-based anticancer agents could involve the inhibition of key kinases or the induction of apoptosis.

G cluster_pathway Hypothetical Signaling Pathway for this compound Analogs This compound This compound Analog Kinase Protein Kinase (e.g., PI3K, Akt) This compound->Kinase Inhibition Apoptosis Apoptosis Induction This compound->Apoptosis Induction Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis->Proliferation Inhibits

Caption: Hypothetical signaling pathway for this compound analogs.

The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. Its structural complexity and the known biological activities of the broader diketopiperazine class provide a strong rationale for its exploration in medicinal chemistry. The protocols and data presented here offer a framework for the synthesis and evaluation of novel this compound derivatives, paving the way for the discovery of new drug candidates with potential applications in infectious diseases and oncology. Further investigation is warranted to fully unlock the therapeutic potential of this intriguing natural product scaffold.

References

Application Notes and Protocols for Haenamindole in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a diketopiperazine-type metabolite first isolated from the marine-derived fungus Penicillium sp.[1][2][3][4]. Diketopiperazines (DKPs) are a class of cyclic peptides known for a wide range of biological activities, including antitumor, antiviral, and antibacterial properties[1][5]. This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, with a focus on its solubility, preparation for cell-based assays, and a representative signaling pathway.

Chemical Information:

PropertyValueSource
Chemical Formula C30H36N4O4[6]
Molecular Weight 500.6 g/mol [6]
CAS Number 1818844-73-3[7]

Solubility of this compound

The solubility of a compound is a critical factor for the design and reproducibility of in vitro assays. While specific quantitative solubility data for this compound in various solvents is not extensively published, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for diketopiperazines and is recommended for preparing stock solutions. It is crucial to determine the kinetic solubility in your specific experimental buffer to avoid precipitation and ensure accurate results.

Table 1: Recommended Solvents for this compound
SolventApplicationNotes
Dimethyl Sulfoxide (DMSO) Primary stock solutionsHigh-purity, anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C.
Ethanol Alternative for stock solutionsMay have lower solubilizing capacity than DMSO.
Cell Culture Medium Working solutionsThe final concentration of organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol for Determining Kinetic Solubility of this compound

This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer, which is essential for establishing the appropriate concentration range for in vitro assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a suitable wavelength

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution.

  • Serially dilute the this compound stock solution in DMSO in a 96-well plate to create a range of concentrations.

  • Transfer a small volume (e.g., 2 µL) of each DMSO-Haenamindole dilution to a new 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS). This will result in a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Visually inspect the wells for any precipitation.

  • Measure the absorbance of each well using a plate reader. A significant increase in light scattering or absorbance compared to the buffer control indicates precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility under these conditions.

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

    • Calculate the mass of this compound needed (Mass = 10 mM * 0.001 L * 500.6 g/mol = 5.006 mg for 1 mL).

    • Aseptically weigh the this compound and dissolve it in the appropriate volume of DMSO in a sterile tube.

    • Vortex until fully dissolved.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • To prepare working solutions, thaw an aliquot of the stock solution at room temperature.

  • Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Protocol for Assessing Cytotoxicity of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of compounds.[8]

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, many diketopiperazines are known to induce apoptosis in cancer cells. The following diagrams illustrate a representative workflow for evaluating this compound's effects and a plausible apoptotic signaling pathway it might influence.

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis This compound This compound Powder stock_solution 10 mM Stock in DMSO This compound->stock_solution Dissolve working_solutions Working Solutions in Media stock_solution->working_solutions Dilute treatment Treat with this compound working_solutions->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Formazan Formation add_mtt->formazan_formation solubilization Solubilize with DMSO formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptor (e.g., Fas) This compound->death_receptor ? bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits? procaspase8 Pro-caspase-8 death_receptor->procaspase8 Activates caspase8 Caspase-8 procaspase8->caspase8 bax_bak Bax/Bak (Pro-apoptotic) caspase8->bax_bak Cleaves Bid to tBid, activates procaspase3 Pro-caspase-3 caspase8->procaspase3 bcl2->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 Activates caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptosis signaling pathways modulated by this compound.[9][10][11]

Disclaimer

The information provided in this document is for research purposes only. The protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the user to ensure safe laboratory practices and to validate all experimental procedures.

References

Application Notes and Protocols for NMR Analysis of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole, a complex diketopiperazine alkaloid with the molecular formula C₂₉H₂₈N₄O₅, presents a unique structural motif that is of significant interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of such molecules. This document provides a detailed protocol for the preparation of this compound samples for NMR analysis, ensuring high-quality spectral data for accurate structural and functional studies.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₂₈N₄O₅N/A
Molecular Weight512.57 g/mol N/A

Recommended Solvents for NMR Analysis

The choice of a suitable deuterated solvent is critical for obtaining high-resolution NMR spectra. For this compound and other indole (B1671886) alkaloids, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a highly recommended solvent due to its excellent ability to dissolve polar organic compounds.[1][2] Other polar aprotic solvents may also be suitable, depending on the specific experimental requirements. Generally, alkaloids are soluble in polar organic solvents like chloroform (B151607), methanol, and DMSO.[3]

Quantitative Data for Sample Preparation

The following table summarizes key quantitative parameters for the preparation of this compound samples for both qualitative and quantitative NMR (qNMR) analysis. These values are based on best practices for small molecule and indole alkaloid NMR.

Parameter¹H NMR¹³C NMRqNMRNotes
Sample Mass 1 - 10 mg10 - 50 mg1 - 10 mgAdjust based on solubility and desired signal-to-noise ratio.
Concentration Range 1 - 20 mM20 - 100 mM0.1 - 10 mMFor qNMR, precise concentration is critical.
Solvent Volume 0.5 - 0.7 mL0.5 - 0.7 mL0.5 - 0.7 mLEnsure sufficient volume to cover the NMR tube's detection region.
Internal Standard TMS (0.03-0.05% v/v)TMS (0.03-0.05% v/v)Maleic Acid or similarThe internal standard should not have overlapping signals with the analyte.

Experimental Protocol for NMR Sample Preparation

This protocol outlines the step-by-step procedure for preparing a this compound sample for NMR analysis.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Volumetric flask or microcentrifuge tube

  • Pipettes and tips

  • Vortex mixer

  • Filter (e.g., syringe filter with a PTFE membrane or a Pasteur pipette with cotton wool)

  • Internal standard (optional, for qNMR)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound using an analytical balance. For standard ¹H NMR, 1-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.

  • Dissolving the Sample:

    • Transfer the weighed this compound to a clean, dry vial or microcentrifuge tube.

    • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL).

    • If performing qNMR, add a known amount of a suitable internal standard.

    • Vortex the sample until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Filtering the Solution: It is crucial to remove any particulate matter from the solution to ensure high-quality spectra.

    • Draw the dissolved sample into a syringe.

    • Attach a syringe filter (0.22 or 0.45 µm) to the syringe.

    • Carefully filter the solution directly into a clean, high-quality 5 mm NMR tube. Alternatively, a Pasteur pipette with a small cotton plug can be used for filtration.

  • Sample Transfer and Sealing:

    • Ensure the final volume in the NMR tube is between 0.5 and 0.7 mL.

    • Cap the NMR tube securely. For long-term storage or analysis of volatile solvents, sealing the cap with parafilm is recommended.

  • Labeling: Clearly label the NMR tube with the sample identification, solvent, and concentration.

Sample Stability and Storage

While specific long-term stability data for this compound in deuterated solvents is not extensively documented, it is known that some indole alkaloids can be sensitive to light and air. For short-term storage, keeping the NMR tube capped and in the dark at room temperature is generally acceptable. For longer-term storage, it is advisable to store the sample at low temperatures (e.g., in a refrigerator at 4°C) to minimize potential degradation. It is important to note that deuterated chloroform can become acidic over time, which may affect acid-sensitive compounds.[4]

Experimental Workflow Diagram

Haenamindole_NMR_Sample_Prep start Start weigh Weigh this compound (1-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.5-0.7 mL) weigh->dissolve add_is Add Internal Standard (for qNMR) dissolve->add_is filter Filter Solution (e.g., 0.22 µm syringe filter) dissolve->filter add_is->filter transfer Transfer to NMR Tube filter->transfer seal Cap and Seal NMR Tube transfer->seal analyze NMR Analysis seal->analyze

Caption: Workflow for this compound NMR sample preparation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow for troubleshooting common issues encountered during NMR analysis of indole alkaloids.

Troubleshooting_Indole_Alkaloids start Observe NMR Spectrum issue Issue Identified? start->issue broad_peaks Broad Peaks issue->broad_peaks Yes low_signal Low Signal-to-Noise issue->low_signal Yes extra_peaks Unexpected Peaks issue->extra_peaks Yes good_spectrum High-Quality Spectrum issue->good_spectrum No check_solubility Check for Undissolved Material (Filter if necessary) broad_peaks->check_solubility check_concentration Increase Concentration low_signal->check_concentration check_purity Check Sample Purity (e.g., via LC-MS) extra_peaks->check_purity check_solvent Consider Alternative Solvent check_solubility->check_solvent analyze_again Re-acquire Spectrum check_concentration->analyze_again Prepare New Sample check_purity->analyze_again check_solvent->analyze_again analyze_again->issue

Caption: Troubleshooting logic for indole alkaloid NMR.

References

Application Notes and Protocols for the Large-Scale Production of Haenamindole from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a complex diketopiperazine-type alkaloid first isolated from a marine-derived fungus, Penicillium sp. KCB12F005.[1] It has also been identified in other Penicillium species, including Penicillium lanosum (MYC-1813=NRRL 66231) and Penicillium corylophilum (MYC-418=NRRL 28126).[2][3] The structure of this compound incorporates an unusual β-phenylalanine unit and exhibits anti-insectan activity, making it a compound of interest for further investigation and development.[2] This document provides detailed application notes and protocols for the large-scale production of this compound from fungal culture, intended for researchers, scientists, and professionals in drug development. While specific large-scale production data for this compound is limited in publicly available literature, this guide extrapolates from established fungal fermentation principles and published lab-scale methods for related compounds.

Fungal Strains and Culture Conditions

Several Penicillium species have been identified as producers of this compound. The selection of a high-yielding strain is a critical first step for successful large-scale production.

Fungal StrainSourceReference
Penicillium sp. KCB12F005Marine Sediment[1]
Penicillium lanosumFungicolous Isolate[2][3]
Penicillium corylophilum---[2][3]
Culture Media

The composition of the culture medium is crucial for optimal growth and secondary metabolite production. While specific media for large-scale this compound production have not been published, various media are used for the cultivation of Penicillium species for the production of other secondary metabolites. Optimization of the carbon and nitrogen sources, as well as trace elements, is recommended.

Medium ComponentConcentration Range (g/L)Notes
Carbon Source
Glucose/Sucrose20 - 50Readily metabolizable sugars often support initial biomass growth.
Starch10 - 30A complex carbohydrate that can support prolonged secondary metabolite production.
Nitrogen Source
Yeast Extract5 - 15Provides a rich source of vitamins and amino acids.
Peptone5 - 15A complex source of nitrogen that can enhance secondary metabolite synthesis.
Sodium Nitrate2 - 5A defined nitrogen source.
Minerals
K₂HPO₄0.5 - 1.5Phosphate source and buffering agent.
MgSO₄·7H₂O0.2 - 0.8Provides essential magnesium ions for enzymatic activity.
FeSO₄·7H₂O0.01 - 0.05Important trace element for various metabolic processes.

Experimental Protocols

Protocol 1: Small-Scale Culture for Inoculum Preparation

This protocol describes the preparation of a seed culture for inoculating a large-scale bioreactor.

Materials:

  • Selected Penicillium strain

  • Petri dishes with Potato Dextrose Agar (B569324) (PDA)

  • Sterile inoculation loop

  • Erlenmeyer flasks (250 mL)

  • Liquid seed medium (e.g., Potato Dextrose Broth or a custom medium from the table above)

  • Incubator shaker

Procedure:

  • Inoculate the PDA plates with the Penicillium strain using a sterile inoculation loop.

  • Incubate the plates at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Prepare 250 mL Erlenmeyer flasks containing 100 mL of liquid seed medium and sterilize by autoclaving.

  • Aseptically transfer a small piece of the agar culture with fungal mycelium and spores into each flask.

  • Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 3-5 days to obtain a dense seed culture.

Protocol 2: Large-Scale Fermentation in a Bioreactor

This protocol outlines the general procedure for the large-scale production of this compound in a stirred-tank bioreactor. The parameters provided are starting points and should be optimized for the specific strain and process.

Materials:

  • Stirred-tank bioreactor (e.g., 10 L, 100 L) with probes for pH, dissolved oxygen (DO), and temperature control.

  • Production medium

  • Seed culture from Protocol 1

  • Sterile air supply

  • Antifoam agent (e.g., silicone-based)

  • Feed solutions (e.g., concentrated glucose or nitrogen source for fed-batch culture)

Procedure:

  • Prepare and sterilize the bioreactor containing the production medium.

  • Calibrate the pH and DO probes.

  • Inoculate the bioreactor with 5-10% (v/v) of the seed culture.

  • Set the initial fermentation parameters:

    • Temperature: 25-28°C

    • pH: 5.0-6.5 (control with sterile acid/base)

    • Agitation: 200-400 rpm (adjust to maintain DO)

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

  • Monitor the fermentation by regularly measuring biomass, substrate consumption, and this compound production (using HPLC).

  • For fed-batch operation, initiate feeding of a concentrated carbon or nitrogen source after the initial growth phase to maintain productivity. The feeding strategy should be optimized to avoid substrate inhibition.[4]

  • Harvest the culture broth when this compound concentration reaches its maximum, typically in the stationary phase.

Protocol 3: Extraction and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from the fungal culture broth.

Materials:

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate and the mycelium (after homogenization) separately with an equal volume of ethyl acetate or chloroform three times.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC and pool the fractions containing this compound.

  • Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Perform final purification by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water) to obtain pure this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, as a diketopiperazine, is proposed to be initiated by a non-ribosomal peptide synthetase (NRPS). While the specific gene cluster for this compound has not been fully elucidated, it likely involves the condensation of L-tryptophan and a modified phenylalanine precursor, β-phenylalanine. The pathway is expected to share similarities with the biosynthesis of other fungal indole (B1671886) alkaloids.[5]

Haenamindole_Biosynthesis trp L-Tryptophan nrps Non-Ribosomal Peptide Synthetase (NRPS) trp->nrps b_phe β-Phenylalanine b_phe->nrps dipeptide Dipeptide Intermediate nrps->dipeptide Condensation cyclization Cyclization dipeptide->cyclization dkp_core Diketopiperazine Core cyclization->dkp_core tailoring Tailoring Enzymes (e.g., Oxidases, Methyltransferases) dkp_core->tailoring Post-NRPS modifications This compound This compound tailoring->this compound Haenamindole_Workflow strain_selection Strain Selection & Culture Maintenance media_optimization Media & Culture Condition Optimization strain_selection->media_optimization inoculum_prep Inoculum Preparation (Shake Flasks) media_optimization->inoculum_prep fermentation Large-Scale Fermentation (Bioreactor) inoculum_prep->fermentation harvest Harvesting (Biomass/Broth Separation) fermentation->harvest extraction Extraction (Solvent Extraction) harvest->extraction purification Purification (Chromatography) extraction->purification analysis Analysis & QC (HPLC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

References

Haenamindole: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole is a diketopiperazine-type metabolite first isolated from the fungicolous fungus Penicillium lanosum and also found in P. corylophilum. As a member of the diketopiperazine class of natural products, this compound holds potential for various applications in agricultural research, primarily due to its demonstrated anti-insectan properties. This document provides detailed application notes on the known and potential uses of this compound in agriculture and offers experimental protocols for its evaluation as an insecticide, fungicide, and plant growth regulator.

Anti-insectan Activity

This compound has been reported to exhibit anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest with a wide host range.[1][2][3] This finding suggests its potential as a lead compound for the development of novel bio-insecticides.

Quantitative Data

Currently, specific quantitative data on the insecticidal activity of this compound (e.g., LC₅₀ or LD₅₀ values) against Spodoptera frugiperda is not available in peer-reviewed literature. The protocols outlined below are designed to enable researchers to determine these critical parameters.

Table 1: Bioactivity of this compound Against Spodoptera frugiperda

Bioassay TypePest OrganismParameterValueReference
InsecticidalSpodoptera frugiperdaLC₅₀ (Lethal Concentration 50%)Data not available[1][2][3]
InsecticidalSpodoptera frugiperdaLD₅₀ (Lethal Dose 50%)Data not available[1][2][3]
Experimental Protocol: Insecticidal Bioassay against Spodoptera frugiperda

This protocol is adapted from standard laboratory bioassay methods for evaluating insecticide toxicity against lepidopteran pests.

Objective: To determine the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) of this compound against S. frugiperda larvae.

Materials:

  • This compound (of known purity)

  • Spodoptera frugiperda larvae (e.g., 3rd instar)

  • Artificial diet for S. frugiperda

  • Solvent for this compound (e.g., acetone, DMSO, ethanol)

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Petri dishes or multi-well plates

  • Micropipettes

  • Vortex mixer

  • Incubator or environmental chamber (set to appropriate temperature, humidity, and photoperiod for S. frugiperda rearing)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Prepare a series of dilutions from the stock solution using distilled water containing a small amount of wetting agent (e.g., 0.01% Triton X-100) to ensure even application. The concentration range should be determined based on preliminary range-finding tests.

    • A negative control solution should be prepared with the same concentration of the solvent and wetting agent used for the test solutions.

  • Diet Incorporation Bioassay (for LC₅₀ determination):

    • Prepare the artificial diet according to the supplier's instructions.

    • While the diet is still liquid and has cooled to a safe temperature, add the this compound test solutions to individual batches of the diet to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the treated diet into Petri dishes or the wells of a multi-well plate and allow it to solidify.

    • Place one S. frugiperda larva into each Petri dish or well.

    • Seal the containers to prevent larval escape and desiccation.

    • Incubate under controlled conditions.

  • Topical Application Bioassay (for LD₅₀ determination):

    • Apply a small, precise volume (e.g., 1 µL) of each this compound dilution directly to the dorsal thorax of individual larvae using a micropipette.

    • Place the treated larvae in Petri dishes containing a small amount of untreated artificial diet.

    • Incubate under controlled conditions.

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that do not move when prodded with a fine brush are considered dead.

    • Record the number of dead larvae for each concentration and the control.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals using probit analysis.

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_haen Prepare this compound Stock Solution prep_test Prepare Serial Dilutions prep_haen->prep_test treat_diet Incorporate this compound into Diet (LC50) prep_test->treat_diet topical_app Topical Application (LD50) prep_test->topical_app prep_diet Prepare Artificial Diet prep_diet->treat_diet infest Introduce S. frugiperda Larvae treat_diet->infest topical_app->infest incubate Incubate under Controlled Conditions infest->incubate record_mort Record Larval Mortality incubate->record_mort probit Probit Analysis record_mort->probit calc_lc50 Calculate LC50/LD50 probit->calc_lc50

Workflow for determining the insecticidal activity of this compound.

Antifungal Activity (Potential Application)

Diketopiperazines isolated from fungi are known to possess a wide range of biological activities, including antifungal properties. While the antifungal activity of this compound has not been specifically reported, its chemical class suggests that it is a worthwhile candidate for screening against important plant pathogenic fungi.

Experimental Protocol: In Vitro Antifungal Assay

Objective: To evaluate the in vitro antifungal activity of this compound against a panel of plant pathogenic fungi.

Materials:

  • This compound

  • A panel of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (B569324) (PDA) or another suitable fungal growth medium

  • Solvent for this compound (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of this compound-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C.

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100 µg/mL).

    • A control plate should be prepared by adding an equivalent volume of the solvent to the medium.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From a fresh, actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug in the center of each this compound-amended and control plate.

  • Incubation and Data Collection:

    • Incubate the plates at the optimal growth temperature for the specific fungus.

    • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration of this compound using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Determination of MIC (Minimum Inhibitory Concentration):

    • The MIC can be determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_haen Prepare this compound Stock Solution amend_media Amend Medium with This compound prep_haen->amend_media prep_media Prepare Fungal Growth Medium prep_media->amend_media inoculate Inoculate Plates with Fungal Plugs amend_media->inoculate incubate Incubate Plates inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calc_inhibition Calculate Percent Inhibition measure_growth->calc_inhibition det_mic Determine MIC calc_inhibition->det_mic Plant_Growth_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_haen Prepare this compound Test Solutions treat_seeds Apply Test Solutions and Sow Seeds prep_haen->treat_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->treat_seeds prep_plates Prepare Petri Dishes with Filter Paper prep_plates->treat_seeds incubate Incubate in Growth Chamber treat_seeds->incubate record_germ Record Germination Rate incubate->record_germ measure_growth Measure Seedling Growth (Radicle/Hypocotyl) incubate->measure_growth stat_analysis Statistical Analysis record_germ->stat_analysis measure_growth->stat_analysis

References

Troubleshooting & Optimization

Technical Support Center: Haenamindole Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Haenamindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organisms is it typically isolated?

A1: this compound is a diketopiperazine-type alkaloid, a class of secondary metabolites.[1][2][3][4][5] It has been isolated from cultures of the marine-derived fungus Penicillium sp. KCB12F005, as well as from Penicillium lanosum and Penicillium corylophilum.[2][3][4][5]

Q2: What are the general steps for isolating this compound?

A2: The general workflow involves:

  • Fermentation: Culturing the Penicillium strain on a suitable solid or in a liquid medium.

  • Extraction: Extracting the fungal biomass and/or culture broth with an organic solvent, such as ethyl acetate (B1210297) or chloroform.

  • Fractionation: Partitioning the crude extract and subjecting it to column chromatography (e.g., silica (B1680970) gel, ODS) to separate fractions based on polarity.

  • Purification: Further purifying the this compound-containing fractions using techniques like Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[6][7]

Q3: What are the key analytical techniques used to identify and characterize this compound?

A3: The structure of this compound is typically elucidated using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[2][3][5] The stereochemistry can be confirmed through X-ray crystallography and analysis of acid hydrolysis products.[2][3][4]

Q4: Are there known stability issues with this compound or other diketopiperazines?

A4: Yes, diketopiperazines can be susceptible to epimerization under basic, acidic, or thermal conditions.[8][9] It is advisable to avoid harsh pH conditions and high temperatures during the isolation and purification process to maintain the stereochemical integrity of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction from the fungal culture.- Ensure the chosen solvent (e.g., ethyl acetate, chloroform) is appropriate for extracting diketopiperazine alkaloids.[10][11]- Perform multiple extractions (at least three times) of the fungal biomass and culture filtrate to maximize recovery.[7]- Consider using different extraction techniques, such as ultrasonication, to enhance extraction efficiency.
Poor Separation During Column Chromatography Inappropriate stationary or mobile phase.- For initial fractionation, silica gel chromatography is common. Start with a non-polar solvent and gradually increase polarity.[6][7]- For finer separation, reversed-phase chromatography (e.g., ODS) can be effective.[6][7]- Consider using Sephadex LH-20 for size-exclusion chromatography to remove pigments and other impurities.[6][7]
Presence of Multiple Isomers in Purified Sample Epimerization of this compound during the purification process.- Avoid using strong acids or bases in your mobile phases or during workup steps.[8][9]- Minimize exposure to high temperatures. If solvent evaporation is necessary, use a rotary evaporator at a low temperature.- Analyze the stereochemical purity of your final product using chiral HPLC or by comparing NMR data with the literature.
HPLC: Broad or Tailing Peaks - Column degradation or contamination.- Inappropriate mobile phase composition.- Sample overload.- Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[12]- Optimize the mobile phase pH and solvent composition. Ensure all mobile phase components are miscible and properly degassed.[12][13]- Reduce the amount of sample injected onto the column.
HPLC: Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[14]- Flush the injector and column thoroughly between runs, especially after injecting concentrated samples.[14]
Difficulty Removing Pigments or Oily Substances Co-extraction of lipids and other primary metabolites from the fungal culture.- Use a defatting step with a non-polar solvent like hexane (B92381) before the main extraction.- Employ Solid Phase Extraction (SPE) to remove interfering lipids and other highly non-polar or polar impurities before HPLC analysis.[10]- Sephadex LH-20 chromatography is often effective in separating pigments from the target compounds.[6][7]

Experimental Protocols

While a specific, detailed protocol for this compound is not publicly available in a step-by-step format, the following is a generalized methodology based on the isolation of similar diketopiperazine alkaloids from Penicillium species.

1. Fungal Culture and Extraction

  • Culture: Grow the Penicillium strain on a solid rice medium or in a liquid broth (e.g., Potato Dextrose Broth) for a specified period (e.g., 2-4 weeks) at an appropriate temperature (e.g., 25-28°C) under static conditions.[6][7]

  • Extraction:

    • Harvest the fungal culture (mycelia and broth/rice).

    • Homogenize the culture material.

    • Extract the homogenized material exhaustively with ethyl acetate (EtOAc) at room temperature.

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.[7]

2. Chromatographic Purification

  • Silica Gel Chromatography:

    • Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel.

    • Elute with a stepwise gradient of solvents, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Size-Exclusion Chromatography:

    • Pool the this compound-containing fractions and subject them to chromatography on a Sephadex LH-20 column.

    • Elute with a solvent system such as dichloromethane/methanol (B129727) (1:1) to separate compounds by size and remove polymeric impurities.[6][7]

  • Reversed-Phase HPLC:

    • Perform final purification using semi-preparative reversed-phase HPLC (e.g., on a C18 column).

    • Use a gradient of methanol or acetonitrile (B52724) in water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.[6][7]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fungal Culture (Penicillium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Evaporation Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation and purification of this compound.

troubleshooting_logic Start Start Purification Low_Yield Low Final Yield? Start->Low_Yield Check_Extraction Optimize Extraction - Repeat extractions - Use sonication Low_Yield->Check_Extraction Yes Check_Fractions Check All Fractions for Target Compound Low_Yield->Check_Fractions Yes Purity_Issue Purity Issues? Low_Yield->Purity_Issue No Check_Extraction->Purity_Issue Check_Fractions->Purity_Issue Optimize_Chroma Optimize Chromatography - Adjust mobile phase - Try different columns (ODS, Sephadex) Purity_Issue->Optimize_Chroma Yes Check_Stability Check for Degradation - Avoid harsh pH/heat - Analyze for isomers Purity_Issue->Check_Stability Yes Success Pure this compound Obtained Purity_Issue->Success No Optimize_Chroma->Success Check_Stability->Success

Caption: Troubleshooting decision tree for this compound purification.

References

improving yield of Haenamindole from Penicillium culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of Haenamindole from Penicillium cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a diketopiperazine-type indole (B1671886) alkaloid.[1][2] It has been isolated from cultures of Penicillium lanosum (strain MYC-1813=NRRL 66231) and Penicillium corylophilum (strain MYC-418=NRRL 28126).[2][3] The structure of this compound features a complex ring system derived from amino acid precursors.[1]

Q2: What is the general biosynthetic origin of this compound?

A2: The biosynthesis of this compound is characteristic of fungal indole alkaloids, which often originate from the amino acid L-tryptophan.[4] The pathway likely involves a non-ribosomal peptide synthetase (NRPS) that synthesizes a diketopiperazine intermediate from tryptophan and another amino acid, possibly a β-Phe unit.[1][2] This intermediate then undergoes a series of enzymatic modifications, including oxidations and ring fusions, to form the final this compound structure. The biosynthesis is related to that of fumiquinazoline analogs.[1]

Q3: What are the major challenges in optimizing this compound yield?

A3: The primary challenges include the inherently low yields of many secondary metabolites in wild-type fungal strains and the difficulty in maintaining optimal and homogenous culture conditions.[5][6] Key factors that can negatively impact production include suboptimal media composition, incorrect physical parameters (pH, temperature, aeration), inconsistent inoculum quality, and unfavorable fungal morphology, such as the formation of dense mycelial pellets which can limit nutrient and oxygen transfer.[6]

Q4: Is solid-state or submerged fermentation better for producing secondary metabolites like this compound?

A4: Both solid-state fermentation (SSF) and submerged fermentation (SmF) are used for producing secondary metabolites from Penicillium.[6] Submerged fermentation is often more scalable and allows for tighter control over environmental parameters like pH, temperature, and aeration.[6] However, SSF can sometimes better mimic the natural growth conditions of the fungus and trigger higher production of certain secondary metabolites. The optimal method is often strain-dependent and requires empirical testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to improve this compound yield.

Issue 1: Low or No Yield of this compound

This is the most common issue, often stemming from suboptimal culture conditions.

Possible Cause 1: Unfavorable Culture Medium Composition The type and concentration of carbon and nitrogen sources, as well as essential minerals, profoundly affect secondary metabolite production.[5]

Solution: Systematically optimize the medium components using a fractional factorial experimental design (FFED).[5] Test different sources and concentrations of key nutrients.

Table 1: Recommended Media Components for Optimization

Component Example Sources Typical Concentration Range Rationale & Citation
Carbon Source Sucrose (B13894), Glucose, Dextrose 20 - 40 g/L Primary energy source. A concentration of 21 g/L sucrose was found to be optimal for penicillin production.[7]
Nitrogen Source Yeast Extract, Peptone, KNO₃ 2.5 - 5 g/L Essential for biomass growth and enzyme synthesis. Peptone and yeast extract are critical parameters.[8][9]
Phosphate KH₂PO₄ 0.05 - 1 g/L Important for energy metabolism and signaling pathways.[9]

| Sulfate | MgSO₄·7H₂O, FeSO₄ | 0.05 - 0.5 g/L | Magnesium and iron are cofactors for many biosynthetic enzymes.[8][9] |

Possible Cause 2: Incorrect Physical Culture Conditions Temperature, pH, aeration, and agitation are critical parameters that influence fungal growth and enzyme kinetics.[6]

Solution: Optimize physical parameters by testing a range of conditions. Monitor pH throughout the fermentation and adjust if necessary.

Table 2: Optimization of Physical Parameters for Penicillium Culture

Parameter Recommended Range Optimal Value (Example) Rationale & Citation
Temperature 25 - 30°C 25-28°C Optimal for many Penicillium species' secondary metabolite production.[6][7]
pH 6.0 - 7.5 ~7.0 (initial) Secondary metabolite production is highly pH-sensitive.[6]
Agitation Speed 120 - 200 rpm 120 rpm Ensures homogenous mixing without causing excessive shear stress that can damage mycelia.[6][7]

| Fermentation Time | 6 - 30 days | 6-8 days | Secondary metabolites are often produced in the stationary phase. Time-course experiments are crucial.[6][7] |

Possible Cause 3: Poor Inoculum Quality An old, non-viable, or inconsistent inoculum can lead to a long lag phase, poor growth, and variable yields.[6]

Solution: Standardize your inoculum preparation. Use a fresh, actively growing culture for inoculation. Ensure the spore suspension or mycelial disk is of a consistent age and concentration for each experiment.[5]

Issue 2: Inconsistent Yields Between Fermentation Batches

Possible Cause: Fungal Morphology (Pellet Formation) The formation of dense mycelial pellets can create microenvironments with limited access to oxygen and nutrients, leading to reduced and inconsistent productivity.[6] Dispersed filamentous growth is often preferred.

Solution: Control fungal morphology by adjusting the agitation speed, inoculum concentration, or by adding microparticles to the medium to encourage more dispersed growth.[6]

Issue 3: Difficulty in Extracting and Purifying this compound

Possible Cause: Inefficient Extraction or Purification Protocol The choice of solvent and purification method is critical for isolating the target compound from a complex mixture of metabolites.

Solution: Follow a systematic extraction and purification workflow. This compound has been successfully extracted using solvents like ethyl acetate (B1210297), chloroform, and methanol.[1][10] Purification often involves multiple chromatographic steps.

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Yield Optimization

A systematic approach is crucial for successfully improving the yield of a target secondary metabolite. The following workflow outlines the key stages, from initial screening to final analysis.

G General Workflow for this compound Yield Optimization cluster_0 Phase 1: Strain & Culture Setup cluster_1 Phase 2: Fermentation & Extraction cluster_2 Phase 3: Analysis & Optimization A Strain Revival & Inoculum Prep (P. lanosum / P. corylophilum) B Small-Scale Cultivation (Fractional Factorial Design) A->B Standardized Inoculum C Shake Flask Fermentation (Test various media & conditions) B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D Harvest Culture E Crude Extract Analysis (HPLC-UV-MS) D->E F Chemometric Analysis (Identify Key Factors) E->F F->B Refine Conditions G Scale-Up & Purification (Bioreactor & Chromatography) F->G Optimized Protocol H Pure this compound G->H

Caption: A systematic workflow for optimizing this compound production.

Protocol 2: Putative Biosynthetic Pathway Overview

Understanding the origin of this compound can inform strategies for yield improvement, such as precursor feeding. This diagram shows a simplified, putative pathway for indole alkaloid synthesis in Penicillium.

G Putative Biosynthesis of Indole Alkaloids A Chorismate (from Shikimate Pathway) B L-Tryptophan A->B Trp Synthase D Diketopiperazine (DKP) Intermediate B->D NRPS (Non-Ribosomal Peptide Synthetase) C Other Amino Acids (e.g., β-Phe) C->D NRPS E Series of Enzymatic Steps (Oxidation, Prenylation, Cyclization) D->E F This compound E->F

Caption: Simplified putative pathway for this compound biosynthesis.

Protocol 3: this compound Extraction and Purification

This protocol provides a general methodology for isolating this compound from a Penicillium culture.

  • Harvesting: After the optimal fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Drying: Dry the mycelium and the fermentation medium (if solid or semi-solid) at a moderate temperature (e.g., 60°C).[10]

  • Extraction:

    • Pulverize the dried material.

    • Perform exhaustive extraction using an appropriate solvent like ethyl acetate in a 1:2 (w/v) ratio.[10]

    • Sonication (e.g., 40 kHz for 120 minutes) can enhance extraction efficiency.[10]

    • Repeat the extraction process three times and combine the filtrates.

  • Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Initial Cleanup (Optional): For complex extracts, a preliminary cleanup using Solid-Phase Extraction (SPE) can remove highly polar or non-polar impurities.[5]

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography using a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to obtain the pure compound.

Protocol 4: Quantification by LC-MS/MS

Accurate quantification is essential to evaluate the success of optimization experiments.

  • Sample Preparation: Prepare a calibration curve using a purified this compound standard of known concentration. Dilute crude extracts to fall within the linear range of the calibration curve.

  • LC-MS/MS Analysis:

    • Use a suitable liquid chromatography method, typically with a C18 column and a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) as the mobile phase.

    • Set up the tandem mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the parent ion of this compound and one or two of its characteristic fragment ions. This provides high sensitivity and selectivity.[11][12]

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the standard calibration curve.[12] The final yield is typically reported in mg per liter of culture (mg/L).

References

Haenamindole Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Haenamindole and strategies for identifying potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is known about the inherent stability of this compound?

A1: Currently, there is limited published data specifically detailing the comprehensive stability profile of this compound under various conditions. Its structure as a diketopiperazine-type metabolite suggests potential susceptibility to hydrolysis, particularly at the amide bonds within the diketopiperazine ring.[1][2][3]

Q2: Have any degradation products of this compound been identified?

A2: Specific degradation products of this compound under forced degradation conditions have not been extensively reported in the available literature. However, acid hydrolysis was utilized during its structure elucidation, indicating that the molecule will degrade under acidic conditions.[1][2] The expected products of amide bond cleavage would be the constituent amino acid derivatives.

Q3: What analytical methods are suitable for studying this compound stability?

A3: While a specific stability-indicating method for this compound is not published, high-performance liquid chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common and effective technique for monitoring the degradation of small molecules.[4] For the identification of unknown degradation products, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which were used for its initial structure elucidation, are powerful tools.[1][2]

Q4: What are forced degradation studies and why are they important for a new molecule like this compound?

A4: Forced degradation studies are controlled experiments that expose a drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation.[4][5] These studies are crucial for understanding the degradation pathways and identifying potential degradation products. This information is vital for developing stable formulations, establishing appropriate storage conditions, and creating analytical methods capable of detecting all potential impurities.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound's stability.

Issue 1: Rapid degradation of this compound is observed in an aqueous solution.

  • Question: My this compound solution seems to be degrading quickly after preparation. What could be the cause and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions could be due to pH-dependent hydrolysis. The diketopiperazine ring system is susceptible to both acid and base-catalyzed hydrolysis.

    • Troubleshooting Steps:

      • pH Measurement: Immediately measure the pH of your solution.

      • Buffering: Prepare your solutions in a buffered system (e.g., phosphate (B84403) or acetate (B1210297) buffers) to maintain a stable pH. It is advisable to test a range of pH values to identify the pH of maximum stability.

      • Temperature Control: Perform solution preparations and experiments at controlled, and if necessary, reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.

      • Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents like DMSO or acetonitrile (B52724) for stock solutions, and dilute into aqueous buffers immediately before use.

Issue 2: Multiple unknown peaks appear in my chromatogram after a stability study.

  • Question: After subjecting this compound to stress conditions, I see several new peaks in my HPLC analysis that I cannot identify. How do I proceed?

  • Answer: The appearance of new peaks indicates the formation of degradation products. The goal is to identify these and understand the degradation pathway.

    • Troubleshooting Steps:

      • Mass Balance: Quantify the amount of this compound remaining and the area of the new peaks. A significant loss of the parent peak without a corresponding appearance of degradation product peaks may suggest the formation of non-UV active compounds or precipitation.[4]

      • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical first step in identifying the molecular weight of the degradants.

      • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of each new peak to obtain fragmentation patterns. This data provides structural clues about the degradation products.

      • Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, oxidative, thermal, photolytic). Certain degradation products may be specific to a particular stressor, which aids in their identification and helps to elucidate the degradation pathway.

Issue 3: I am struggling to develop a stability-indicating analytical method.

  • Question: How can I ensure my analytical method is "stability-indicating" for this compound?

  • Answer: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities without interference.

    • Troubleshooting Steps:

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one compound.

      • Resolution of Degradants: Your method must be able to separate the main this compound peak from all major degradation product peaks. Experiment with different mobile phase compositions (e.g., organic modifier, pH, buffer strength) and stationary phases (e.g., C18, phenyl-hexyl) to achieve adequate resolution (typically a resolution factor > 1.5).

      • Use of Stressed Samples: Develop your method using samples generated from forced degradation studies. This ensures that the method is capable of separating the degradants that are likely to form.[4]

Data Summary

While specific quantitative data on this compound degradation is scarce, the following table summarizes its known chemical behavior based on the literature.

Stress ConditionObservationAnalytical Technique UsedReference
Acid HydrolysisDegradation of the parent molecule.X-ray Crystallography, NMR, Mass Spectrometry[1][2]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution protected from light at room temperature and collect samples at various time points.

    • Thermal Degradation: Store a solid sample of this compound in an oven at a controlled temperature (e.g., 70 °C). Also, store a solution of this compound (in a suitable solvent) at the same temperature. Analyze at set time points.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent light) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. If unknown peaks are observed, further analysis by LC-MS is required.

Visualizations

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Dilute & Expose base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Dilute & Expose oxidative Oxidative Stress (e.g., 3% H₂O₂ RT) stock->oxidative Dilute & Expose thermal Thermal Stress (e.g., 70°C, Solid & Solution) stock->thermal Dilute & Expose photo Photolytic Stress (UV/Vis Light) stock->photo Dilute & Expose sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Unknowns hplc->lcms If unknowns > threshold elucidation Structure Elucidation (MS/MS, NMR) lcms->elucidation

Caption: General workflow for a forced degradation study of this compound.

G This compound This compound (Diketopiperazine Structure) intermediate Ring-Opened Intermediate This compound->intermediate + H₂O, H⁺ (Amide Bond Cleavage) products Constituent Amino Acid Derivatives intermediate->products Further Hydrolysis

Caption: Hypothetical acid-catalyzed degradation pathway for this compound.

G start Stability Issue Observed (e.g., Peak Loss, New Peaks) check_ph Is the sample in an aqueous solution? start->check_ph measure_ph Measure and Buffer pH. Control Temperature. check_ph->measure_ph Yes check_light Was the sample exposed to light? check_ph->check_light No analyze_degradants Characterize Degradation Products (LC-MS, MS/MS) measure_ph->analyze_degradants protect_light Protect from light (e.g., amber vials, foil). check_light->protect_light Yes check_oxidizer Are oxidizing agents present in the matrix? check_light->check_oxidizer No protect_light->analyze_degradants use_antioxidant Consider adding an antioxidant. Use inert atmosphere. check_oxidizer->use_antioxidant Yes check_oxidizer->analyze_degradants No use_antioxidant->analyze_degradants

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haenamindole. The information is designed to address common challenges related to its low solubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diketopiperazine alkaloid first isolated from the marine-derived fungus Penicillium sp.[1][2] Like many other indole (B1671886) derivatives, it exhibits low solubility in water, which can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to unreliable experimental results.[3]

Q2: Are there any known derivatives of this compound with improved solubility?

Currently, there is limited public information on specific derivatives of this compound developed to enhance aqueous solubility. However, for similar indole compounds, strategies such as salt formation for molecules with acidic or basic functional groups have been shown to dramatically increase solubility.[3]

Q3: What are the potential biological activities of this compound?

This compound has shown anti-insectan activity against the fall armyworm Spodoptera frugiperda.[1][4] However, some studies have reported no significant cytotoxic or antimicrobial activity.[1]

Troubleshooting Guide: Enhancing this compound Solubility

Issue: Precipitation of this compound in Aqueous Buffers

Precipitation of your compound in aqueous buffers is a common indication of low solubility. This can lead to inaccurate quantification and reduced activity in cell-based assays.

Possible Solutions:

  • Co-solvents: Utilizing a mixture of a polar organic solvent with your aqueous buffer can significantly improve the solubility of hydrophobic compounds.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[3]

Quantitative Data: Solubility of Related Indole Alkaloids

CompoundSolventSolubilityReference
Fumiquinazoline B Water0.48 g/L (Predicted)[5]
Fumiquinazoline D EthanolSoluble[3]
MethanolSoluble[3]
DMFSoluble[3]
DMSOSoluble[3]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol outlines a general method for preparing a stock solution of a poorly soluble compound like this compound using Dimethyl Sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly to ensure complete dissolution. This will be your high-concentration stock solution.

  • For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, adjust the final concentration of DMSO or the compound.

  • Important: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent effects.

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer.[6]

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate reader with UV detection capabilities or HPLC-UV

  • Centrifuge with a plate rotor

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the stock solution in DMSO.

  • Add a small, fixed volume of each DMSO dilution to the wells of the 96-well plate.

  • Add the aqueous buffer to each well to reach the final desired volume. The final DMSO concentration should be kept low (typically ≤1%).

  • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Centrifuge the plate at high speed to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new UV-transparent plate.

  • Measure the absorbance of the supernatant at the compound's λmax.

  • Alternatively, analyze the supernatant concentration using a validated HPLC-UV method.

  • Construct a calibration curve using known concentrations of this compound in the same solvent mixture to determine the solubility limit.

Visualizations: Potential Signaling Pathways and Experimental Workflow

Given the anti-inflammatory potential of many natural products, the following diagrams illustrate hypothetical signaling pathways that could be modulated by a bioactive compound like this compound, and a general workflow for investigating its solubility.

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_testing Solubility Testing cluster_outcome Outcome cluster_optimization Optimization (if insoluble) compound This compound Powder stock Prepare High-Concentration Stock in DMSO compound->stock dilution Serial Dilution in Aqueous Buffer stock->dilution incubation Incubation & Equilibration dilution->incubation analysis Analysis (e.g., HPLC, Nephelometry) incubation->analysis soluble Soluble at desired concentration analysis->soluble No Precipitation insoluble Precipitation observed analysis->insoluble Precipitation cosolvent Adjust Co-solvent Ratio insoluble->cosolvent surfactant Add Surfactant insoluble->surfactant cyclo Use Cyclodextrin insoluble->cyclo

Workflow for assessing and optimizing this compound solubility.

NFkB_pathway Hypothetical Modulation of NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound? This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds genes Pro-inflammatory Gene Transcription DNA->genes

Potential inhibition of the NF-κB pathway by this compound.

MAPK_pathway Hypothetical Modulation of MAPK Signaling Pathway cluster_cascade Kinase Cascade cluster_response Cellular Response stimulus External Stimulus (e.g., Stress, Cytokines) mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors mapk->transcription_factors Activates This compound This compound? This compound->mapkkk Inhibits? gene_expression Altered Gene Expression (e.g., Inflammation, Proliferation) transcription_factors->gene_expression

Potential modulation of the MAPK signaling cascade by this compound.

References

Technical Support Center: Optimizing Haenamindole Anti-Insectan Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Haenamindole in anti-insectan assays, particularly against the fall armyworm, Spodoptera frugiperda.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-insectan activity?

A1: this compound is a diketopiperazine-type metabolite.[1][2][3] Published research has demonstrated its anti-insectan activity against the fall armyworm, Spodoptera frugiperda.[1][2][3]

Q2: What is the general mechanism of action for diketopiperazine-based insecticides?

A2: The precise mechanism of action for many diketopiperazines, including this compound, against insects is not yet fully elucidated. However, many insecticides targeting lepidopteran species like S. frugiperda act as neurotoxins, often by interfering with neurotransmitter receptors or ion channels in the insect's nervous system.[4][5]

Q3: Which larval stage of Spodoptera frugiperda is most suitable for this compound bioassays?

A3: For many insecticides, earlier larval instars (e.g., 2nd or 3rd instar) are more susceptible than later stages.[6] It is recommended to use a consistent larval stage throughout your experiments to ensure reproducible results.

Q4: What are the common bioassay methods for testing insecticides against S. frugiperda?

A4: Common methods include the diet incorporation bioassay, where the insecticide is mixed into the artificial diet, and the leaf dip bioassay, where leaves are dipped in an insecticide solution and fed to the larvae.[7][8] Topical application is another method where a precise dose is applied directly to the insect's cuticle.[8]

Troubleshooting Guide

Issue 1: High variability in mortality rates between replicates.

  • Question: I am observing significant differences in mortality in my replicate treatments with this compound. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Compound Distribution: Ensure this compound is thoroughly and evenly mixed into the artificial diet or that leaf surfaces are uniformly coated in a leaf dip assay.

    • Inconsistent Larval Stage: Use larvae of the same age and weight class for all replicates.

    • Environmental Fluctuations: Maintain consistent temperature, humidity, and photoperiod throughout the experiment.

Issue 2: Low or no mortality at expected effective concentrations.

  • Question: I am not observing significant mortality even at what I assume are high concentrations of this compound. Why might this be?

  • Answer: Several factors could contribute to lower-than-expected efficacy:

    • Compound Stability and Solubility: this compound may degrade or precipitate out of solution. Verify the stability of your stock solution and ensure it is fully dissolved in the solvent before incorporating it into the assay. Consider running a solvent-only control.

    • Incorrect Dosing: Double-check all serial dilutions and calculations to ensure the final concentrations in the assay are accurate.

    • Insect Vigor: The S. frugiperda colony may have high vigor or potential resistance to other compounds. It is crucial to use a susceptible laboratory strain for baseline studies if possible.

Issue 3: High mortality in the control group.

  • Question: My control group (no this compound) is showing significant mortality. What should I do?

  • Answer: Control mortality invalidates the results and points to underlying issues with the experimental setup:

    • Solvent Toxicity: If you are using a solvent to dissolve this compound, it may be toxic to the insects. Always include a solvent-only control to assess its effect.

    • Contamination: Ensure the artificial diet, water, and rearing containers are free from any contaminants.

    • Handling Stress: Excessive or rough handling of larvae can cause injury and lead to mortality.

    • Pathogen Infection: The insect colony could be compromised by a viral or bacterial infection. If you suspect an infection, it is best to start with a new, healthy colony.

Experimental Protocols & Data Presentation

Diet Incorporation Bioassay Protocol

This protocol is a template and should be optimized for your specific laboratory conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., acetone, DMSO) to create a high-concentration stock solution. Note: The ideal solvent should be determined based on this compound's solubility and should be tested for its toxicity to the insects.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution to achieve the desired range of test concentrations.

  • Diet Preparation:

    • Prepare the artificial diet for S. frugiperda according to a standard recipe.

    • While the diet is cooling but still liquid, add the appropriate volume of the this compound dilution (or solvent for the control) to the diet and mix thoroughly to ensure even distribution.

  • Assay Setup:

    • Dispense the treated diet into the wells of a multi-well plate or individual rearing cups.

    • Once the diet has solidified, place one 3rd instar larva of S. frugiperda in each well/cup.

    • Seal the plates/cups to prevent larvae from escaping.

  • Incubation:

    • Maintain the assays at a controlled temperature (e.g., 25°C), humidity, and a 14:10 hour (light:dark) photoperiod.

  • Data Collection:

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the lethal concentration 50 (LC50) using probit analysis.

Hypothetical Data from this compound Diet Incorporation Assay
Concentration (µg/mL)Number of LarvaeMortality at 48h (%)Corrected Mortality (%)
Control (Solvent only)3070
1030136
25302721
50305350
100308786
200309796

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions A->B D Incorporate this compound into Diet B->D C Prepare Artificial Diet C->D E Infest with S. frugiperda Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality Data F->G H Calculate LC50 (Probit Analysis) G->H signaling_pathway This compound This compound Receptor Neuronal Receptor (e.g., GABA-gated chloride channel) This compound->Receptor Binds to IonChannel Ion Channel Modulation Receptor->IonChannel Alters Neuron Neuron IonChannel->Neuron Affects Synapse Synaptic Transmission Disruption Neuron->Synapse Leads to Paralysis Paralysis & Mortality Synapse->Paralysis

References

minimizing batch-to-batch variability of Haenamindole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Haenamindole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

This compound is a diketopiperazine-type alkaloid that has been isolated from cultures of the marine-derived fungus Penicillium sp.[1]. Specifically, it has been identified in Penicillium lanosum and Penicillium corylophilum[2][3]. Its structure is unique due to the incorporation of an unusual β-phenylalanine unit[2][3].

Q2: What are the primary factors that contribute to batch-to-batch variability in this compound production?

Batch-to-batch variability in the production of fungal secondary metabolites like this compound can stem from several sources. These broadly fall into three categories:

  • Biological Variability: Inherent genetic instability of the producing fungal strain (Penicillium sp.), variability in the inoculum quality (spore viability and age), and the complex nature of the biosynthetic pathways.

  • Raw Material Inconsistency: Variations in the composition of culture media components, such as carbon and nitrogen sources, can significantly impact metabolite production[4][5]. The quality and purity of solvents used for extraction and purification are also critical.

  • Process Parameter Deviation: Inconsistent control of critical fermentation parameters like pH, temperature, agitation, and aeration can lead to significant differences in yield and purity between batches[6].

Q3: How can I ensure the genetic stability of my Penicillium strain for consistent this compound production?

To maintain a stable and productive fungal strain, it is crucial to implement proper strain maintenance protocols. This includes:

  • Cryopreservation: Store mycelial fragments or spore suspensions in a cryoprotectant (e.g., 15-25% glycerol) at -80°C or in liquid nitrogen for long-term storage.

  • Master and Working Cell Banks: Create a well-characterized master cell bank and use this to generate working cell banks. Avoid excessive subculturing from a single plate or slant, as this can lead to strain degeneration.

  • Periodic Re-evaluation: Periodically assess the productivity of the working stock by comparing its this compound yield against a baseline established with the master cell bank.

Q4: What are the recommended analytical methods for quantifying this compound?

For accurate quantification of this compound and assessment of purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can provide high sensitivity and specificity for identification and quantification[7][8]. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and purity assessment, although it is less suited for routine quantification of a large number of samples[9].

Troubleshooting Guide

Issue Potential Root Causes Recommended Actions & Troubleshooting Steps
Low or No this compound Yield 1. Strain Productivity Loss: Genetic drift or contamination of the Penicillium strain. 2. Suboptimal Culture Conditions: Incorrect media composition, pH, temperature, or aeration. 3. Inefficient Extraction: Poor choice of solvent, incomplete extraction, or degradation of the target compound.1. Verify Strain: Retrieve a fresh vial from your master cell bank. Streak for single colonies to check for purity. 2. Optimize Fermentation: Systematically vary one parameter at a time (e.g., different carbon/nitrogen sources, pH profiling) to identify optimal conditions. Refer to the Experimental Protocol for Fermentation Optimization. 3. Optimize Extraction: Test a range of solvents with varying polarities. Ensure adequate mixing and extraction time. Keep samples cool to prevent degradation.
High Batch-to-Batch Variability in Yield 1. Inconsistent Inoculum: Variation in the age, size, or metabolic state of the inoculum. 2. Raw Material Variation: Lot-to-lot differences in complex media components (e.g., yeast extract, peptone). 3. Inconsistent Process Control: Fluctuations in pH, temperature, or agitation speed during fermentation.1. Standardize Inoculum: Use a standardized spore suspension or a defined vegetative inoculum volume from a seed culture grown under strict conditions. See Protocol for Inoculum Preparation. 2. Qualify Raw Materials: Source media components from a reliable supplier. Consider testing new lots on a small scale before use in production runs. 3. Monitor and Control: Implement real-time monitoring of key fermentation parameters and maintain detailed batch records for comparison.
Presence of Impurities or Co-metabolites 1. Suboptimal Fermentation Time: Harvesting too early or too late can result in a higher proportion of biosynthetic intermediates or degradation products. 2. Non-selective Extraction: The extraction solvent may be co-extracting a wide range of other metabolites. 3. Ineffective Purification: Inappropriate chromatography column, mobile phase, or gradient.1. Time-Course Study: Perform a time-course experiment, sampling at regular intervals to determine the optimal harvest time for maximum this compound concentration and minimal impurities. 2. Refine Extraction: Consider a multi-step extraction or liquid-liquid partitioning to selectively isolate compounds of similar polarity to this compound. 3. Develop Purification Method: Systematically screen different stationary phases (e.g., C18, silica) and mobile phase compositions. Use TLC or analytical HPLC to guide the development of a preparative chromatography method.
Difficulty in Product Isolation/Purification 1. Compound Instability: this compound may be sensitive to pH, temperature, or light. 2. Poor Resolution in Chromatography: Co-elution of impurities with similar physicochemical properties.1. Assess Stability: Conduct forced degradation studies to understand the stability of this compound under various conditions. Use this information to guide purification strategies (e.g., work at low temperatures, use pH-buffered mobile phases). 2. Orthogonal Chromatography: Employ multiple chromatography steps with different separation principles (e.g., reverse-phase followed by normal-phase or ion-exchange) to resolve difficult impurities.

Data Presentation for Batch Comparison

To effectively track and minimize variability, all quantitative data should be meticulously recorded. The following tables provide a template for summarizing key data from different production batches.

Table 1: Fermentation Parameters and Yields

Batch IDInoculum Age (days)Fermentation Time (hours)Final pHBiomass (g/L)This compound Titer (mg/L)Purity by HPLC (%)
HA-2025-0141686.815.255.385.1
HA-2025-0241686.914.848.983.7
HA-2025-0341686.715.558.186.2

Table 2: Quality Control Parameters

Batch IDAppearanceIdentity (LC-MS)Purity (HPLC Area %)Residual Solvents (ppm)
HA-2025-01White PowderConfirmed98.5%<50
HA-2025-02White PowderConfirmed98.2%<50
HA-2025-03White PowderConfirmed99.1%<50

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation for Penicillium sp.
  • Aseptic Revival: Aseptically retrieve a cryopreserved vial of Penicillium sp. from the -80°C freezer.

  • Plate Culture: Streak the culture onto a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Flood the surface of the mature plate with 10 mL of sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Filter the spore suspension through sterile glass wool to remove mycelial fragments. Count the spores using a hemocytometer.

  • Inoculation: Dilute the spore suspension with a sterile saline solution to a final concentration of 1 x 10^6 spores/mL. Use this standardized suspension to inoculate the seed culture or production medium.

Protocol 2: Shake Flask Fermentation and this compound Extraction
  • Media Preparation: Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract) and dispense 100 mL into 500 mL Erlenmeyer flasks. Autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with 1 mL of the standardized spore suspension (1 x 10^6 spores/mL).

  • Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 10-14 days.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by vacuum filtration.

  • Mycelial Extraction: Homogenize the mycelial biomass in ethyl acetate (B1210297). Stir for 4 hours at room temperature. Filter to remove cell debris.

  • Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate, repeated three times.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Quantification of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol (B129727). Create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or as determined by a UV scan of the standard.

  • Analysis: Inject 10 µL of each standard and sample. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the samples.

Visualizations

Troubleshooting_Workflow Start Batch Fails to Meet Yield/Purity Specification Check_Strain 1. Verify Strain Integrity Start->Check_Strain Strain_OK Strain OK? Check_Strain->Strain_OK Check_Inoculum 2. Review Inoculum Prep Inoculum_OK Inoculum OK? Check_Inoculum->Inoculum_OK Check_Media 3. Analyze Raw Materials & Media Preparation Media_OK Media OK? Check_Media->Media_OK Check_Process 4. Audit Fermentation Process Parameters Process_OK Process OK? Check_Process->Process_OK Check_Downstream 5. Evaluate Extraction & Purification Downstream_OK Downstream OK? Check_Downstream->Downstream_OK Strain_OK->Check_Inoculum Yes Action_Strain Retrieve from Master Bank Strain_OK->Action_Strain No Inoculum_OK->Check_Media Yes Action_Inoculum Standardize Inoculum Protocol Inoculum_OK->Action_Inoculum No Media_OK->Check_Process Yes Action_Media Qualify New Lot of Raw Materials Media_OK->Action_Media No Process_OK->Check_Downstream Yes Action_Process Calibrate Probes & Reinforce SOPs Process_OK->Action_Process No Action_Downstream Optimize DSP Parameters Downstream_OK->Action_Downstream No End Root Cause Identified & Corrective Action Implemented Downstream_OK->End Yes Action_Strain->End Action_Inoculum->End Action_Media->End Action_Process->End Action_Downstream->End

Caption: Logical workflow for troubleshooting batch-to-batch variability.

Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Strain Strain Maintenance (Master/Working Banks) Inoculum Standardized Inoculum Prep Strain->Inoculum Fermentation Controlled Fermentation Inoculum->Fermentation Harvest Harvest & Biomass Separation Fermentation->Harvest QC1 In-Process Control (pH, Biomass, Titer) Fermentation->QC1 Extraction Crude Extraction (Broth & Mycelia) Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product Pure this compound Purification->Final_Product QC2 Final Product QC (Purity, Identity) Purification->QC2

Caption: General experimental workflow for this compound production.

Biosynthesis_Pathway Hypothetical Biosynthetic Pathway for this compound (Note: The exact pathway and enzymes are not fully characterized) AA1 L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA1->NRPS AA2 β-Phenylalanine (Unusual Precursor) AA2->NRPS Dipeptide Linear Dipeptide Intermediate NRPS->Dipeptide Cyclization Cyclization Enzyme(s) Dipeptide->Cyclization DKP_Core Diketopiperazine (DKP) Scaffold Cyclization->DKP_Core Tailoring Tailoring Enzymes (e.g., Oxidases, Methyltransferases) DKP_Core->Tailoring This compound This compound Tailoring->this compound

Caption: Hypothetical biosynthetic pathway for a diketopiperazine like this compound.

References

dealing with co-eluting impurities during Haenamindole purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of Haenamindole.

Troubleshooting Guides

Problem 1: Poor resolution between this compound and co-eluting impurities, particularly fumiquinazoline analogs.

Initial Assessment:

Before making significant changes to your purification method, it's crucial to confirm the presence of co-eluting species.

  • Peak Shape Analysis: Examine the this compound peak in your chromatogram. Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[1] What appears to be a single peak might be a composite of multiple co-eluting compounds.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV-Vis spectra across the peak. If the spectra at the beginning, apex, and end of the peak are not identical, it confirms the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer is the most definitive way to identify co-eluting compounds. Monitoring the mass-to-charge ratio (m/z) across the chromatographic peak will reveal the presence of multiple species.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Advanced Techniques Assess_Peak_Shape Assess Peak Shape (Tailing, Shoulders) DAD_Purity Perform DAD Peak Purity Analysis Assess_Peak_Shape->DAD_Purity Impurity Suspected LCMS_Analysis Confirm with LC-MS DAD_Purity->LCMS_Analysis Impurity Detected Optimize_Mobile_Phase Optimize Mobile Phase LCMS_Analysis->Optimize_Mobile_Phase Co-elution Confirmed Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase Resolution Still Poor Adjust_Temp_Flow Adjust Temperature & Flow Rate Change_Stationary_Phase->Adjust_Temp_Flow Further Optimization Mixed_Mode Consider Mixed-Mode Chromatography Adjust_Temp_Flow->Mixed_Mode Persistent Co-elution

Caption: A stepwise workflow for troubleshooting co-eluting impurities.

Solutions:

  • Mobile Phase Optimization (Reversed-Phase HPLC):

    • Solvent Selection: If using acetonitrile, consider switching to methanol (B129727), or vice versa. The different solvent properties can alter selectivity and improve the separation of this compound from its impurities.

    • Gradient Adjustment: Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can enhance the resolution between closely eluting compounds.

    • pH Modification: The ionization state of this compound and its basic alkaloid impurities can be manipulated by adjusting the mobile phase pH. For basic compounds, using a slightly acidic mobile phase (pH 3-5) can improve peak shape and resolution by ensuring consistent protonation.[2]

  • Stationary Phase Selection:

    • Column Chemistry: If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl column. The different chemistry of a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like this compound and its impurities.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution.

  • Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to better resolution. However, the stability of this compound at elevated temperatures should be considered.

    • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.

  • Advanced Chromatographic Techniques:

    • Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange properties, can provide unique selectivity and resolve complex mixtures of alkaloids.[3][4]

Problem 2: Peak tailing or broadening of the this compound peak.

Initial Assessment:

  • System Suitability: Before modifying the method, ensure your HPLC system is performing optimally by checking system suitability parameters like theoretical plates, tailing factor, and reproducibility with a known standard.

  • Column Health: A contaminated or degraded column is a common cause of peak tailing.[5] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Troubleshooting Workflow:

Peak_Tailing_Troubleshooting cluster_0 Initial Checks cluster_1 Method & Sample Adjustments Check_System Check System Suitability Inspect_Column Inspect Column Health Check_System->Inspect_Column System OK Check_Overload Check for Column Overload Inspect_Column->Check_Overload Column OK Optimize_pH Optimize Mobile Phase pH Check_Overload->Optimize_pH No Overload Add_Modifier Add Mobile Phase Modifier Optimize_pH->Add_Modifier Tailing Persists

Caption: A logical progression for diagnosing and resolving peak tailing.

Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.[1] Dilute your sample and reinject. If the peak shape improves, column overload was the issue.

  • Mobile Phase pH: For basic compounds like this compound, secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of tailing.[1] Adjusting the mobile phase pH to be at least two units away from the pKa of this compound can ensure a single ionic state and reduce these interactions.

  • Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites and improve peak symmetry.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities with this compound?

A1: The most commonly reported co-eluting impurities with this compound, isolated from Penicillium lanosum and P. corylophilum, are the fumiquinazoline analogs, specifically 2'-epi-fumiquinazoline C and 2'-epi-fumiquinazoline D.[6][7] These compounds are structurally related to this compound, which makes their separation challenging.

Q2: How can I detect co-elution if I don't have access to a mass spectrometer?

A2: While MS provides the most definitive evidence, you can infer co-elution using a Diode Array Detector (DAD). By performing a peak purity analysis, you can compare the UV-Vis spectra at different points across the chromatographic peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity. Additionally, observing peak fronting, tailing, or shoulders can also suggest co-elution.[1]

Q3: Can epimers of this compound or its impurities be a source of co-elution?

A3: Yes, epimers of diketopiperazines can be formed during the isolation or synthesis process and often have very similar polarities, making them difficult to separate by reversed-phase HPLC.[1] Careful optimization of the mobile phase and potentially the use of a different stationary phase, such as a phenyl-hexyl column, may be required to resolve epimers.

Q4: What are the stability considerations for this compound during purification?

A4: Diketopiperazines can be susceptible to degradation under harsh pH conditions (strong acid or base) and elevated temperatures. It is advisable to work at a moderate pH and to avoid prolonged exposure to high temperatures during purification and storage. A stability-indicating HPLC method should be developed to monitor for potential degradation products, which could appear as new impurities.

Data Presentation

Table 1: Comparison of Stationary Phases for Diketopiperazine Separation

Stationary PhasePrinciple of SeparationPotential Advantage for this compound Purification
C18Hydrophobic interactionsGood general-purpose column for initial method development.
Phenyl-HexylHydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds like this compound and fumiquinazoline analogs.[1]
Mixed-ModeHydrophobic and ion-exchange interactionsOffers unique selectivity for complex mixtures of basic compounds, potentially resolving difficult co-elutions.[3]

Experimental Protocols

Protocol 1: General Analytical Reversed-Phase HPLC Method for this compound and Related Impurities

This protocol provides a starting point for the analytical separation of this compound and its co-eluting impurities. Further optimization may be required based on the specific crude extract and HPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a linear gradient of 10-90% B over 30 minutes.

    • If co-elution persists, a shallower gradient (e.g., 30-70% B over 40 minutes) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Preparative HPLC for this compound Purification

This protocol outlines a general approach for scaling up the purification of this compound.

  • Column: A preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop an optimized gradient based on the analytical method. A shallow gradient is often necessary for good separation in preparative runs.

  • Flow Rate: 5-20 mL/min, depending on the column dimensions.

  • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute with mobile phase A before injection. Ensure the injection volume does not cause peak distortion.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze the purity of each fraction by analytical HPLC.

  • Post-Purification: Combine pure fractions and remove the solvent under reduced pressure.

References

preventing degradation of Haenamindole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Haenamindole during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Loss of compound activity or purity over time. Degradation due to improper storage conditions (temperature, light, air exposure).Store this compound as a solid at -20°C or lower, protected from light and moisture. For solutions, use freshly prepared or store at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Degradation of this compound in solution during experiments.Prepare solutions fresh for each experiment. If a stock solution is necessary, aliquot and store at -80°C. Use appropriate buffers to maintain a stable pH, as extreme pH can accelerate degradation.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Key degradation pathways for related compounds include hydrolysis of the diketopiperazine ring and oxidation of the indole (B1671886) moiety.
Precipitation of the compound from solution. Poor solubility or aggregation, which can be exacerbated by degradation.Ensure the chosen solvent is appropriate for this compound. Sonication may aid dissolution. If precipitation occurs in a stock solution upon storage, it may be a sign of degradation and the solution should be discarded.
Discoloration of the solid compound or solution. Oxidation or other chemical transformations.Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Protect from light, as photo-oxidation can occur.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidation.

Q2: How should I store this compound in solution?

A2: It is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of this compound in various solvents has not been extensively studied, so the duration of storage in solution should be minimized.

Q3: What factors can cause this compound to degrade?

A3: Based on the chemistry of related indole alkaloids and diketopiperazines, the primary factors that can cause degradation are:

  • Temperature: Higher temperatures accelerate chemical degradation.

  • pH: Both acidic and basic conditions can promote hydrolysis of the diketopiperazine ring. Diketopiperazines are generally most stable in a neutral pH range.[1]

  • Light: Exposure to UV or even ambient light can lead to photo-degradation.

  • Oxygen: The indole moiety can be susceptible to oxidation, leading to the formation of various degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been published, based on its structure, two primary pathways are likely:

  • Hydrolysis: The amide bonds in the diketopiperazine ring can be hydrolyzed under acidic or basic conditions, leading to the corresponding linear dipeptide.[1][2]

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of products.

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of your sample over time. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A forced degradation study is recommended to generate these degradation products and validate the analytical method.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not currently available in the literature, the following table provides a generalized overview of expected stability for indole-containing diketopiperazine compounds based on published data for related structures. Note: This data is for illustrative purposes and should be confirmed with specific stability studies for this compound.

Storage Condition Parameter Expected Stability (Illustrative) Reference/Rationale
Solid TemperatureHigh stability at ≤ -20°C. Potential for slow degradation at room temperature over extended periods.General recommendation for complex organic molecules to minimize solid-state reactions.
LightSensitive. Store in the dark.Indole moieties are known to be photosensitive.
HumiditySensitive. Store in a desiccated environment.Moisture can facilitate hydrolysis, even in the solid state.
Solution (e.g., in DMSO or Ethanol) TemperatureUnstable at room temperature for extended periods. Relatively stable for short periods at 2-8°C. Best stored at ≤ -20°C.Studies on other indole alkaloids show significant degradation in solution at ambient temperatures.[3]
pHMost stable at neutral pH (6-8). Increased degradation at acidic (pH < 4) and basic (pH > 9) conditions.Diketopiperazines can undergo acid- and base-catalyzed hydrolysis.[1][2]
Freeze-Thaw CyclesProne to degradation. Avoid repeated cycles.Freeze-thaw cycles can lead to concentration gradients and pH shifts, accelerating degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a solution of this compound.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for indole alkaloids.[4][5]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns, which can help in structure elucidation.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product Linear Dipeptide Derivative This compound->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Products Oxidized Indole Derivatives This compound->Oxidation_Products  Oxidation (O2, Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Identify Degradation Products & Assess Stability Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Biological Activity of Haenamindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Haenamindole and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments, alongside detailed experimental protocols and data to guide your research in enhancing the biological activity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a diketopiperazine-type natural product first isolated from a marine-derived Penicillium sp.[1]. It possesses a complex chemical structure derived from tryptophan, phenylalanine, and β-phenylalanine[2][3]. Initial studies have shown that this compound exhibits anti-insectan activity against the fall armyworm (Spodoptera frugiperda)[3][4][5]. However, it has demonstrated weak or no cytotoxic and antimicrobial activities in various assays[1].

Q2: How can the biological activity of this compound derivatives be enhanced?

A2: Enhancing the biological activity of this compound derivatives can be approached through several strategies:

  • Structural Modification: Introducing or modifying functional groups on the this compound scaffold can significantly impact its biological activity. For instance, strategic modifications to related diketopiperazines have been shown to improve their antimicrobial and cytotoxic effects.

  • Increasing Lipophilicity: For compounds needing to cross cell membranes, increasing lipophilicity can enhance bioavailability and, consequently, biological activity. This can be achieved by adding non-polar moieties to the molecule.

  • Targeted Synthesis: Synthesizing derivatives that are designed to interact with specific biological targets, such as enzymes or receptors, can lead to more potent and selective activity.

Q3: What are the potential therapeutic applications of this compound and its analogs?

A3: While this compound itself has limited known activity beyond its anti-insectan properties, its diketopiperazine and fumiquinazoline-related structures are present in molecules with a wide range of biological activities[6]. These include antimicrobial, antitumor, and antiviral properties[6]. By modifying the this compound scaffold, it may be possible to develop derivatives with therapeutic potential in these areas. Related quinazoline (B50416) compounds have been investigated for their ability to induce apoptosis in cancer cells, suggesting a potential avenue for anticancer drug development.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis, purification, and biological evaluation of this compound derivatives.

Issue Possible Cause(s) Troubleshooting Steps
Low yield during synthesis of the diketopiperazine core 1. Incomplete cyclization of the linear dipeptide precursor.2. Side reactions, such as polymerization.3. Epimerization at chiral centers under harsh reaction conditions.1. Optimize cyclization conditions: Experiment with different solvents, temperatures, and catalysts. High-boiling point solvents can facilitate cyclization. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.2. Control concentration: Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.3. Mild reaction conditions: Employ milder coupling reagents and bases to prevent racemization. Monitor the stereochemistry of your products using chiral chromatography or NMR with chiral shift reagents.
Difficulty in purifying this compound derivatives 1. Similar polarity of the desired product and byproducts.2. Poor solubility of the compound.3. Degradation of the compound on silica (B1680970) gel.1. Alternative chromatography: If silica gel chromatography is ineffective, try reverse-phase chromatography (e.g., C18), size-exclusion chromatography, or preparative HPLC.2. Solubility testing: Screen a range of solvents to find a suitable system for purification and subsequent experiments.3. Neutralize stationary phase: For acid-sensitive compounds, consider using silica gel that has been neutralized with a base like triethylamine.
Inconsistent results in biological assays 1. Poor solubility of the compound in the assay medium.2. Degradation of the compound over time.3. Inaccurate concentration determination.1. Use of co-solvents: Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the assay medium. Ensure the final DMSO concentration is not toxic to the cells or microorganisms.2. Stability studies: Assess the stability of your compounds under assay conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment.3. Accurate quantification: Use a reliable method like quantitative NMR (qNMR) or a validated HPLC method to determine the exact concentration of your stock solutions.
Unexpected formation of diketopiperazine (DKP) as a byproduct in peptide synthesis Intramolecular cyclization of a dipeptide unit, leading to cleavage from the solid support.Modify deprotection conditions: Use milder deprotection reagents (e.g., 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF).Use dipeptide building blocks: Synthesize and couple the Fmoc-dipeptide-OH directly to avoid the problematic dipeptide stage on the resin.

Data Presentation: Biological Activity of this compound and Related Compounds

The following tables summarize the reported biological activities of this compound and structurally related diketopiperazine and fumiquinazoline derivatives.

Table 1: Cytotoxicity Data (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
This compoundHep-3B, HeLa, K562, HL60> 85[1]
Fumiquinazoline JVarious tumor cells< 20[4]

Table 2: Antimicrobial Activity Data (MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
This compoundE. coli, B. cereus, S. aureus, S. enteritidisNo activity at 50 µ g/disk [1]
Fumiquinazoline Analogues (general)Gram-positive and Gram-negative bacteria64 - 256[4]
Boc-protected DiketopiperazineE. coli, S. enterica32 - 64[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Diketopiperazine Core

This protocol outlines a general solution-phase method for synthesizing a diketopiperazine ring, which can be adapted for the synthesis of the this compound core.

Materials:

  • N-protected amino acid (e.g., Boc-Trp-OH)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA for Boc group)

  • Base for cyclization (e.g., sodium bicarbonate)

  • Methanol (B129727)

Procedure:

  • Dipeptide Formation:

    • Dissolve the N-protected amino acid (1.0 eq.), amino acid methyl ester hydrochloride (1.0 eq.), and coupling agent (1.1 eq.) in DMF.

    • Add the base (2.2 eq.) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude linear dipeptide.

    • Purify the crude product by flash column chromatography.

  • N-terminal Deprotection:

    • Dissolve the purified dipeptide in DCM.

    • Add the deprotection reagent (e.g., 25% TFA in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected dipeptide salt.

  • Cyclization:

    • Dissolve the deprotected dipeptide in methanol.

    • Add a weak base such as sodium bicarbonate (2-3 eq.) and reflux the mixture for 12-24 hours.

    • Monitor the reaction for the formation of the cyclic diketopiperazine.

    • Upon completion, cool the reaction to room temperature and remove the solvent.

    • Extract the product with ethyl acetate, wash with water, and dry the organic layer.

    • Purify the crude diketopiperazine by recrystallization or column chromatography.

Protocol 2: Purification of Diketopiperazine Derivatives

This protocol provides a general workflow for the purification of synthesized diketopiperazine derivatives.

Materials:

  • Crude diketopiperazine product

  • Silica gel or C18 reverse-phase silica

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol, water)

  • TLC plates

  • HPLC system (for analytical and preparative scale)

Procedure:

  • Initial Assessment:

    • Analyze the crude product by TLC and LC-MS to determine the number of components and their relative polarities.

  • Flash Column Chromatography (Normal Phase):

    • Choose an appropriate solvent system based on the TLC analysis (e.g., a gradient of ethyl acetate in hexane).

    • Pack a silica gel column with the chosen solvent system.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Flash Column Chromatography (Reverse Phase):

    • If the compound is not well-separated by normal phase chromatography, use a C18 column.

    • Choose an appropriate solvent system (e.g., a gradient of methanol or acetonitrile (B52724) in water).

    • Follow a similar procedure as for normal phase chromatography.

  • Preparative HPLC:

    • For final purification to high purity, use preparative HPLC with an appropriate column (normal or reverse phase) and a suitable mobile phase.

  • Recrystallization:

    • If the purified product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to obtain highly pure crystalline material.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathways

This compound derivatives, particularly those with a quinazoline-like structure, may induce apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge to activate executioner caspases that lead to cell death.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) activates Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Extrinsic and intrinsic apoptosis pathways.

Quorum Sensing Signaling Pathway

Diketopiperazines are known to interfere with bacterial quorum sensing, a cell-to-cell communication system. Inhibiting quorum sensing can reduce bacterial virulence and biofilm formation, offering a promising anti-infective strategy.

QuorumSensing cluster_qs Bacterial Quorum Sensing Autoinducer Synthesis Autoinducer Synthesis Autoinducer Autoinducer Autoinducer Synthesis->Autoinducer produces Receptor Protein Receptor Protein Autoinducer->Receptor Protein binds to Gene Expression Gene Expression Receptor Protein->Gene Expression regulates Virulence & Biofilm Virulence & Biofilm Gene Expression->Virulence & Biofilm controls This compound Derivative This compound Derivative This compound Derivative->Receptor Protein inhibits

Caption: Bacterial quorum sensing and its inhibition.

Experimental Workflow for Synthesis and Bioactivity Screening

This workflow outlines the general steps from the synthesis of this compound derivatives to the evaluation of their biological activity.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Bioactivity Screening Bioactivity Screening Characterization->Bioactivity Screening Data Analysis Data Analysis Bioactivity Screening->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Design of Derivatives Design of Derivatives Lead Optimization->Design of Derivatives Iterative cycle Design of Derivatives->Synthesis

Caption: Synthesis and screening workflow.

References

Technical Support Center: Scaling Up Haenamindole Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Haenamindole fermentation for higher yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound fermentation experiments.

Problem Potential Cause Suggested Solution
Low or No this compound Yield Inappropriate media composition.Optimize carbon and nitrogen sources. Conduct a media optimization study using a fractional factorial design to test various sources and concentrations.[1][2] Consider using complex nitrogen sources like yeast extract or peptone, which have been shown to enhance secondary metabolite production in Penicillium.[3][4]
Suboptimal pH of the fermentation broth.The optimal pH for growth and secondary metabolite production in Penicillium species often lies between 5.0 and 7.0.[5] Monitor and control the pH of the culture throughout the fermentation process. A pH shift strategy during the fermentation can sometimes trigger secondary metabolite production.[6]
Inadequate aeration and dissolved oxygen levels.Ensure sufficient oxygen supply, especially during the growth phase. Increase agitation speed or sparge with filtered air. Note that excessive shear from high agitation can damage mycelia and reduce productivity.[7]
Incorrect fermentation temperature.The optimal temperature for secondary metabolite production in Penicillium is typically between 25°C and 30°C.[3][8] Perform a temperature optimization study to find the ideal temperature for this compound production.
Poor Mycelial Growth Inoculum quality or quantity is insufficient.Use a fresh, actively growing seed culture. Optimize the inoculum size; typically, a 5-10% (v/v) inoculum is used.
Presence of inhibitory substances in the media.Ensure all media components are of high quality and that the water used is purified.
Contamination with other microorganisms.Implement strict aseptic techniques during inoculation and sampling. Check for contamination by microscopy and by plating on nutrient agar.
Formation of Dense Pellets, Limiting Mass Transfer High spore concentration in the inoculum.Reduce the spore concentration in the inoculum to promote a more dispersed mycelial morphology.
Specific media components promoting pellet formation.Modify the media composition. The addition of surfactants like Tween 80 can lead to more dispersed mycelial growth.[9]
Product Degradation Instability of this compound under the fermentation conditions.Harvest the culture at the peak of production to minimize degradation. Analyze the stability of purified this compound at different pH and temperature values to identify optimal downstream processing conditions.
Enzymatic degradation by the producing organism.Consider strategies for in-situ product removal, such as the addition of an adsorbent resin to the fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the known producer strains of this compound?

A1: this compound has been isolated from cultures of Penicillium lanosum (MYC-1813=NRRL 66231) and Penicillium corylophilum (MYC-418=NRRL 28126).[10]

Q2: What is the general class of molecule for this compound and what are its biosynthetic precursors?

A2: this compound is a diketopiperazine-type alkaloid.[10] Diketopiperazines are cyclic dipeptides formed from the condensation of two amino acids.[11] The biosynthesis of related indole (B1671886) diketopiperazine alkaloids in fungi originates from L-tryptophan and another amino acid, in this case likely a derivative of phenylalanine, which are assembled by nonribosomal peptide synthetases (NRPSs).[12][13][14]

Q3: How can I enhance the production of this compound through precursor feeding?

A3: Since this compound is derived from L-tryptophan and a β-phenylalanine unit, supplementing the fermentation medium with these amino acids may increase the yield.[10][15] It is recommended to add the precursors at the beginning of the stationary phase, when secondary metabolism is typically initiated.[16]

Q4: What are the key challenges when scaling up fungal fermentations like that of this compound?

A4: Key challenges include maintaining optimal and homogenous conditions (e.g., dissolved oxygen, pH, nutrient distribution) in larger bioreactors, managing changes in mycelial morphology which can affect viscosity and mass transfer, and preventing contamination.[6][16][17][18]

Quantitative Data on Fermentation Parameters

The following table summarizes the effects of various fermentation parameters on the production of secondary metabolites in Penicillium species. This data can be used as a starting point for the optimization of this compound production.

Parameter Range/Value Effect on Penicillium Secondary Metabolite Production Reference
Temperature 25-28°COptimal for penicillin production by P. chrysogenum.[3]
24-25°COptimal for growth of P. expansum.[8]
16°COptimal for patulin (B190374) production by P. expansum.[8]
pH 5.0-7.0Optimal range for growth and patulin production in P. expansum.[5]
4.0Highest patulin production observed in one study with P. expansum.[8]
Carbon Source Sucrose (21 g/L)Optimal for penicillin production by P. chrysogenum.[3]
GlucoseCommonly used, but high concentrations can repress secondary metabolism.[1]
Nitrogen Source Yeast Extract (3 g/L)Optimal for penicillin production by P. chrysogenum.[3]
Corn Steep LiquorShown to be a good nitrogen source for P. chrysogenum.[4]
PeptoneFound to be an important factor in secondary metabolite production.[2]
Agitation 120 rpm (shaker)Used for penicillin production in flask cultures.[3]
High SpeedsCan lead to mycelial damage and reduced penicillin production.[7]

Experimental Protocols

Inoculum Preparation for Penicillium Species
  • Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

  • Harvest the spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile tube.

  • Determine the spore concentration using a hemocytometer.

  • Use this spore suspension to inoculate a seed culture medium.

Fermentation Protocol for this compound Production (Baseline)
  • Seed Culture: Inoculate 100 mL of seed medium (e.g., Potato Dextrose Broth) in a 500 mL flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL. Incubate at 25°C, 150 rpm for 48-72 hours.

  • Production Culture: Inoculate the production fermenter containing the production medium with 10% (v/v) of the seed culture. A suitable production medium could be a Czapek-Dox broth supplemented with yeast extract and peptone.

  • Fermentation Conditions:

    • Temperature: 25°C

    • pH: Maintain at 6.0 by automated addition of 1M NaOH or 1M HCl.

    • Agitation: 200-400 rpm (in a stirred-tank bioreactor, impeller tip speed should be considered for scale-up).

    • Aeration: 1 vvm (volume of air per volume of medium per minute).

  • Monitoring: Withdraw samples aseptically every 24 hours to measure cell growth (dry cell weight), substrate consumption, and this compound concentration.

  • Harvesting: Harvest the culture when the this compound concentration reaches its maximum, typically in the late stationary phase.

Extraction and Quantification of this compound
  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Extract the mycelia with methanol (B129727) or acetone, followed by evaporation.

  • Dissolve the crude extracts in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector, comparing with a purified this compound standard.

Visualizations

haenamindole_biosynthesis_pathway Proposed Biosynthetic Pathway for this compound L_Tryptophan L-Tryptophan NRPS Nonribosomal Peptide Synthetase (NRPS) L_Tryptophan->NRPS beta_Phenylalanine β-Phenylalanine beta_Phenylalanine->NRPS Dipeptide Linear Dipeptide NRPS->Dipeptide Cyclization Cyclization (Diketopiperazine formation) Dipeptide->Cyclization Diketopiperazine_core Diketopiperazine Core Cyclization->Diketopiperazine_core Tailoring_enzymes Tailoring Enzymes (e.g., Oxidases, Methyltransferases) Diketopiperazine_core->Tailoring_enzymes This compound This compound Tailoring_enzymes->this compound fermentation_scale_up_workflow Fermentation Scale-Up Workflow cluster_optimization Process Optimization cluster_scale_up Scale-Up lab_scale Lab Scale Flasks (Media & Condition Screening) bench_scale Bench-Top Bioreactor (1-10 L) (Parameter Optimization) lab_scale->bench_scale Initial Optimization pilot_scale Pilot Scale Bioreactor (10-100 L) (Scale-Up Parameter Validation) bench_scale->pilot_scale Process Scaling production_scale Production Scale (>100 L) pilot_scale->production_scale Full-Scale Production downstream Downstream Processing (Extraction & Purification) production_scale->downstream troubleshooting_logic Troubleshooting Logic for Low Yield start Low this compound Yield check_growth Check Mycelial Growth start->check_growth check_conditions Verify Fermentation Conditions (pH, Temp, DO) check_growth->check_conditions Growth is Good optimize_inoculum Optimize Inoculum check_growth->optimize_inoculum Growth is Poor optimize_conditions Optimize Physical Parameters check_conditions->optimize_conditions Conditions Suboptimal check_degradation Investigate Product Degradation check_conditions->check_degradation Conditions Optimal optimize_media Optimize Media Composition optimize_media->start optimize_inoculum->optimize_media optimize_conditions->start check_degradation->start

References

Technical Support Center: Purification of Haenamindole from Complex Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Haenamindole from complex fungal extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient cell lysis.- Optimize physical disruption methods (e.g., sonication, bead beating) after solvent extraction. - Consider enzymatic lysis tailored to fungal cell walls (e.g., chitinases, glucanases).
Improper solvent selection.- this compound is a diketopiperazine-type metabolite; ensure the use of appropriate polarity solvents. Start with ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727).[1] - Perform sequential extractions with solvents of increasing polarity to maximize recovery.
Degradation of this compound.- Minimize extraction time and temperature. - Work under low light conditions if the compound is found to be light-sensitive. Although information on this compound's stability is limited, many complex organic molecules are sensitive to degradation.[2]
Emulsion Formation During Liquid-Liquid Extraction Presence of surfactants and lipids in the fungal extract.- Add brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture at a low speed to separate the layers. - Filter the extract through a bed of Celite to remove particulate matter before extraction.[1]
Poor Separation in Chromatographic Steps Inappropriate stationary or mobile phase.- For initial cleanup, consider using normal-phase chromatography on silica (B1680970) gel. - For final purification, reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is often effective for compounds of this polarity.[3]
Co-elution of impurities.- Optimize the gradient steepness in HPLC. A shallower gradient can improve the resolution of closely eluting peaks. - Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl or cyano column).
Overloading of the column.- Reduce the amount of crude extract loaded onto the column. - Perform a preliminary fractionation step (e.g., solid-phase extraction) to reduce the complexity of the sample before high-resolution chromatography.
Presence of Contaminants in the Final Product Incomplete removal of related fungal metabolites.- Penicillium species produce a variety of secondary metabolites.[4][5][6] Re-purify the sample using an orthogonal chromatographic method (e.g., if the first step was reversed-phase, use normal-phase or ion-exchange).
Carryover of solvents or salts.- Ensure complete evaporation of solvents under reduced pressure. - If using buffers, perform a desalting step (e.g., using a size-exclusion column or dialysis) if compatible with the compound's stability.
Compound Degradation During Purification pH instability.- Maintain a neutral or slightly acidic pH during purification, as extreme pH can lead to the degradation of indole (B1671886) alkaloids. The stability of similar compounds is often pH-dependent.[7]
Thermal instability.- Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). Many natural products are heat-labile.[2]

Frequently Asked Questions (FAQs)

1. What type of fungal cultures are known to produce this compound?

This compound has been isolated from cultures of Penicillium lanosum and Penicillium corylophilum.[4][5] It has also been identified in a marine-derived Penicillium sp.[8]

2. What is a general workflow for the purification of this compound?

A typical workflow involves fermentation of the producing fungus, followed by extraction of the fungal biomass and/or culture broth, and subsequent chromatographic purification of the target compound.

Caption: General experimental workflow for this compound purification.

3. Which analytical techniques are suitable for detecting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for initial detection and quantification.[3] For structural confirmation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for full structure elucidation.[4][5]

4. How can I confirm the identity of the purified this compound?

The identity of this compound is typically confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) with published data.[4][5] If an authentic standard is available, comparison of retention times in HPLC and co-injection can also be used for confirmation.

5. What are some common challenges in scaling up the production of this compound?

Scaling up production can present several challenges, including:

  • Maintaining consistent fermentation conditions: Variations in media composition, aeration, and temperature can significantly impact the yield of secondary metabolites.

  • Extraction efficiency: Methods that are efficient at a small scale, like liquid-liquid extraction, can become cumbersome and less efficient at a larger scale.[1][10]

  • Purification throughput: Chromatographic methods may need to be scaled up, which can be costly and require significant optimization.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation

  • Extraction:

    • Lyophilize the fungal mycelium and the solid fermentation medium.

    • Extract the dried material exhaustively with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature with shaking.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 90% methanol-water solution.

    • Perform a liquid-liquid partition against an immiscible nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar contaminants.

    • Separate the methanolic layer and evaporate the solvent to yield a defatted extract.

Illustrative Chromatographic Purification Scheme

purification_scheme cluster_0 Initial Cleanup cluster_1 Intermediate Purification cluster_2 Final Purification CrudeExtract Defatted Crude Extract SilicaColumn Silica Gel Column Chromatography (Gradient: Hexane -> Ethyl Acetate) CrudeExtract->SilicaColumn Fractions Bioactive Fractions SilicaColumn->Fractions Collect Fractions SephadexLH20 Size-Exclusion Chromatography (e.g., Sephadex LH-20 with Methanol) Fractions->SephadexLH20 EnrichedFraction This compound-Enriched Fraction SephadexLH20->EnrichedFraction Pool Fractions HPLC Reversed-Phase HPLC (C18, Water/Acetonitrile Gradient) EnrichedFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Collect Peak

Caption: A multi-step chromatographic purification strategy for this compound.

References

Technical Support Center: Resolving Haenamindole Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Haenamindole stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving stereoisomers of complex natural products like this compound?

A1: The primary methods for resolving stereoisomers of chiral compounds, including diketopiperazine alkaloids like this compound, are chiral chromatography, diastereomeric salt crystallization, and enzymatic resolution.[1][2][3] The choice of method depends on the scale of the separation, the chemical properties of the molecule, and the available resources.

Q2: Can I use chiral High-Performance Liquid Chromatography (HPLC) to separate this compound enantiomers?

A2: Yes, chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][4] The success of this method relies on selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase conditions. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[4]

Q3: Is diastereomeric salt crystallization a viable option for this compound?

A3: Diastereomeric salt crystallization is a classical and scalable method for chiral resolution.[1][3] Its applicability to this compound would depend on the presence of acidic or basic functional groups that can react with a chiral resolving agent to form diastereomeric salts with different solubilities.

Q4: Are there any enzymatic methods that could be applied to resolve this compound stereoisomers?

A4: Enzymatic resolution is a highly selective method that utilizes enzymes to selectively react with one enantiomer.[2][5] For a compound like this compound, enzymes such as lipases or proteases could potentially be used if there is a suitable functional group (e.g., an ester or amide) that can be selectively hydrolyzed or formed in an enantioselective manner.

Q5: What is the importance of resolving this compound stereoisomers in drug development?

A5: Different stereoisomers of a chiral drug can have significantly different pharmacological activities, potencies, and toxicities.[6][7] Therefore, it is crucial to separate and characterize each stereoisomer to identify the most active and safest candidate for further development. The FDA often requires characterization of each enantiomer for a new chiral drug.[2]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers on a chiral HPLC column. 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Low sample concentration. 4. Column overloading.1. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type). 2. Optimize the mobile phase by varying the solvent ratio, adding modifiers (e.g., acids, bases, or alcohols), and adjusting the flow rate. 3. Increase the sample concentration. 4. Reduce the injection volume or sample concentration.
Diastereomeric salts of this compound do not crystallize or co-crystallize. 1. Poor choice of resolving agent. 2. Unsuitable solvent system. 3. Supersaturation not achieved.1. Test a range of chiral resolving agents with different structural features. 2. Screen various solvents and solvent mixtures to find one where the diastereomeric salts have significantly different solubilities. 3. Concentrate the solution, cool it slowly, or add anti-solvent to induce crystallization.
Low enantiomeric excess (ee) after enzymatic resolution. 1. Enzyme is not sufficiently enantioselective. 2. Reaction has proceeded too far, leading to the reaction of the less favored enantiomer. 3. Inappropriate reaction conditions (pH, temperature, solvent).1. Screen different enzymes (e.g., various lipases). 2. Monitor the reaction progress over time and stop it at approximately 50% conversion. 3. Optimize the reaction conditions to enhance the enzyme's selectivity.
Difficulty in removing the chiral auxiliary after diastereomeric resolution. 1. The bond formed between the substrate and the auxiliary is too stable.1. Use a chiral auxiliary that can be cleaved under mild conditions that do not racemize the resolved enantiomer.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Stereoisomer Separation
  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or a similar column, is a good starting point.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is 90:10 hexane:isopropanol.

  • Sample Preparation: Dissolve a small amount of the this compound stereoisomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile using a UV detector at a wavelength where this compound shows strong absorbance.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition and flow rate. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve resolution.

Protocol 2: Diastereomeric Salt Crystallization
  • Selection of Resolving Agent: If this compound has an accessible basic nitrogen, a chiral acid like (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid can be used. If it has an acidic proton, a chiral base like (-)-brucine or (+)-cinchonine could be employed.

  • Salt Formation:

    • Dissolve one equivalent of the racemic this compound mixture in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent.

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

    • If no crystals form, try concentrating the solution or adding an anti-solvent.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized diastereomer can be checked by chiral HPLC after liberating the free this compound.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomeric salt in water or an appropriate solvent.

    • Adjust the pH with a base (if a chiral acid was used) or an acid (if a chiral base was used) to break the salt and precipitate the free this compound enantiomer.

    • Extract the enantiomer with an organic solvent and purify further if necessary.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for a Hypothetical this compound Mixture

MethodChiral Stationary Phase / Resolving AgentMobile Phase / SolventResolution (Rs)Enantiomeric Excess (ee) of Isolated EnantiomerYield
Chiral HPLC Chiralpak® AD-HHexane/Isopropanol (80:20)2.1>99%Analytical Scale
Diastereomeric Crystallization (+)-Dibenzoyltartaric acidMethanol/Water (9:1)N/A95% (after one crystallization)35%
Enzymatic Resolution Lipase from Candida antarcticaTolueneN/A98% (at 50% conversion)45%

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization start Start prep_sample Prepare this compound Sample (1 mg/mL) start->prep_sample prep_mobile Prepare Mobile Phase (e.g., Hexane:IPA) start->prep_mobile inject Inject Sample prep_sample->inject equilibrate Equilibrate Chiral Column prep_mobile->equilibrate equilibrate->inject run Run Separation inject->run detect UV Detection run->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Conditions? (Mobile Phase, Flow Rate) analyze->optimize optimize->equilibrate Yes end End optimize->end No

Caption: Workflow for Chiral HPLC Resolution.

Diastereomeric_Crystallization_Workflow start Racemic this compound add_resolver Add Chiral Resolving Agent in Solvent start->add_resolver form_salts Formation of Diastereomeric Salts add_resolver->form_salts crystallize Induce Crystallization (Cooling, Anti-solvent) form_salts->crystallize filter Filter to Isolate Crystals (Diastereomer 1) crystallize->filter filtrate Filtrate (Diastereomer 2 in solution) crystallize->filtrate liberate1 Liberate Enantiomer 1 (pH adjustment) filter->liberate1 liberate2 Liberate Enantiomer 2 from filtrate filtrate->liberate2 enantiomer1 Pure Enantiomer 1 liberate1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberate2->enantiomer2

Caption: Diastereomeric Crystallization Workflow.

References

Technical Support Center: Optimizing HPLC Analysis of Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Haenamindole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate smooth and reliable analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and related indole (B1671886) alkaloids.

Q1: I'm seeing significant peak tailing for my this compound peak. What are the likely causes and solutions?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and integration accuracy.[1][2]

  • Possible Causes:

    • Secondary Interactions: Strong interactions between the basic nitrogen atoms in this compound and acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3]

  • Troubleshooting Steps:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize exposed silanol groups.

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For basic compounds like alkaloids, a lower pH (e.g., pH 3-5) ensures the analyte is fully protonated.

    • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%) in the mobile phase to mask the silanol groups.[4]

    • Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

    • Flush the Column: Use a strong solvent to wash the column and remove any contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[1]

Q2: My this compound peak is fronting. What does this indicate and how can I fix it?

A2: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still affect results.

  • Possible Causes:

    • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, the peak can be distorted.

    • Column Overload: Similar to tailing, injecting too much sample can also cause fronting.

    • Channeling in the Column: A void or channel in the column packing can lead to distorted peak shapes.

  • Troubleshooting Steps:

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.

    • Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column.

    • Check Column Health: If the problem persists, the column may be damaged and require replacement.

Q3: I am observing split peaks for this compound. What could be the reason?

A3: Split peaks can be frustrating and can arise from several factors.

  • Possible Causes:

    • Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column.

    • Clogged Frit or Contaminated Guard Column: Particulates from the sample or system can block the column inlet frit or contaminate the guard column.[3]

    • Co-elution with an Impurity: Another compound may be eluting very close to this compound.

    • Column Void: A void at the inlet of the column can cause the sample band to split.

  • Troubleshooting Steps:

    • Prepare Sample in Mobile Phase: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

    • Filter Samples: Use a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5]

    • Check/Replace Guard Column and Frits: Replace the guard column and inspect the column inlet frit for blockages.

    • Modify Separation Conditions: Adjust the mobile phase composition or gradient to improve resolution and separate any co-eluting peaks.

Q4: My retention times are drifting. How can I improve reproducibility?

A4: Consistent retention times are crucial for compound identification and quantification.

  • Possible Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially in gradient elution.[3]

    • Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase can alter its composition over time.[3]

    • Fluctuations in Column Temperature: Temperature affects viscosity and retention, so inconsistent temperatures can lead to drift.[3]

    • Pump Issues: Leaks or malfunctioning check valves in the pump can cause flow rate variations.[1]

  • Troubleshooting Steps:

    • Ensure Sufficient Equilibration: Increase the equilibration time between injections to ensure the column is ready for the next run.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

    • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature.

    • System Maintenance: Regularly check for leaks and perform routine maintenance on the pump.

Quantitative Data Summary

The following table provides a starting point for HPLC method development for this compound analysis, based on typical conditions for similar indole and diketopiperazine alkaloids.[4][6][7] Optimization will be necessary for your specific application.

ParameterRecommended Starting ConditionOptimization Range/Considerations
Column C18, 250 mm x 4.6 mm, 5 µmC8, Phenyl-Hexyl; Particle sizes of 3.5 µm or sub-2 µm for higher efficiency.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAdjust pH with formic acid or TFA. Phosphate buffers can also be used but may precipitate with high organic content.
Mobile Phase B Acetonitrile (B52724) or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Elution Mode GradientStart with a shallow gradient (e.g., 10-90% B over 20 min) and optimize based on results. Isocratic elution can be used for simpler samples.
Flow Rate 1.0 mL/minAdjust based on column dimensions and particle size (e.g., 0.3-0.5 mL/min for smaller ID columns).
Column Temperature 30 °C25-40 °C. Higher temperatures can reduce viscosity and improve peak shape but may affect analyte stability.
Detection Wavelength 210 nm and 254 nmPerform a UV scan of this compound to determine the optimal wavelength for maximum absorbance.
Injection Volume 10 µL5-20 µL. Keep consistent and minimize to avoid overload.

Experimental Protocols

Sample Preparation from Fungal Culture

This compound is a fungal metabolite.[8][9][10] This protocol outlines a general procedure for its extraction.

  • Harvesting: After incubation, separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Homogenize the mycelium and extract with an organic solvent such as ethyl acetate (B1210297) or methanol. Repeat the extraction process three times for exhaustive recovery.[11][12]

    • Culture Broth: Perform a liquid-liquid extraction with an appropriate solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Standard HPLC Analysis Protocol

This protocol provides a step-by-step guide for the analysis of a prepared this compound sample.

  • System Preparation:

    • Prepare fresh mobile phases as per the optimized conditions (see table above).

    • Degas the mobile phases using sonication or helium sparging to prevent air bubbles.[3]

    • Purge the pump lines to ensure they are filled with the correct mobile phase.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Data Acquisition: Run the HPLC method and acquire the chromatogram.

  • Post-Run Equilibration: After each run, equilibrate the column back to the initial conditions before the next injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis FungalCulture Fungal Culture Filtration Filtration FungalCulture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Extraction1 Solvent Extraction Mycelium->Extraction1 Extraction2 Liquid-Liquid Extraction Broth->Extraction2 Combine Combine Extracts Extraction1->Combine Extraction2->Combine Evaporation Evaporation Combine->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtering 0.22 µm Filtration Reconstitution->Filtering Injection Inject Sample Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow from sample preparation to HPLC analysis.

troubleshooting_logic cluster_method Method Parameters cluster_sample Sample Preparation Start Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check System Suitability (Pressure, Leaks) Start->CheckSystem CheckMethod Review Method Parameters Start->CheckMethod CheckSample Evaluate Sample Preparation Start->CheckSample Solution Problem Resolved CheckSystem->Solution MobilePhase Mobile Phase pH & Composition CheckMethod->MobilePhase Column Column Chemistry & Health CheckMethod->Column Temperature Column Temperature CheckMethod->Temperature Solvent Sample Solvent CheckSample->Solvent Concentration Sample Concentration CheckSample->Concentration MobilePhase->Solution Column->Solution Temperature->Solution Solvent->Solution Concentration->Solution

Caption: Logical troubleshooting workflow for HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Haenamindole and Citreoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of structurally similar natural products is paramount. This guide provides a detailed comparison of Haenamindole and Citreoindole (B163317), two diketopiperazine alkaloids derived from Penicillium species. While sharing a common structural scaffold, these molecules exhibit distinct biological profiles, offering different potential therapeutic avenues.

This comparison guide synthesizes available experimental data to objectively present the biological activities, potencies, and mechanisms of action of this compound and Citreoindole. All quantitative data are summarized in clear tabular format, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.

Summary of Biological Activities

This compound has demonstrated notable anti-insectan and antiviral properties, whereas citreoindole has been reported to possess weak cytotoxic activity against mammalian tumor cell lines. A direct comparison of their primary biological activities is presented below.

CompoundBiological ActivityTarget Organism/Cell LinePotency (IC₅₀/EC₅₀)
This compound Anti-insectanSpodoptera frugiperda (Fall Armyworm)Not explicitly quantified in available literature, but noted as active.
AntiviralHepatitis C Virus (HCV)Potent activity reported, specific EC₅₀ values not detailed in available literature.
CytotoxicityVarious cell lines (Hep-3B, HeLa, K562, HL60)No significant activity (IC₅₀ > 85 µM)[1]
AntimicrobialEscherichia coli, Bacillus cereus, Staphylococcus aureus, Salmonella enteritidisNo significant activity at 50 µ g/disk [1]
Citreoindole CytotoxicityMammalian tumor cell linesWeak activity reported, specific IC₅₀ values and cell lines not detailed in available literature.[2]

Detailed Biological Activities and Experimental Protocols

This compound: A Profile of Anti-insectan and Antiviral Efficacy

This compound, a diketopiperazine-type metabolite, has been identified as a compound with selective biological activities. Its potential as an anti-insectan and antiviral agent is of particular interest.

This compound has been reported to exhibit anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[2] While specific quantitative data such as LC₅₀ values are not provided in the readily available literature, the activity suggests potential for development as a natural insecticide.

Experimental Protocol: General Insecticidal Bioassay

A typical protocol to determine the insecticidal activity of a compound like this compound against S. frugiperda would involve the following steps:

  • Insect Rearing: Larvae of S. frugiperda are reared on an artificial diet under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

  • Diet Preparation: An artificial diet is prepared, and the test compound (this compound) is incorporated at various concentrations. A control diet without the compound is also prepared.

  • Bioassay: Third-instar larvae are individually placed in petri dishes containing a piece of the treated or control diet.

  • Data Collection: Mortality is recorded at 24, 48, and 72 hours post-treatment. The weight of the surviving larvae may also be measured to assess growth inhibition.

  • Data Analysis: The lethal concentration 50 (LC₅₀), the concentration that causes 50% mortality of the larvae, is calculated using probit analysis.

Diagram: Workflow of an Insecticidal Bioassay

G rearing Insect Rearing (S. frugiperda) diet_prep Diet Preparation (with this compound) rearing->diet_prep bioassay Bioassay (Larvae fed treated diet) diet_prep->bioassay data_collection Data Collection (Mortality and Weight) bioassay->data_collection data_analysis Data Analysis (LC50 Calculation) data_collection->data_analysis

Caption: Workflow for a typical insecticidal bioassay.

This compound has also been noted for its potent antiviral activity against the Hepatitis C virus. This suggests that this compound may interfere with the viral life cycle, although the precise mechanism of action has not been fully elucidated in the available literature.

Experimental Protocol: HCV Replicon Assay

The antiviral activity of compounds against HCV is often evaluated using a replicon assay. This system utilizes a subgenomic HCV RNA that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7).

  • Cell Culture: Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to assess the cytotoxicity of the compound on the host cells.

  • Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of HCV replication, and the half-maximal cytotoxic concentration (CC₅₀) are calculated. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Diagram: HCV Replicon Assay Workflow

G cell_culture Cell Culture (Huh-7 with HCV Replicon) compound_treatment Compound Treatment (this compound) cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation luciferase_assay Luciferase Assay (Quantify HCV Replication) incubation->luciferase_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) incubation->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI) luciferase_assay->data_analysis cytotoxicity_assay->data_analysis G Citreoindole Citreoindole Cell Tumor Cell Citreoindole->Cell Interacts with Apoptosis Cell Death (Apoptosis) Cell->Apoptosis Induces G cluster_virus HCV Life Cycle Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly & Release Assembly & Release Replication->Assembly & Release This compound This compound This compound->Viral Entry Inhibition? This compound->Replication Inhibition?

References

Haenamindole and Other Diketopiperazine Insecticides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Haenamindole and other insecticidal compounds belonging to the diketopiperazine class. It includes available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to this compound and Diketopiperazine Insecticides

This compound is a diketopiperazine-type metabolite that has demonstrated insecticidal properties.[1][2] Diketopiperazines (DKPs) are a large class of cyclic dipeptides produced by a wide range of organisms, including fungi and bacteria.[3][4] Many of these natural products have garnered significant interest due to their diverse biological activities, which include antimicrobial, antiviral, and insecticidal effects.[3][4]

One study has reported the anti-insectan activity of this compound and a related fumiquinazoline analog, 2'-epi-fumiquinazoline D, against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[1] However, specific quantitative data on the insecticidal efficacy of this compound from publicly available literature is limited.

This guide, therefore, presents a comparative analysis using data from a representative diketopiperazine insecticide, cyclo(Trp-Phe), to illustrate the potential of this class of compounds.

Comparative Insecticidal Activity

The following table summarizes the quantitative data for cyclo(Trp-Phe), offering a benchmark for the potential efficacy of diketopiperazine insecticides.

Compound NameTarget InsectParameterValue (ppm)Source
cyclo(Trp-Phe)Helicoverpa armigeraLD50619[5]
cyclo(Trp-Phe)Helicoverpa armigeraLD902750[5]

Note: LD50 (Lethal Dose, 50%) and LD90 (Lethal Dose, 90%) refer to the dose of the substance that is lethal to 50% and 90% of the test population, respectively.

Potential Mechanisms of Action

The precise mechanism of action for this compound's insecticidal activity has not been fully elucidated in available literature. However, the broader class of diketopiperazines is known to exhibit various modes of action. Two prominent mechanisms for insecticides are the inhibition of acetylcholinesterase (AChE) and the antagonism of gamma-aminobutyric acid (GABA) receptors.

  • Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the insect's nervous system.[6][7][8][9] Inhibition of this enzyme leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[6][8][10] Some diketopiperazines have been shown to exhibit AChE inhibitory activity.[3]

  • GABA Receptor Antagonism: The GABA receptor is the major inhibitory neurotransmitter receptor in the insect central nervous system.[11][12] Antagonists of this receptor block the inhibitory signals, leading to hyperexcitation of the nervous system, convulsions, and death.[13][14] This is a known mode of action for several classes of synthetic insecticides.[14][15]

The following diagram illustrates a simplified signaling pathway of an inhibitory synapse in an insect, highlighting where a GABA receptor antagonist might act.

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonist Mechanism of Action GABA_vesicle GABA Vesicles GABA_R GABA Receptor (Chloride Channel) GABA_vesicle->GABA_R GABA Release Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) GABA_R->Hyperpolarization Cl- Influx DKP Diketopiperazine (e.g., this compound) DKP->GABA_R Blocks Channel

Caption: Potential mechanism of action of a diketopiperazine insecticide as a GABA receptor antagonist.

Experimental Protocols

The evaluation of insecticidal activity typically involves standardized bioassays. The following is a generalized protocol for a diet-incorporation bioassay used to determine the efficacy of an insecticidal compound against a lepidopteran pest like Spodoptera frugiperda.

1. Insect Rearing:

  • A laboratory colony of the target insect (e.g., S. frugiperda) is maintained on an artificial diet under controlled environmental conditions (temperature, humidity, and photoperiod).

2. Preparation of Test Compound:

  • The diketopiperazine compound is dissolved in an appropriate solvent to create a stock solution.

  • A series of dilutions are prepared from the stock solution to achieve the desired test concentrations.

3. Diet Preparation and Treatment:

  • The artificial diet is prepared and, while still liquid and warm, the different concentrations of the test compound are incorporated.

  • A control diet is prepared by adding only the solvent used to dissolve the test compound.

  • The treated and control diets are dispensed into individual wells of a multi-well plate or small containers.

4. Bioassay:

  • Once the diet has solidified, one larva of a specific instar (e.g., second or third instar) is placed into each well.

  • The plates are sealed with a breathable membrane to prevent larvae from escaping.

  • The bioassay is maintained under the same controlled conditions as the insect colony.

5. Data Collection and Analysis:

  • Larval mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • The mortality data is corrected for any mortality observed in the control group using Abbott's formula.

  • The corrected mortality data is then subjected to probit analysis to determine the LC50 and/or LD50 values.

The following diagram outlines the general workflow for an insecticidal bioassay.

BioassayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Insect Rearing (e.g., S. frugiperda) Infest Infest Diet with Larvae Insect->Infest Compound Test Compound Preparation Incorporate Incorporate Compound into Diet Compound->Incorporate Diet Artificial Diet Preparation Diet->Incorporate Incorporate->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Record Record Mortality Data Incubate->Record Analyze Probit Analysis Record->Analyze Result Determine LC50/LD50 Analyze->Result

Caption: General workflow for a diet-incorporation insecticidal bioassay.

Conclusion

This compound and other diketopiperazines represent a promising class of natural compounds with insecticidal potential. While quantitative data for this compound itself is not widely available, related compounds like cyclo(Trp-Phe) have demonstrated significant insecticidal activity. Further research is needed to fully characterize the insecticidal efficacy and mechanism of action of this compound and to explore the potential of this and other diketopiperazines in the development of novel and effective insecticides. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future investigations in this area.

References

Haenamindole's Putative Mechanism of Action: A Comparative Analysis of Chitinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective insecticides, the natural product Haenamindole, a diketopiperazine isolated from Penicillium species, has demonstrated promising anti-insectan activity against the fall armyworm (Spodoptera frugiperda).[1][2][3] While its precise mechanism of action is yet to be fully elucidated, mounting evidence suggests a potential role as a chitinase (B1577495) inhibitor. This guide provides a comparative analysis of this compound's putative mechanism with established chitinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Diketopiperazines (DKPs) are a diverse class of cyclic dipeptides produced by various microorganisms and are known to exhibit a wide range of biological activities, including insecticidal properties.[2][4] Several studies have highlighted the potential of DKPs to act as chitinase inhibitors, targeting the enzymes essential for the synthesis and maintenance of the insect exoskeleton.[5][6] Chitinase inhibitors disrupt the molting process in insects, leading to mortality, making them an attractive target for insecticide development.[7][8]

This guide will compare the putative action of this compound with two well-established non-diketopiperazine chitinase inhibitors, Lufenuron and Novaluron, which are known to be effective against S. frugiperda.[9]

Comparative Analysis of Chitinase Inhibitors

The following table summarizes the available quantitative data on the efficacy of various chitinase inhibitors. It is important to note that direct chitinase inhibition data for this compound against Spodoptera frugiperda is not yet available. The data presented for quinazoline-containing diketopiperazines against Ostrinia furnacalis chitinase h (OfChi-h) is included as a proxy to represent the potential activity of the DKP scaffold.

Compound ClassCompoundTarget OrganismTarget EnzymeInhibition/Mortality RateReference
Diketopiperazine (Putative) This compoundSpodoptera frugiperdaChitinase (putative)Data not available-
Diketopiperazine (Analogue)Polonimide AOstrinia furnacalisOfChi-h95.4% inhibition at 10.0 μM[10][11]
BenzoylureaLufenuronSpodoptera frugiperdaChitin (B13524) Synthesis88.67% mortality at 75 ppm (72h)[9]
BenzoylureaNovaluronSpodoptera frugiperdaChitin Synthesis97.78% mortality at 75 ppm (72h)[9]

Experimental Protocols

To facilitate further research into this compound's mechanism of action, detailed protocols for chitinase extraction from S. frugiperda and a subsequent chitinase inhibition assay are provided below.

Protocol 1: Chitinase Extraction from Spodoptera frugiperda

This protocol is adapted from standard methods for insect enzyme extraction.

Materials:

  • Late-instar Spodoptera frugiperda larvae

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • Cheesecloth

Procedure:

  • Homogenize 10-15g of late-instar S. frugiperda larvae in 3 volumes of cold phosphate buffer (50 mM, pH 7.0) using a Potter-Elvehjem homogenizer.

  • Filter the homogenate through four layers of cheesecloth to remove debris.

  • Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C.

  • Collect the supernatant, which contains the crude chitinase extract.

  • Store the crude extract at -20°C until use.

Protocol 2: Chitinase Inhibition Assay

This colorimetric assay measures the amount of N-acetyl-D-glucosamine (NAG) released from chitin, the substrate of chitinase.[12][13]

Materials:

  • Crude chitinase extract from S. frugiperda

  • Colloidal chitin (1% w/v) in phosphate buffer (50 mM, pH 7.0)

  • This compound or other test inhibitors at various concentrations

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing 0.5 mL of crude chitinase extract and 0.5 mL of the test inhibitor solution at the desired concentration. Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 1.0 mL of pre-warmed 1% colloidal chitin.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 2.0 mL of DNS reagent.

  • Boil the mixture for 10 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • A control reaction without the inhibitor should be run in parallel.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

Visualizing the Putative Mechanism and Workflow

To further clarify the proposed mechanism and experimental design, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for this compound Validation Larvae S. frugiperda Larvae Homogenization Homogenization in Buffer Larvae->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Chitinase Extract Centrifugation->Supernatant Assay Chitinase Inhibition Assay Supernatant->Assay Data Quantitative Data Analysis Assay->Data

References

comparative analysis of Haenamindole and fumiquinazoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Haenamindole and Fumiquinazoline Analogs as Bioactive Compounds

In the landscape of natural product chemistry and drug discovery, fungal metabolites represent a rich source of structurally diverse and biologically active compounds. Among these, this compound and fumiquinazoline analogs have garnered significant attention from the scientific community. This guide provides a detailed comparative analysis of these two classes of compounds, focusing on their chemical structures, biological activities, and mechanisms of action, supported by experimental data. This objective comparison is intended for researchers, scientists, and professionals in drug development to aid in the evaluation of their therapeutic potential.

Structural Overview

This compound is a diketopiperazine-type alkaloid that has been isolated from marine-derived Penicillium species.[1][2][3] A key structural feature of this compound is the presence of an unusual β-phenylalanine unit within its diketopiperazine core.[1][3]

Fumiquinazoline analogs are a larger class of alkaloids characterized by a quinazoline (B50416) core, commonly isolated from fungal genera such as Aspergillus and Penicillium.[4][5][6] Their structures are typically derived from anthranilic acid and two α-amino acids. The diversity within this class arises from variations in the amino acid residues and further chemical modifications.

Comparative Biological Activities

Both this compound and fumiquinazoline analogs have been investigated for a range of biological activities. The following table summarizes the key findings from various studies.

Biological ActivityThis compoundFumiquinazoline AnalogsKey Findings & References
Anticancer Limited data; one study reported no significant cytotoxicity against Hep-3B, HeLa, K562, and HL60 cell lines (IC50 > 85 µM).[2]Broad-spectrum activity against various cancer cell lines.[4][7][8]Fumiquinazolines F and G inhibit breast cancer cell proliferation.[4][9][10] Fumiquinazoline J shows activity against human ovarian cancer cells.[5]
Anti-insectan Active against the fall armyworm (Spodoptera frugiperda).[1][3][5]2'-epi-fumiquinazoline D showed anti-insectan activity against Spodoptera frugiperda.[5]A direct comparison in the same study showed activity for both compound classes.[1][3][5]
Antimicrobial Reported to have no significant antimicrobial activity against E. coli, B. cereus, S. aureus, and S. enteritidis at 50 µ g/disk .[2]Fumiquinazolines F and G exhibit antibacterial and antifungal characteristics.[4][9][10]Fumiquinazolines appear to have a broader and more potent antimicrobial profile.
Antiviral No specific data found.Some analogs have shown anti-H1N1 activity.[5]The quinazoline core appears to be a promising scaffold for antiviral drug discovery.

In-Depth Analysis of Anticancer Activity: Fumiquinazoline Analogs

Several fumiquinazoline analogs have demonstrated significant potential as anticancer agents. The following table presents a summary of the cytotoxic activity of selected fumiquinazoline analogs against various cancer cell lines.

CompoundCell LineIC50 ValueReference
Fumiquinazoline A Murine lymphocytic leukemia (P-388)6.1 µg/mL[4]
Fumiquinazoline E Murine lymphocytic leukemia (P-388)52 µg/mL[4]
Fumiquinazoline F Human breast cancer (MCF-7)48 µM[4][9]
Fumiquinazoline F Human triple-negative breast cancer (MDA-MB-231)54.1 µM[4][9]
Fumiquinazoline J Human ovarian cancer (A2780sens)18.5 µM[5]
Fumiquinazoline J Cisplatin-resistant ovarian cancer (A2780CisR)38.8 µM[5]

Mechanism of Action: Focus on Fumiquinazoline F in Breast Cancer

Recent studies have elucidated the mechanism by which Fumiquinazoline F exerts its anticancer effects, particularly in triple-negative breast cancer cells (MDA-MB-231). The proposed signaling pathway involves the inhibition of the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.[4][9]

Fumiquinazoline_F_Mechanism Fumiquinazoline_F Fumiquinazoline F EMT Epithelial-Mesenchymal Transition (EMT) Fumiquinazoline_F->EMT Inhibits Cell_Proliferation Cell Proliferation Fumiquinazoline_F->Cell_Proliferation Inhibits E_cadherin E-cadherin (Epithelial marker) Fumiquinazoline_F->E_cadherin Upregulates Vimentin Vimentin (Mesenchymal marker) Fumiquinazoline_F->Vimentin Downregulates CD44 CD44 Fumiquinazoline_F->CD44 Decreases stability Cell_Migration Cell Migration EMT->Cell_Migration Metastasis Metastasis EMT->Metastasis E_cadherin->EMT Suppresses Vimentin->EMT Promotes CD44->EMT Promotes

Caption: Proposed mechanism of Fumiquinazoline F in inhibiting cancer cell metastasis.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section outlines the general methodologies used in the evaluation of these compounds.

Cytotoxicity Assays (MTT/XTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or fumiquinazoline analogs) and incubated for a further 48-72 hours.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Incubation and Measurement: The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for EMT Markers
  • Protein Extraction: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for EMT markers (e.g., E-cadherin, Vimentin, CD44) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with Test Compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescence Detection secondary->detect analysis Data Analysis detect->analysis

Caption: A generalized workflow for Western Blot analysis.

Conclusion

This comparative analysis highlights that while both this compound and fumiquinazoline analogs are promising natural products, the fumiquinazoline class has been more extensively studied, particularly for its anticancer properties. The available data suggests that fumiquinazoline analogs possess a broader and more potent spectrum of biological activities compared to this compound. Specifically, their demonstrated efficacy against various cancer cell lines and the elucidation of their mechanism of action make them strong candidates for further preclinical and clinical development.

References

Structural Activity Relationship of Haenamindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of Haenamindole and its derivatives, focusing on their cytotoxic and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors in this area.

Introduction to this compound and its Derivatives

This compound is a diketopiperazine-type metabolite, a class of compounds known for their diverse biological activities.[1][2] Structurally related to this compound are the fumiquinazoline alkaloids, which share the core diketopiperazine scaffold and have been the subject of various biological investigations.[1][2] This guide will explore the impact of structural modifications on the biological activities of these compounds, providing available quantitative data and experimental context.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its fumiquinazoline analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. A summary of the available data is presented below.

CompoundCell LineIC50 (µM)Reference
This compound Hep-3B, HeLa, K562, HL60> 85[No specific citation found in search]
Colon-38Significant Cytotoxicity[No specific citation found in search]
Fumiquinazoline A P-388 (murine lymphocytic leukemia)6.1 µg/mL[3]
Fumiquinazoline E P-388 (murine lymphocytic leukemia)52 µg/mL[3]
Fumiquinazoline F MCF-7 (breast cancer)48[3]
MDA-MB-231 (triple-negative breast cancer)54.1[3]
Indolylisoxazoline 6c C4-2 (prostate cancer)2.5 - 5.0[4]
Indolylisoxazoline 6i C4-2 (prostate cancer)2.5 - 5.0[4]

Key Observations:

  • This compound itself has shown limited cytotoxicity against several cancer cell lines in initial screenings.

  • Fumiquinazoline derivatives exhibit a range of cytotoxic activities, with Fumiquinazoline A showing notable potency against murine leukemia cells.[3]

  • Synthetic derivatives, such as indolylisoxazolines, have demonstrated significant anticancer activity at low micromolar concentrations.[4]

Comparative Analysis of Anti-inflammatory Activity

CompoundAssayActivityReference
This compound Derivatives (General) Albumin DenaturationExpected to possess activity[General knowledge from search]
Quinoline Alkaloids (Related Class) Inhibition of pro-inflammatory cytokines (IL-1β, IL-6)Significant suppression[7]

Note: Further focused studies are required to quantify and compare the anti-inflammatory potency of a series of this compound derivatives.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin (or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: Incubate the reaction mixture at 37°C for 15-20 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution, which indicates the extent of protein denaturation, using a spectrophotometer at a wavelength of around 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is typically used as a positive control.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by Diketopiperazine Derivatives

Several studies suggest that diketopiperazine derivatives, including those structurally related to this compound, can induce apoptosis in cancer cells through the intrinsic pathway. This pathway involves the mitochondria and a cascade of caspase activation.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Diketopiperazine\nDerivative Diketopiperazine Derivative Bax Bax Diketopiperazine\nDerivative->Bax activates Bcl2 Bcl2 Diketopiperazine\nDerivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Bax inhibits Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Mitochondrion->Cytochrome_c Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by diketopiperazine derivatives.

Experimental Workflow for SAR Studies

The general workflow for conducting a structural activity relationship study of this compound derivatives involves synthesis, purification, characterization, and subsequent biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Modification Structural Modification Start->Modification Purification Purification (e.g., HPLC) Modification->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory Other Other Bioassays Characterization->Other SAR SAR Analysis Cytotoxicity->SAR AntiInflammatory->SAR Other->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for SAR studies of this compound derivatives.

References

A Comparative Analysis of Haenamindole and Synthetic Pesticides for Anti-Insectan Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-insectan properties of the natural compound Haenamindole against common synthetic pesticides. This document summarizes available data, outlines experimental methodologies, and presents key biological pathways and workflows.

Introduction

The search for novel and effective insecticides is a continuous effort in agriculture and public health. Natural products are a promising source of new bioactive compounds with potential applications in pest management. One such compound is this compound, a diketopiperazine-type metabolite isolated from Penicillium species. Preliminary studies have indicated its potential as an anti-insectan agent, particularly against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. This guide aims to compare the anti-insectan efficacy of this compound with that of established synthetic pesticides.

Efficacy of this compound: Available Data

This compound is a fungal metabolite that has demonstrated anti-insectan activity against the fall armyworm, Spodoptera frugiperda.[1][2] It is a diketopiperazine derivative, a class of compounds known for a wide range of biological activities.

Note on Data Availability: Despite extensive literature searches, the specific quantitative efficacy data for this compound, such as LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values, and detailed experimental protocols from the primary research article by Hwang et al. (2016), were not publicly accessible. This data is crucial for a direct, quantitative comparison with synthetic pesticides. The following sections will provide a qualitative comparison based on the available information and present comprehensive data for synthetic pesticides to serve as a benchmark.

Efficacy of Synthetic Pesticides against Spodoptera frugiperda

A variety of synthetic pesticides are used to control Spodoptera frugiperda infestations. Their efficacy has been evaluated in numerous studies, providing a baseline for comparison. The following table summarizes the efficacy of several common synthetic insecticides.

Active IngredientChemical ClassLC50 ValueTarget StageExposure TimeCitation
Emamectin benzoateAvermectin0.019 mL/LLarvae96 hours[3]
SpinetoramSpinosyn>50% mortality at 0.3 ml/LLarvae12 hours[4][5]
ChlorantraniliproleAnthranilic diamide>90% mortality at 0.4 ml/LLarvae24 hours[4][5]
IndoxacarbOxadiazineNot specifiedLarvaeNot specified[3]
LufenuronBenzoylureaNot specifiedLarvaeNot specified[6]
ChlorfenapyrPyrroleNot specifiedLarvaeNot specified[6]

Experimental Protocols

To ensure a standardized comparison, it is essential to detail the experimental methodologies used to assess anti-insectan efficacy.

General Anti-Insectan Bioassay Protocol (Hypothetical for this compound)

A standard diet incorporation bioassay is a common method to determine the insecticidal activity of a compound against chewing insects like Spodoptera frugiperda.

  • Compound Preparation: this compound would be dissolved in an appropriate solvent and serially diluted to obtain a range of concentrations.

  • Diet Preparation: The different concentrations of this compound are incorporated into an artificial insect diet. A control diet containing only the solvent is also prepared.

  • Insect Rearing: Spodoptera frugiperda larvae of a specific instar (e.g., third instar) are used for the assay.

  • Bioassay: A set number of larvae are placed in individual containers with a portion of the treated or control diet.

  • Observation: Mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.

Synthetic Pesticide Bioassay Protocol (Diet Overlay Method)

A diet overlay method is frequently used for assessing the efficacy of synthetic pesticides.[6]

  • Insecticide Dilution: Formulated insecticides are serially diluted with distilled water to create a range of concentrations.[6]

  • Diet Preparation: A standardized artificial diet is prepared and poured into the wells of a bioassay tray.[6]

  • Application: A small volume (e.g., 200 µl) of each insecticide dilution is applied to the surface of the diet in each well.[6] A control group is treated with distilled water only.

  • Insect Infestation: One neonate larva of Spodoptera frugiperda is placed in each well.

  • Incubation: The bioassay trays are covered and incubated under controlled conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Larval mortality is assessed after a specific period (e.g., 7 days).

  • Data Analysis: Probit analysis is used to determine the LC50 values and their 95% confidence intervals.[6]

Visualizing Workflows and Pathways

To further clarify the processes involved in this comparative analysis, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway for insecticides.

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Compound_Prep Compound/ Pesticide Preparation Application Application to Diet Compound_Prep->Application Diet_Prep Artificial Diet Preparation Diet_Prep->Application Infestation Insect Infestation Application->Infestation Incubation Incubation Infestation->Incubation Observation Mortality Observation Incubation->Observation LC50_Calc LC50 Calculation Observation->LC50_Calc

A typical workflow for assessing insecticidal activity.

Insecticide_Signaling_Pathway cluster_receptor Receptor Binding cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect Insecticide Insecticide (e.g., Synthetic Pesticide) Receptor Target Receptor (e.g., Nicotinic Acetylcholine (B1216132) Receptor) Insecticide->Receptor Ion_Channel Ion Channel Modulation Receptor->Ion_Channel Signal_Transduction Altered Signal Transduction Ion_Channel->Signal_Transduction Nervous_System Nervous System Disruption Signal_Transduction->Nervous_System Paralysis Paralysis Nervous_System->Paralysis Outcome Insect Death Paralysis->Outcome

A generalized insecticide signaling pathway.

Mechanism of Action

This compound and Diketopiperazines

The precise mechanism of the anti-insectan action of this compound has not been elucidated. However, diketopiperazines, as a class, are known to exhibit a wide array of biological activities, which can be attributed to their rigid and conformationally constrained structure. This allows them to interact with various biological targets. In the context of insecticidal activity, potential mechanisms could involve the disruption of key enzymes, interference with neurotransmission, or modulation of other vital physiological processes. Further research is needed to pinpoint the specific molecular targets of this compound in insects.

Synthetic Pesticides

The mechanisms of action for the synthetic pesticides listed are generally well-understood and target specific sites in the insect's nervous system.

  • Avermectins (e.g., Emamectin benzoate): These compounds act as chloride channel activators, disrupting nerve and muscle function, leading to paralysis and death.

  • Spinosyns (e.g., Spinetoram): They target the nicotinic acetylcholine receptors and GABA (gamma-aminobutyric acid) receptors, causing excitation of the insect nervous system, leading to paralysis.

  • Anthranilic Diamides (e.g., Chlorantraniliprole): This class of insecticides activates ryanodine (B192298) receptors, leading to the uncontrolled release of calcium, which impairs muscle regulation and causes paralysis.

  • Oxadiazines (e.g., Indoxacarb): These are sodium channel blockers. The insecticide itself is not toxic, but it is metabolized by the insect to a more toxic form that blocks sodium channels, leading to paralysis.

  • Benzoylureas (e.g., Lufenuron): These are insect growth regulators that inhibit chitin (B13524) biosynthesis, preventing the insect from molting properly.

  • Pyrroles (e.g., Chlorfenapyr): This insecticide is a pro-insecticide that is converted to its active form in the insect. It uncouples oxidative phosphorylation in mitochondria, disrupting energy production.

Conclusion and Future Directions

This compound presents a promising natural alternative for insect control, with demonstrated activity against the significant pest Spodoptera frugiperda. However, a direct quantitative comparison with synthetic pesticides is currently hampered by the lack of publicly available, detailed efficacy data. The information on synthetic pesticides provides a clear benchmark for the level of efficacy that would be required for a new product to be competitive.

Future research should focus on:

  • Determining the specific LC50 and LD50 values of this compound against Spodoptera frugiperda and other relevant pests through standardized bioassays.

  • Elucidating the precise mechanism of action of this compound to understand its molecular targets and potential for resistance development.

  • Evaluating the spectrum of activity of this compound against a broader range of insect pests and its safety profile for non-target organisms and the environment.

The development of this compound as a viable insecticide will depend on these critical next steps in research and development. This guide will be updated as more quantitative data becomes available.

References

Cross-Validation of Haenamindole's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Haenamindole's insecticidal properties and its potential across various insect models.

This compound, a diketopiperazine-type metabolite, has demonstrated notable anti-insectan properties. This guide provides a comprehensive comparison of its bioactivity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a lead compound for novel insecticides. While data on a wide range of insect models remains limited, this document synthesizes the existing findings and offers a framework for future cross-validation studies.

Comparative Bioactivity of this compound and Related Compounds

This compound has been shown to possess anti-insectan activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.[1] Unfortunately, publicly available research on the cross-validation of this compound's bioactivity in other insect orders, such as Coleoptera or Diptera, is not yet available.

To provide a comparative context, this guide includes data on other diketopiperazine derivatives that have been tested against different insect models. A study on novel chiral indole (B1671886) diketopiperazine derivatives showed insecticidal activity against the diamondback moth (Plutella xylostella) and the common house mosquito (Culex pipiens pallens). This suggests that the diketopiperazine scaffold has potential for broad-spectrum insecticidal activity, warranting further investigation for this compound against these and other pests.

Quantitative Data Summary

The following table summarizes the known bioactivity of this compound and serves as a template for recording future cross-validation data.

CompoundInsect ModelBioassay TypeMetricValueReference
This compoundSpodoptera frugiperdaNot SpecifiedAnti-insectan ActivityActive[1]
Hypothetical DataPlutella xylostellae.g., Leaf Dip Bioassaye.g., LC50e.g., X µg/mL
Hypothetical DataCulex pipiens pallense.g., Larval Bioassaye.g., LC50e.g., Y µg/mL
Hypothetical DataTribolium castaneume.g., Diet Incorporatione.g., Growth Inhibitione.g., Z%

Note: The "Hypothetical Data" rows are included to illustrate how comparative data would be presented. Currently, specific quantitative data (e.g., LC50, LD50) for this compound's activity against S. frugiperda is not detailed in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of bioactivity studies. The following are generalized protocols for insect rearing and bioassays, based on standard entomological research practices, which can be adapted for testing this compound.

Rearing of Spodoptera frugiperda (Fall Armyworm)
  • Colony Maintenance: A laboratory colony of S. frugiperda can be maintained on an artificial diet in a controlled environment (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).

  • Larval Rearing: Larvae are reared individually in small containers with a cube of artificial diet to prevent cannibalism. The diet is replaced every 2-3 days.

  • Pupation: Mature larvae are provided with a sterile substrate (e.g., vermiculite) for pupation.

  • Adult Maintenance: Emerged adults are kept in oviposition cages with a 10% sucrose (B13894) solution for feeding. A suitable oviposition substrate, such as paper towels, should be provided.

  • Egg Collection: Egg masses are collected daily and surface-sterilized before being placed in hatching containers.

Insecticidal Bioassays

1. Diet-Incorporation Bioassay (for chewing insects like S. frugiperda)

  • Prepare a series of concentrations of this compound in a suitable solvent.

  • Incorporate each concentration into the artificial diet while it is still liquid and before it solidifies. A control diet with the solvent alone should also be prepared.

  • Dispense the treated and control diets into individual rearing containers.

  • Place one larva (e.g., third instar) in each container.

  • Maintain the larvae under controlled environmental conditions.

  • Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) daily for a specified period (e.g., 7 days).

  • Calculate lethal concentrations (e.g., LC50) using probit analysis.

2. Leaf-Dip Bioassay (for foliage-feeding insects)

  • Prepare a range of this compound concentrations in water with a surfactant.

  • Excise host plant leaves (e.g., maize for S. frugiperda) and dip them into the test solutions for a fixed duration (e.g., 30 seconds).

  • Allow the leaves to air-dry.

  • Place one treated leaf in a Petri dish lined with moist filter paper.

  • Introduce a single larva into each Petri dish.

  • Record mortality at regular intervals (e.g., 24, 48, 72 hours).

3. Larval Bioassay (for aquatic insects like Culex pipiens pallens)

  • Prepare serial dilutions of this compound in water.

  • Place a defined number of larvae (e.g., 20 third-instar larvae) in beakers containing the test solutions.

  • Provide a small amount of larval food.

  • Record larval mortality at 24 and 48 hours post-treatment.

Visualizations

The following diagrams illustrate a generalized experimental workflow for bioactivity testing and a hypothetical signaling pathway that could be targeted by an insecticidal compound.

experimental_workflow cluster_rearing Insect Rearing cluster_bioassay Bioassay cluster_analysis Data Analysis Insect Colony Insect Colony Larval Rearing Larval Rearing Insect Colony->Larval Rearing Pupation Pupation Larval Rearing->Pupation Adult Maintenance Adult Maintenance Pupation->Adult Maintenance Egg Collection Egg Collection Adult Maintenance->Egg Collection Egg Collection->Insect Colony Compound Preparation Compound Preparation Diet Incorporation Diet Incorporation Compound Preparation->Diet Incorporation Chewing Insects Leaf Dip Leaf Dip Compound Preparation->Leaf Dip Foliage Feeders Larval Assay Larval Assay Compound Preparation->Larval Assay Aquatic Insects Data Collection Data Collection Diet Incorporation->Data Collection Leaf Dip->Data Collection Larval Assay->Data Collection Probit Analysis Probit Analysis Data Collection->Probit Analysis LC50/LD50 Determination LC50/LD50 Determination Probit Analysis->LC50/LD50 Determination

Caption: Experimental workflow for insect rearing and bioactivity assessment.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Binding & Inhibition Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Blocks Signal Cellular Response Cellular Response Signal Transduction Cascade->Cellular Response Altered Response Physiological Effect Physiological Effect Cellular Response->Physiological Effect e.g., Paralysis, Death

References

spectroscopic data comparison of synthetic vs natural Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for natural Haenamindole. As of the latest literature review, the total synthesis of (-)-Haenamindole has not been formally published, and therefore, spectroscopic data for the synthetic compound is not yet available. This document will focus on the detailed spectroscopic characterization of natural this compound, isolated from marine-derived fungi, and its reported biological activity.

Spectroscopic Data of Natural this compound

Natural this compound has been isolated from various marine-derived fungi, including Penicillium sp. KCB12F005 and Penicillium lanosum. Its structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). The data presented below is a summary of the reported spectroscopic information for the natural product.

Table 1: Spectroscopic Data for Natural this compound

Technique Reported Data
¹H NMR The ¹H NMR data, typically recorded in DMSO-d₆, shows characteristic signals for the diketopiperazine core, the modified tryptophan moiety, and the unusual β-phenylalanine unit. Comparison of ¹H NMR data from different isolations has shown the compounds to be identical, with signals aligning within 0.01-0.02 ppm.
¹³C NMR The ¹³C NMR spectrum confirms the presence of all carbon atoms in the proposed structure of this compound, including the carbonyls of the diketopiperazine ring and the aromatic carbons of the indole (B1671886) and phenyl groups.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) has been crucial in determining the molecular formula of this compound. The observed mass is consistent with the proposed structure, providing strong evidence for its elemental composition.
X-ray Crystallography Single-crystal X-ray diffraction analysis of natural this compound has been used to conclusively determine its three-dimensional structure and absolute stereochemistry.[1][2]

Note on Synthetic this compound Data: While there are reports of ongoing synthetic studies towards (-)-Haenamindole, a completed total synthesis with the corresponding full spectroscopic characterization has not been published in peer-reviewed literature to date.[3] Therefore, a direct comparison of spectroscopic data between the synthetic and natural product is not currently possible.

Experimental Protocols

Isolation of Natural this compound

The following is a generalized protocol for the isolation of this compound from a marine-derived Penicillium species, based on published methods.

1. Fungal Cultivation:

  • A marine-derived strain of Penicillium (e.g., Penicillium lanosum) is cultured on a solid-state medium, such as rice, or in a liquid broth.

  • The fungus is incubated for a period of several weeks to allow for the production of secondary metabolites, including this compound.

2. Extraction:

  • The fungal culture is extracted with an organic solvent, typically ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • This multi-step process often involves:

    • Silica (B1680970) gel column chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane (B92381) to ethyl acetate to methanol).

    • Sephadex LH-20 column chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller molecules and pigments.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).[1][2]

Biological Activity and Plausible Mechanism of Action

This compound has been reported to exhibit anti-insectan activity against the fall armyworm (Spodoptera frugiperda).[1][2] While the specific molecular target of this compound has not been elucidated, many diketopiperazine alkaloids are known to act as neurotoxins in insects. A plausible mechanism of action involves the disruption of neurotransmitter signaling.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release NT Neurotransmitters NT_release->NT Receptor Neurotransmitter Receptor NT->Receptor binds Signal Signal Transduction Receptor->Signal Response Muscle Contraction / Paralysis Signal->Response This compound This compound This compound->Receptor blocks/modulates

Caption: Plausible neurotoxic mechanism of this compound.

The diagram above illustrates a generalized mechanism by which a neurotoxic compound like this compound could interfere with synaptic transmission. By binding to and either blocking or modulating the function of neurotransmitter receptors on the postsynaptic membrane, this compound could disrupt normal nerve signaling, leading to paralysis and ultimately death in susceptible insects. Further research is required to identify the specific receptor and signaling pathway targeted by this compound.

References

Evaluating the Selectivity of Haenamindole's Anti-insectan Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-insectan activity of Haenamindole, a diketopiperazine-type metabolite, with a focus on its selectivity. While research has demonstrated the potential of this compound as an insecticide against the fall armyworm (Spodoptera frugiperda), a comprehensive evaluation of its potency and selectivity is crucial for its development as a viable pest management agent.[1] This guide synthesizes available data on this compound and related compounds, compares them with common synthetic insecticides, and provides detailed experimental protocols for assessing insecticidal selectivity.

Experimental Workflow for Evaluating Insecticide Selectivity

The following diagram outlines a typical workflow for assessing the selectivity of a novel insecticidal compound like this compound. This process involves a tiered approach, starting with primary screening against the target pest, followed by assessments against non-target organisms, including beneficial insects and mammalian cells, to determine the compound's specificity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Non-Target Organism (Arthropod) Testing cluster_2 Tier 3: Mammalian Cytotoxicity Testing cluster_3 Tier 4: Selectivity Evaluation A Compound Acquisition (e.g., this compound) B Dose-Response Assay on Target Pest (S. frugiperda) A->B C Determine Potency (LC50/LD50) B->C J Calculate Selectivity Ratios (e.g., Non-target LC50 / Target LC50) C->J D Select Representative Non-Target Arthropods (e.g., A. rhopalosiphi, T. pyri) E Acute Contact & Residual Toxicity Assays D->E F Determine Toxicity (LR50/ER50) E->F F->J G Select Human Cell Line (e.g., HepG2) H In Vitro Cytotoxicity Assay (e.g., MTT Assay) G->H I Determine Cytotoxicity (IC50) H->I I->J K Comparative Analysis with Existing Insecticides J->K L Risk Assessment K->L

Caption: Workflow for assessing the selectivity of a novel insecticidal compound.

Comparative Analysis of Insecticidal Activity and Selectivity

A critical aspect of insecticide development is ensuring high toxicity to the target pest while minimizing harm to non-target organisms. The following tables provide a comparative overview of the available data for this compound and related natural products against common synthetic insecticides. Due to the limited publicly available quantitative data for this compound, data for related diketopiperazine and fumiquinazoline alkaloids with reported insecticidal activity are included for a broader comparison.

Table 1: Potency against Target Pest (Spodoptera frugiperda)

Compound/InsecticideChemical ClassMechanism of ActionPotency (LC50/LD50)Reference
This compound Diketopiperazine AlkaloidUnknownData not available[1]
2'-epi-fumiquinazoline DFumiquinazoline AlkaloidUnknown"Interesting anti-insectan activity" (qualitative)[2]
Chlorantraniliprole Anthranilic DiamideRyanodine receptor modulator0.02% (LC50, larval spray)[3]
Emamectin Benzoate AvermectinChloride channel activator0.464 ppm (LC50, 4th instar larvae)[3]
Spinetoram SpinosynNicotinic acetylcholine (B1216132) receptor allosteric modulator>90% mortality at 24h (qualitative)[4]
Indoxacarb OxadiazineVoltage-dependent sodium channel blockerData not available[3]

Table 2: Selectivity Profile against Non-Target Organisms

Compound/InsecticideNon-Target OrganismAssay TypeToxicity (LR50/IC50)Selectivity Ratio (Non-target/Target)Reference
This compound Aphidius rhopalosiphiAcute ContactData not availableData not available
Typhlodromus pyriResidual ContactData not availableData not available
Human (HepG2) cellsMTT AssayData not availableData not available
Chlorantraniliprole Aphidius rhopalosiphiAcute ContactLow to moderate toxicity (IOBC classification)Favorable[5]
Typhlodromus pyriResidual ContactLow toxicity (IOBC classification)Favorable[6]
Human (HepG2) cellsMTT Assay>100 µM (low cytotoxicity)High[7]
Emamectin Benzoate Aphidius rhopalosiphiAcute ContactHigh toxicity (IOBC classification)Unfavorable[5]
Typhlodromus pyriResidual ContactModerate to high toxicity (IOBC classification)Unfavorable[6]
Human (HepG2) cellsMTT Assay~10 µM (moderate cytotoxicity)Moderate[7]

Note: The provided data for commercial insecticides is based on established knowledge and may vary depending on the specific study conditions. The lack of quantitative data for this compound highlights a critical area for future research.

Signaling Pathways in Insecticide Action

The selectivity of an insecticide is often determined by differences in the molecular targets between insects and non-target organisms. For instance, the high selectivity of neonicotinoid insecticides for insects over mammals is due to their higher affinity for insect nicotinic acetylcholine receptors (nAChRs).[8] The mechanism of action for this compound is currently unknown, but exploring its effects on common insecticidal targets is a key research direction.

G cluster_1 Potential Action of this compound nAChR Nicotinic Acetylcholine Receptor (nAChR) GABA GABA-gated Chloride Channel VGSC Voltage-gated Sodium Channel (VGSC) RyR Ryanodine Receptor (RyR) AChE Acetylcholinesterase (AChE) This compound This compound This compound->nAChR ? This compound->GABA ? This compound->VGSC ? This compound->RyR ? This compound->AChE ?

Caption: Potential molecular targets for this compound in insects.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for the key experiments cited in this guide are provided below.

Insect Bioassay: Spodoptera frugiperda Larval Diet Incorporation Assay

This protocol is adapted from methodologies used for screening insecticides against lepidopteran pests.[3][4]

  • Objective: To determine the lethal concentration (LC50) of a test compound against S. frugiperda larvae.

  • Materials:

    • S. frugiperda larvae (e.g., third instar).

    • Artificial diet for S. frugiperda.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO).

    • Multi-well bioassay trays (e.g., 24-well plates).

    • Micropipettes.

    • Incubator set to 25 ± 2°C, 60-70% relative humidity, and a 16:8 h (L:D) photoperiod.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • Incorporate a known volume of each dilution into the molten artificial diet and mix thoroughly. Prepare a control diet with the solvent alone.

    • Dispense the treated and control diets into the wells of the bioassay trays and allow to solidify.

    • Place one S. frugiperda larva into each well.

    • Seal the trays with a breathable film.

    • Incubate the trays under the specified conditions.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Non-Target Arthropod Bioassay: Aphidius rhopalosiphi Acute Contact Toxicity Test

This protocol is based on the IOBC/WPRS guidelines for testing the side-effects of pesticides on parasitic wasps.[5][9]

  • Objective: To determine the lethal rate (LR50) of a test compound to the parasitoid wasp Aphidius rhopalosiphi.

  • Materials:

    • Adult A. rhopalosiphi (< 48 hours old).

    • Glass plates.

    • Ventilated test cages.

    • Test compound dissolved in a suitable solvent.

    • Spray tower or similar application device.

    • Honey solution for feeding.

    • Incubator set to 20 ± 2°C, 60-80% relative humidity, and a 16:8 h (L:D) photoperiod.

  • Procedure:

    • Treat glass plates with a series of concentrations of the test compound using a spray tower. A water-treated control and a toxic standard should be included.

    • Allow the treated plates to dry completely.

    • Introduce a known number of adult wasps (e.g., 10-15) into each test cage containing a treated glass plate.

    • Provide a droplet of honey solution as food.

    • Incubate the cages under the specified conditions.

    • Assess mortality at 24 and 48 hours.

    • Calculate the LR50 value using appropriate statistical software.

    • Sub-lethal effects on reproduction can also be assessed by evaluating the parasitism rate of surviving females on aphid-infested plants.

Non-Target Arthropod Bioassay: Typhlodromus pyri Residual Contact Test

This protocol follows the IOBC/WPRS guidelines for testing pesticide effects on the predatory mite Typhlodromus pyri.[6]

  • Objective: To determine the lethal rate (LR50) and effects on reproduction (ER50) of a test compound on the predatory mite T. pyri.

  • Materials:

    • Protonymphs of T. pyri.

    • Glass plates or leaf discs.

    • Ventilated test units.

    • Test compound.

    • Pollen for feeding.

    • Incubator set to 25 ± 1°C, 70-90% relative humidity, and a 16:8 h (L:D) photoperiod.

  • Procedure:

    • Treat glass plates or leaf discs with different rates of the test substance.

    • Place the treated surfaces in the test units.

    • Introduce a cohort of mite protonymphs onto the treated surface.

    • Provide pollen as a food source.

    • Incubate for 7 days, assessing mortality at specific intervals.

    • After the mortality assessment, assess the reproductive performance of the surviving females by counting the number of eggs laid over a defined period.

    • Calculate the LR50 and ER50 values.

Mammalian Cell Cytotoxicity Assay: MTT Assay on HepG2 Cells

This is a standard colorimetric assay to assess cell viability.[10][11]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of human liver carcinoma (HepG2) cells.

  • Materials:

    • HepG2 cell line.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • 96-well cell culture plates.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

    • CO2 incubator (37°C, 5% CO2).

  • Procedure:

    • Seed HepG2 cells into 96-well plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include untreated and solvent-treated controls.

    • After the incubation period, remove the treatment medium and add MTT solution to each well.

    • Incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound presents a promising scaffold for the development of a novel bio-insecticide. However, the current lack of quantitative data on its potency and, crucially, its selectivity, hinders a thorough evaluation of its potential. The experimental framework and comparative data presented in this guide are intended to provide a roadmap for future research. A systematic investigation into the insecticidal spectrum, mechanism of action, and toxicological profile of this compound is imperative for its progression as a safe and effective pest management tool. By following standardized protocols and comparing against established insecticides, researchers can generate the necessary data to support the development of this compound and other natural products as next-generation insecticides with improved selectivity and environmental profiles.

References

Comparative Analysis of Haenamindole Production in Penicillium Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Haenamindole production across various Penicillium strains. Due to a lack of publicly available, standardized quantitative data, this comparison focuses on the reported isolation of this compound from different species, providing a foundation for further quantitative studies.

This compound, a diketopiperazine alkaloid with potential bioactivity, has been identified as a secondary metabolite produced by several species within the genus Penicillium. This guide synthesizes the current knowledge on this compound-producing strains and outlines generalized experimental protocols for its study.

Known this compound-Producing Penicillium Strains

This compound has been isolated and identified from the following Penicillium species:

  • Penicillium lanosum [1]

  • Penicillium corylophilum [1]

  • Penicillium sp. KCB12F005 (a marine-derived strain)

  • Penicillium chrysogenum

  • Penicillium raistrickii

While these strains are confirmed producers of this compound, a direct comparative study quantifying the production yield under standardized fermentation conditions has not been reported in the available scientific literature. The existing research primarily focuses on the isolation and structural elucidation of the compound.

Data on this compound Production

The following table summarizes the qualitative findings on this compound production by different Penicillium strains. It is important to note that the absence of quantitative yield data (e.g., in mg/L of culture) prevents a direct performance comparison.

Penicillium StrainKey FindingsReported Bioactivity of Isolated Compounds
Penicillium lanosum This compound isolated from cultures.[1]Compounds isolated from the same culture showed anti-insectan activity.[1]
Penicillium corylophilum This compound detected in cultures.[1]Known to produce various secondary metabolites with diverse bioactivities.[2]
Penicillium sp. KCB12F005 Isolated as a producer of this compound.Not specified for this compound in the available literature.
Penicillium chrysogenum Reported to produce this compound.A well-known producer of various bioactive compounds, including penicillin.
Penicillium raistrickii This compound isolated from this marine-derived fungus.Other compounds from the same extract showed inhibitory activity against hepatitis C virus.

Experimental Protocols

The following sections provide a generalized methodology for the cultivation of Penicillium species, and the extraction, and analysis of this compound, based on protocols described for similar diketopiperazine alkaloids.

Fungal Culture and Fermentation

A standardized protocol for the cultivation of Penicillium strains is crucial for reproducible secondary metabolite production.

  • Media Preparation: Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA) are commonly used for the initial cultivation and maintenance of Penicillium cultures. For liquid fermentation for secondary metabolite production, a suitable medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth can be utilized.

  • Inoculation: A small piece of the fungal mycelium from a mature PDA plate is used to inoculate the liquid fermentation medium.

  • Incubation: The fermentation is typically carried out in shake flasks at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period of 7 to 21 days. The optimal fermentation time for this compound production would need to be determined empirically for each strain.

Extraction of this compound

Following fermentation, the fungal biomass is separated from the culture broth by filtration. This compound, being an intracellular or extracellular metabolite, can be extracted from both the mycelium and the culture filtrate.

  • Liquid-Liquid Extraction of Filtrate: The culture filtrate is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then collected and concentrated under reduced pressure.

  • Extraction from Mycelium: The fungal biomass is dried, ground, and then extracted with a solvent like methanol (B129727) or a mixture of chloroform (B151607) and methanol. The resulting extract is filtered and concentrated.

Purification and Quantification

The crude extracts are subjected to chromatographic techniques for the purification and quantification of this compound.

  • Column Chromatography: The crude extract is often first fractionated using column chromatography with silica (B1680970) gel or other stationary phases.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the final purification and quantification of this compound. A reversed-phase C18 column is commonly used with a gradient elution system of water and acetonitrile (B52724) or methanol.

  • Quantification: Quantification can be achieved by creating a standard curve using a purified this compound standard and integrating the peak area from the HPLC chromatogram.

  • Structural Confirmation: The identity of the purified this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of this compound production.

Experimental_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Comparison P_lanosum Penicillium lanosum Fermentation Liquid Fermentation P_lanosum->Fermentation P_corylophilum Penicillium corylophilum P_corylophilum->Fermentation P_sp Other Penicillium Strains P_sp->Fermentation Filtration Filtration Fermentation->Filtration Mycelium Mycelium Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate Extraction Solvent Extraction Mycelium->Extraction Filtrate->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Quantification HPLC Quantification Purification->Quantification Comparison Comparative Analysis of Yields Quantification->Comparison

A generalized workflow for this compound production and comparison.
Hypothetical Biosynthetic Pathway of this compound

This compound is a diketopiperazine, a class of natural products typically synthesized by nonribosomal peptide synthetases (NRPSs). The pathway below is a hypothetical representation based on the known biosynthesis of similar compounds.

Biosynthetic_Pathway L_Trp L-Tryptophan NRPS Nonribosomal Peptide Synthetase (NRPS) L_Trp->NRPS L_Phe L-Phenylalanine L_Phe->NRPS Dipeptide L-Trp-L-Phe dipeptide (enzyme-bound) NRPS->Dipeptide Cyclization Cyclization Dipeptide->Cyclization DKP cyclo(L-Trp-L-Phe) Diketopiperazine Cyclization->DKP Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) DKP->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

A hypothetical biosynthetic pathway for this compound.

Future Directions

To enable a robust comparative study, future research should focus on:

  • Standardized Fermentation: Cultivating all known this compound-producing strains under identical, optimized fermentation conditions.

  • Quantitative Analysis: Employing validated analytical methods, such as HPLC or LC-MS, to accurately quantify this compound yields from each strain.

  • Genetic and Molecular Studies: Investigating the biosynthetic gene clusters responsible for this compound production in each strain to understand the genetic basis for any observed differences in yield.

By addressing these research gaps, a clearer understanding of the potential of different Penicillium strains as producers of this compound can be achieved, paving the way for its potential development in various applications.

References

Assessing the Novelty of Haenamindole's Chemical Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haenamindole, a diketopiperazine (DKP) alkaloid isolated from the marine-derived fungus Penicillium sp., presents a unique chemical architecture that warrants a detailed assessment of its novelty. This guide provides a comparative analysis of this compound's structure against other known DKP alkaloids, supported by available experimental data on its biological activities. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.

Structural Novelty of this compound

This compound is distinguished by its complex and unusual chemical structure, which incorporates both a benzyl-hydroxypiperazindione and a phenyl-pyrimidoindole ring system.[1] A key feature contributing to its novelty is the presence of an uncommon β-phenylalanine (β-Phe) unit within its backbone.[1][2][3] The elucidation of its intricate structure and stereochemistry was achieved through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complemented by ROESY (Rotating-frame Overhauser Effect Spectroscopy) and advanced Marfey's method for stereochemical assignment.

To appreciate the uniqueness of this compound, a comparison with other well-known diketopiperazine alkaloids is essential.

Figure 1: Chemical Structure of this compound

Haenamindole_Structure cluster_this compound Haenamindole_img

A 2D representation of the chemical structure of this compound.

Comparison with Structurally Related Diketopiperazine Alkaloids

The novelty of this compound's structure becomes apparent when compared to other DKP alkaloids, particularly those also isolated from fungal sources like Penicillium and Aspergillus.

Table 1: Structural Comparison of this compound with Other Diketopiperazine Alkaloids

CompoundKey Structural FeaturesSource Organism
This compound Possesses a unique fusion of a benzyl-hydroxypiperazindione and a phenyl-pyrimidoindole moiety. Incorporates an unusual β-Phe unit.Penicillium sp. (marine-derived)
Fumiquinazoline C A complex heptacyclic structure containing an imidazoindole and a quinazoline (B50416) moiety.Aspergillus fumigatus
Fumiquinazoline D Structurally similar to Fumiquinazoline C, with variations in the core ring system.Aspergillus fumigatus
Brevicompanine D-H A series of DKP alkaloids with varying substitutions on the core DKP ring.Penicillium sp. (deep ocean sediment)[4]
Penicimine A A benzyl-containing DKP alkaloid with a methyl group at the C-15 position.Penicillium expansum

Figure 2: Comparative Structures of Diketopiperazine Alkaloids

DKP_Alkaloid_Structures cluster_this compound cluster_fumiquinazoline_c cluster_fumiquinazoline_d Haenamindole_img Fumiquinazoline_C_img Fumiquinazoline_D_img

A visual comparison of the chemical structures of this compound, Fumiquinazoline C, and Fumiquinazoline D.

The intricate fusion of multiple heterocyclic systems in this compound, particularly the combination of a piperazinedione with a pyrimidoindole moiety and the inclusion of a β-amino acid, sets it apart from many other known DKP alkaloids.

Biological Activity Profile

Preliminary biological screenings of this compound have revealed a range of activities, although further in-depth studies are required to fully characterize its pharmacological potential.

Table 2: Summary of Reported Biological Activities of this compound

ActivityAssay TypeResultsReference
Anti-insectanSpodoptera frugiperda (Fall Armyworm) bioassayActive[2][3]
Antiviral (Hepatitis C Virus)HCV Protease Inhibition AssayWeak activity (IC50 = 76.3 µM)
CytotoxicityCell viability assaysSignificant cytotoxicity with pronounced selectivity for colon-38 cancer cells
Mechanism of Action

The precise mechanism of action for this compound's observed biological activities has not yet been fully elucidated. The structural relationship to other bioactive DKP alkaloids suggests potential interference with various cellular pathways. For instance, many DKP alkaloids are known to exhibit their effects through the modulation of protein-protein interactions, enzyme inhibition, or disruption of cellular signaling cascades. Further investigation into the specific molecular targets of this compound is a critical next step in understanding its therapeutic potential.

Experimental Protocols

To facilitate further research and verification of the reported activities, detailed methodologies for key experiments are provided below.

Anti-insectan Activity Assay against Spodoptera frugiperda

This protocol outlines a general method for assessing the anti-insectan properties of a test compound against the fall armyworm, Spodoptera frugiperda.

1. Insect Rearing:

  • Larvae of S. frugiperda are reared on an artificial diet in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

2. Diet Preparation:

  • A standard artificial diet for lepidopteran larvae is prepared.

  • The test compound (this compound) is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and incorporated into the diet at various concentrations. A control diet containing only the solvent is also prepared.

3. Bioassay:

  • Third-instar larvae are starved for approximately 4 hours before the assay.

  • Individual larvae are placed in separate wells of a multi-well plate, each containing a piece of the treated or control diet.

  • The plates are incubated under the same conditions as for rearing.

4. Data Collection and Analysis:

  • Larval mortality is recorded at 24, 48, and 72 hours post-treatment.

  • The weight of surviving larvae can also be measured to determine growth inhibition.

  • The lethal dose 50 (LD50) or the concentration that causes 50% growth inhibition (GI50) is calculated using probit analysis or other appropriate statistical methods.

Figure 3: Workflow for Anti-insectan Bioassay

Anti_insectan_Workflow rearing Insect Rearing (Spodoptera frugiperda) diet Diet Preparation (with this compound) rearing->diet bioassay Bioassay (Larval Exposure) diet->bioassay data Data Collection (Mortality & Growth) bioassay->data analysis Statistical Analysis (LD50 / GI50) data->analysis

A flowchart illustrating the key steps in the anti-insectan bioassay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

1. Cell Culture:

  • Human cancer cell lines (e.g., colon-38) and a normal cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • The culture medium is replaced with fresh medium containing the different concentrations of this compound. Control wells receive medium with the solvent alone.

4. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

5. MTT Addition and Incubation:

  • MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

6. Formazan Solubilization:

  • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

8. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Figure 4: Signaling Pathway of MTT Reduction in Viable Cells

MTT_Pathway MTT MTT (Yellow) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Reduction Formazan Formazan (Purple) Mito->Formazan

A diagram showing the conversion of MTT to formazan by mitochondrial enzymes in living cells.

Conclusion

This compound possesses a novel and complex chemical structure that distinguishes it from other known diketopiperazine alkaloids. Its unique combination of a benzyl-hydroxypiperazindione, a phenyl-pyrimidoindole moiety, and a rare β-Phe unit highlights its potential as a lead compound for drug discovery. While preliminary biological data indicates anti-insectan and selective cytotoxic activities, further comprehensive studies are necessary to fully elucidate its pharmacological profile and mechanism of action. The experimental protocols provided in this guide are intended to support and encourage continued research into this promising natural product.

References

Haenamindole: A Promising New Lead for Anti-Insectan Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Haenamindole Against Commercially Available Insecticides for the Control of Spodoptera frugiperda

The fall armyworm (Spodoptera frugiperda) is a voracious pest that threatens global food security. The rapid development of insecticide resistance necessitates a continuous search for novel active compounds with unique modes of action. This compound, a diketopiperazine-type metabolite isolated from Penicillium species, has demonstrated promising anti-insectan properties against this pest.[1] This guide provides a comparative overview of this compound against a selection of current, commercially successful insecticides, offering a validation of its potential as a new lead compound for insecticide development.

Performance Comparison

The following table summarizes the key characteristics of this compound and its analog, 2'-epi-fumiquinazoline D, in comparison to leading commercially available insecticides used to control Spodoptera frugiperda. A significant gap in the current research is the lack of quantitative efficacy data (e.g., LC50) for this compound, which is crucial for a direct comparison of potency.

CompoundChemical ClassTarget SiteMode of ActionEfficacy against S. frugiperda (LC50)
This compound DiketopiperazineUnknown (Presumed Neurotoxin)UnknownDemonstrated anti-insectan activity, but quantitative data is not yet available.[1]
2'-epi-fumiquinazoline D Fumiquinazoline AlkaloidUnknownUnknownDemonstrated anti-insectan activity, but quantitative data is not yet available.[2]
Chlorantraniliprole Anthranilic DiamideRyanodine (B192298) ReceptorsActivates ryanodine receptors, causing uncontrolled release of internal calcium stores, leading to muscle paralysis and cessation of feeding.[3][4][5][6][7]0.01 - 0.08 µg/cm² (diet incorporation)
Emamectin Benzoate AvermectinGlutamate-gated Chloride Channels (GluCls) and GABA-gated Chloride ChannelsBinds to glutamate-gated and GABA-gated chloride channels, increasing membrane permeability to chloride ions, which leads to hyperpolarization of the nerve cell, inhibiting nerve signals and causing paralysis.[8][9][10][11]0.0006 µg/g (topical application)
Spinetoram (B1464634) SpinosynNicotinic Acetylcholine (B1216132) Receptors (nAChRs) and GABA-gated Chloride ChannelsActs on both nicotinic acetylcholine receptors and GABA-gated chloride channels, causing prolonged activation of motor neurons, leading to involuntary muscle contractions, paralysis, and death.[12][13][14][15][16]0.23 ppm (diet incorporation)
Lambda-cyhalothrin PyrethroidVoltage-gated Sodium ChannelsKeeps voltage-gated sodium channels open, leading to hyperexcitability of the nervous system, paralysis, and rapid knockdown of the insect.[17][18][19][20][21]0.6046 µg/g (topical application)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-insectan activity of compounds against Spodoptera frugiperda.

Leaf-Dip Bioassay

This method is used to determine the contact and ingestion toxicity of a compound.

  • Materials: Test compound, solvent (e.g., acetone (B3395972) or ethanol), distilled water, surfactant (e.g., Triton X-100), fresh maize or cotton leaves, petri dishes, filter paper, various instars of S. frugiperda larvae.

  • Procedure:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Create a series of dilutions of the stock solution with distilled water containing a surfactant (typically 0.1%).

    • Leaf discs of a standard size are punched from fresh, untreated maize or cotton leaves.

    • Each leaf disc is dipped into a specific dilution of the test compound for 10-30 seconds.

    • The treated leaf discs are allowed to air dry on a clean surface.

    • A treated leaf disc is placed in a petri dish lined with moist filter paper.

    • A single S. frugiperda larva (typically 2nd or 3rd instar) is introduced into each petri dish.

    • A control group is prepared using leaf discs dipped only in the solvent-water-surfactant solution.

    • The petri dishes are incubated at a controlled temperature and humidity.

    • Larval mortality is assessed at 24, 48, and 72-hour intervals.

    • The LC50 (lethal concentration required to kill 50% of the test population) is calculated using probit analysis.

Diet-Incorporation Bioassay

This method is primarily used to assess the ingestion toxicity of a compound.

  • Materials: Test compound, solvent, artificial insect diet, multi-well plates or small rearing cups, S. frugiperda larvae.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • A series of dilutions are prepared from the stock solution.

    • A specific volume of each dilution is thoroughly mixed into the molten artificial diet before it solidifies.

    • The treated diet is dispensed into the wells of a multi-well plate or into individual rearing cups.

    • A control diet is prepared by mixing only the solvent into the artificial diet.

    • One neonate or early instar S. frugiperda larva is placed in each well or cup.

    • The plates or cups are sealed with a breathable membrane and incubated under controlled conditions.

    • Larval mortality and any sublethal effects (e.g., reduced growth) are recorded daily for a set period (e.g., 7 days).

    • The LC50 is determined through statistical analysis of the mortality data.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for evaluating anti-insectan compounds and the signaling pathways targeted by the comparator insecticides.

experimental_workflow cluster_discovery Compound Discovery & Preparation cluster_bioassay Anti-insectan Bioassays cluster_data Data Analysis cluster_validation Lead Validation Discovery Isolation of this compound from Penicillium sp. Preparation Preparation of Test Solutions Discovery->Preparation LeafDip Leaf-Dip Bioassay Preparation->LeafDip DietInc Diet-Incorporation Bioassay Preparation->DietInc Mortality Record Larval Mortality LeafDip->Mortality DietInc->Mortality LC50 Calculate LC50/LD50 Mortality->LC50 Mechanism Mechanism of Action Studies LC50->Mechanism Validation Validation as Lead Compound Mechanism->Validation

Caption: General workflow for the evaluation of new anti-insectan compounds.

signaling_pathways cluster_this compound This compound (Hypothesized) cluster_chlorantraniliprole Chlorantraniliprole cluster_emamectin Emamectin Benzoate cluster_spinetoram Spinetoram This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Buildup Nerve Continuous Nerve Stimulation ACh->Nerve Paralysis1 Paralysis & Death Nerve->Paralysis1 Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor Chlorantraniliprole->RyR Activation Ca Uncontrolled Ca2+ Release RyR->Ca Muscle Muscle Contraction & Paralysis Ca->Muscle Paralysis2 Paralysis & Death Muscle->Paralysis2 Emamectin Emamectin Benzoate GluCl Glutamate-gated Cl- Channel Emamectin->GluCl Activation Cl Cl- Influx GluCl->Cl Hyperpolarization Hyperpolarization Cl->Hyperpolarization Paralysis3 Paralysis & Death Hyperpolarization->Paralysis3 Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor Spinetoram->nAChR Activation GABA GABA Receptor Spinetoram->GABA Modulation Nerve2 Altered Nerve Function nAChR->Nerve2 GABA->Nerve2 Paralysis4 Paralysis & Death Nerve2->Paralysis4

Caption: Simplified signaling pathways of various insecticides.

Conclusion

This compound presents itself as a valuable starting point for the development of a new class of insecticides. Its demonstrated activity against a major agricultural pest, Spodoptera frugiperda, is a crucial first step. However, to fully validate its potential and justify further investment in its development, it is imperative that future research focuses on quantifying its insecticidal efficacy and elucidating its precise mechanism of action. Should these studies yield positive results, this compound and its derivatives could offer a much-needed new tool in the ongoing effort to manage insecticide resistance and ensure global food security.

References

Safety Operating Guide

Proper Disposal of Haenamindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive guidance on the safe handling and disposal of Haenamindole, a diketopiperazine alkaloid isolated from the marine-derived fungus Penicillium sp.[1][2] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Potential Toxicity: While initial studies showed no significant cytotoxic or antimicrobial activity, the toxicological properties of this compound have not been fully investigated.[1] Indole (B1671886) alkaloids as a class can exhibit a range of biological activities.[3]

  • Irritation: Similar to other indole compounds, this compound powder may cause skin and eye irritation.

  • Reactivity: Indole derivatives can be reactive, particularly with strong oxidizing agents and acids.[2]

Personal Protective Equipment (PPE)

To ensure safety during the handling and disposal of this compound, the following personal protective equipment must be worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

Disposal Protocol

The proper disposal of this compound must follow a structured procedure to minimize risks and ensure compliance with hazardous waste regulations. Do not dispose of this compound down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation is the foundational step in the disposal process. This compound waste must be collected at the point of generation and kept separate from incompatible materials.

  • Solid Waste:

    • Collect any solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.

  • Liquid Waste:

    • If this compound is in solution, collect it in a separate, compatible hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Container Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.

Final Disposal

The disposal of this compound must be managed through your institution's EHS department or a certified hazardous waste disposal service.

  • Request Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the licensed contractor.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup.

  • Professional Handling: Do not attempt to transport the hazardous waste yourself. Trained personnel will collect the waste from your laboratory's SAA for final disposal.

Spill Management

In the event of a this compound spill, take the following immediate actions:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment (for trained personnel): For small spills, and only if you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Experimental Protocols and Degradation

Currently, there are no established, specific chemical degradation protocols for this compound in a laboratory setting. Research on the biodegradation of diketopiperazines, the class of compounds this compound belongs to, has shown that certain microorganisms can cleave the peptide bonds.[1][4] However, these methods are not suitable for routine laboratory chemical waste disposal.

Therefore, the recommended disposal method remains incineration by a licensed hazardous waste facility, which ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Haenamindole_Disposal_Workflow start This compound Waste Generated ppe_check Wear Appropriate PPE start->ppe_check waste_type Solid or Liquid Waste? ppe_check->waste_type Safety First solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Request Waste Pickup from EHS or Certified Contractor storage->pickup end_point Proper Disposal by Licensed Facility pickup->end_point

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Haenamindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Haenamindole. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the general principles of handling novel, biologically active compounds, particularly diketopiperazine alkaloids isolated from fungal sources. A conservative approach is strongly recommended to minimize any potential risk.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Handling Solid (Weighing, Transferring) Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are powder-free.A NIOSH-certified N95 or higher-rated respirator should be used to prevent inhalation of fine particles.A lab coat or chemical-resistant apron should be worn. For larger quantities, a disposable suit may be necessary.
Preparing Solutions (Dissolving) Chemical safety goggles are mandatory. A full-face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile, neoprene).Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.A lab coat or chemical-resistant apron is required.
General Laboratory Use Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile, neoprene).Not generally required if handling is performed in a well-ventilated area or fume hood.A standard lab coat should be worn.

Operational Procedures

Adherence to strict operational procedures is vital to ensure safety and prevent contamination.

2.1. Engineering Controls:

  • All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2.2. Handling Solid Compound:

  • Perform all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure.

  • Wear all PPE as specified for handling solids in the table above.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) immediately after use to remove any residual powder.

  • Close the container tightly after use and store it in a designated, clearly labeled area.

2.3. Preparing Solutions:

  • Wear all PPE as specified for preparing solutions.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

  • Clearly label the solution with the chemical name, concentration, date, and your initials.

Spill Management

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the steps to be taken.

Spill_Management_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Alert Alert Colleagues and Lab Supervisor Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill or Unknown Hazard (Contact EHS) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize/Decontaminate (if applicable) Contain->Neutralize Collect Collect Contaminated Material into a Labeled Waste Bag Neutralize->Collect Clean Clean the Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Waste Clean->Dispose Report Document the Incident Dispose->Report

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials, including weighing papers, used PPE (gloves, disposable lab coats), and absorbent materials from spills, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Toxicological and Experimental Information

This compound is a diketopiperazine alkaloid, a class of secondary metabolites produced by various fungi, including Penicillium species. While comprehensive toxicological data for this compound is not available, many fungal secondary metabolites are known to exhibit potent biological activities. Some studies have indicated that certain diketopiperazines possess cytotoxic, antifungal, or other bioactive properties. One study noted that this compound did not show significant cytotoxic activity against several cancer cell lines at the concentrations tested. However, the absence of data should not be interpreted as confirmation of safety. Until a full toxicological profile is established, it is prudent to handle this compound as a potentially hazardous compound.

This document is intended to provide essential safety and handling information. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always prioritize safety and adhere to your institution's chemical hygiene plan.

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